N1,N12-Diacetylspermine
描述
N1,N12-Diacetylspermine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Homo sapiens with data available.
属性
IUPAC Name |
N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N4O2/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDTUDWGJMBVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCNCCCCNCCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276330 | |
| Record name | N1,N12-Diacetylspermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N1,N12-Diacetylspermine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61345-83-3 | |
| Record name | N1,N12-Diacetylspermine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61345-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N12-Diacetylspermine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1,N12-Diacetylspermine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Function of N1,N12-Diacetylspermine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N12-diacetylspermine (DiAcSpm) is a polyamine metabolite that has garnered significant attention as a promising biomarker for various malignancies, including colorectal, breast, and lung cancers.[1][2][3] Emerging evidence suggests that DiAcSpm is not merely a passive byproduct of dysregulated polyamine metabolism in cancer but an active participant in tumor progression. This technical guide provides a comprehensive overview of the biological function of DiAcSpm, its metabolic pathway, its role as a cancer biomarker, and the underlying molecular mechanisms driving its effects on cancer cell proliferation. Detailed experimental protocols and quantitative data are presented to support further research and therapeutic development targeting this molecule.
Introduction
Polyamines are ubiquitous small polycations essential for cell growth, differentiation, and proliferation.[4] Their metabolism is often dysregulated in cancer, leading to elevated levels of polyamines that support tumorigenesis.[2] this compound is a diacetylated derivative of the polyamine spermine.[5] While it is a minor component of polyamines in healthy individuals, its concentration is significantly elevated in the urine and serum of cancer patients.[1] This observation has positioned DiAcSpm as a valuable, non-invasive biomarker for early cancer detection.[3][6] Recent studies have delved deeper into its biological activities, revealing a role in promoting cancer cell proliferation and metabolic reprogramming.[1]
Biosynthesis and Metabolism of this compound
The biosynthesis of DiAcSpm is intrinsically linked to the central polyamine metabolic pathway. The key enzyme responsible for its formation is spermidine/spermine N1-acetyltransferase (SAT1), also known as SSAT.[2][5] SAT1 catalyzes the transfer of an acetyl group from acetyl-CoA to spermine, forming N1-acetylspermine.[5] Under certain conditions, SAT1 can further acetylate N1-acetylspermine to produce this compound.[2][5] The expression and activity of SAT1 are tightly regulated by intracellular polyamine concentrations; elevated polyamine levels induce SAT1 expression, thus promoting the acetylation and subsequent excretion or catabolism of polyamines to maintain homeostasis.[5]
Figure 1: Polyamine metabolic pathway leading to the formation of this compound.
This compound as a Cancer Biomarker
A substantial body of evidence supports the utility of DiAcSpm as a biomarker for various cancers. Its levels are often elevated in the biological fluids of cancer patients, and it shows promise for both early diagnosis and prognosis.
Quantitative Data on DiAcSpm as a Biomarker
| Cancer Type | Sample Type | Key Findings | Reference |
| Colorectal Cancer | Urine | Sensitivity of 75.8% for colon cancer patients, significantly higher than serum CEA (39.5%) and CA19-9 (14.1%). Elevated in 60% of stage 0+I patients. | [7] |
| High DiAcSpm levels correlated with advanced tumor node metastasis state, positive nodal metastasis, and high Ki67 proliferation index. | [1] | ||
| Breast Cancer | Urine | Sensitivity of 60.2%, higher than CEA (37.3%) and CA15-3 (37.3%). Elevated in 28% of stage I+II patients, whereas CEA and CA15-3 were positive in only 3% and 0% of these patients, respectively. | [3][7] |
| Non-Small Cell Lung Cancer (NSCLC) | Serum | Identified as a novel pre-diagnostic serum biomarker. | |
| Urine | Urinary DiAcSpm is a non-invasive marker for diagnosis and prognosis. | ||
| Ovarian Cancer | Urine | Implicated as an effective biomarker. | [2] |
Biological Functions in Cancer Progression
Beyond its role as a biomarker, DiAcSpm actively participates in cancer cell biology.
Promotion of Cell Proliferation and Cell Cycle Progression
In colorectal cancer (CRC) cell lines (SW480 and Caco-2), treatment with DiAcSpm has been shown to significantly increase the rate of cell proliferation.[1] This is accompanied by an increase in the S phase population of the cell cycle and a decrease in the G1 phase population.[1] Furthermore, DiAcSpm treatment upregulates the protein expression of key cell cycle regulators, cyclin D1 and cyclin E.[1]
Upregulation of ATP Production
DiAcSpm has been observed to enhance cellular metabolism by upregulating ATP production in CRC cells.[1] This metabolic reprogramming likely supports the increased energy demands of rapidly proliferating cancer cells.
Molecular Mechanism of Action in Colorectal Cancer
A key molecular mechanism underlying the pro-proliferative effects of DiAcSpm in CRC involves the regulation of a microRNA-protein axis. RNA sequencing has revealed that DiAcSpm treatment leads to the downregulation of miR-559.[1] This microRNA has been shown to target cystathionine (B15957) β-synthase (CBS).[1] Therefore, by downregulating the tumor-suppressive miR-559, DiAcSpm treatment results in increased expression of CBS, which in turn promotes CRC proliferation.[1][8] Knockdown of CBS using siRNA has been shown to block the biological effects of DiAcSpm on CRC cells.[1][8]
Figure 2: Proposed signaling pathway of this compound in colorectal cancer.
Experimental Protocols
Measurement of this compound in Urine by ELISA
This protocol is based on the methodology described for the analysis of urine samples from cancer patients.[7]
-
Sample Collection and Preparation:
-
Collect urine samples from patients and healthy controls.
-
Add 3 mmol/L sodium azide (B81097) (NaN3) to the urine samples to prevent bacterial growth.
-
Store the samples at -20°C until analysis.
-
-
ELISA Procedure:
-
The specific details of the ELISA kit, including the antibody used, should be followed as per the manufacturer's instructions. Generally, the assay involves the competitive binding of DiAcSpm in the sample and a labeled DiAcSpm conjugate to a limited number of anti-DiAcSpm antibody binding sites.
-
Briefly, urine samples (appropriately diluted) and standards are added to microplate wells coated with anti-DiAcSpm antibodies.
-
A known amount of enzyme-labeled DiAcSpm is then added.
-
During incubation, DiAcSpm from the sample and the enzyme-labeled DiAcSpm compete for binding to the antibody.
-
After washing to remove unbound components, a substrate for the enzyme is added.
-
The resulting color development is inversely proportional to the concentration of DiAcSpm in the sample.
-
The absorbance is read using a microplate reader, and the concentration of DiAcSpm is determined from a standard curve.
-
Cell Proliferation Assay (CCK-8 Assay)
This protocol is based on the methodology used to assess the effect of DiAcSpm on the growth of colorectal cancer cell lines.[1]
-
Cell Culture:
-
Culture colorectal cancer cell lines (e.g., SW480, Caco-2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of DiAcSpm (e.g., 0.2 µM, 0.5 µM) and a vehicle control.
-
Incubate the cells for the desired period (e.g., five days).
-
At the end of the treatment period, add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
References
- 1. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Diacetylspermine | High-Purity Polyamine for Research [benchchem.com]
- 6. A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Biomarker: An In-depth Technical Guide to the Discovery and History of N1,N12-Diacetylspermine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cancer diagnostics, the quest for sensitive and specific biomarkers is paramount. Among the myriad of molecules investigated, the polyamine N1,N12-diacetylspermine has emerged as a promising candidate for the early detection and monitoring of various malignancies. This technical guide provides a comprehensive overview of the discovery, historical development, and analytical methodologies associated with this intriguing molecule, tailored for professionals in the fields of research, science, and drug development.
Discovery and Historical Perspective
The story of this compound is intrinsically linked to the broader history of polyamine research. Polyamines, such as spermine (B22157) and spermidine, have long been recognized for their crucial roles in cell growth and proliferation. As early as 1971, Russell et al. observed elevated levels of polyamines in the urine of cancer patients, sparking interest in their potential as tumor markers[1]. However, the utility of total polyamine levels was limited by significant individual variations and elevations in non-malignant conditions[1].
The breakthrough came with advancements in analytical techniques. Through the refinement of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, researchers were able to identify minor components of urinary polyamines[2][3][4]. In this context, this compound (DiAcSpm) was identified as a minor but consistently present metabolite in human urine, constituting less than 0.5% of the total polyamine species[2][3][4].
Subsequent investigations, notably by researchers such as Hiramatsu and Kawakita, revealed that urinary levels of this compound were significantly and more consistently elevated in patients with various cancers, including colorectal, breast, and lung cancer, even in early stages, compared to healthy individuals[5][6][7]. This discovery marked a pivotal moment, shifting the focus from total polyamines to this specific acetylated derivative as a more sensitive and specific biomarker[3][5].
Analytical Methodologies for Quantification
The accurate quantification of this compound in biological matrices is crucial for its clinical application. Several analytical methods have been developed and refined over the years.
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with fluorescence detection, was one of the initial techniques used to separate and quantify urinary polyamines, leading to the identification of this compound[3][4].
Experimental Protocol: HPLC with Fluorescence Detection
-
Sample Preparation (Urine):
-
Centrifuge urine samples to remove particulate matter.
-
Perform a pre-purification step using a cation-exchange column to isolate polyamines.
-
Elute the polyamines from the column using an appropriate buffer.
-
-
Derivatization:
-
React the polyamine-containing fraction with a fluorescent labeling agent. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, dansyl chloride, or benzoyl chloride.
-
-
Chromatographic Separation:
-
Inject the derivatized sample into an HPLC system equipped with a reverse-phase C18 column.
-
Use a gradient elution program with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) to separate the different polyamine derivatives.
-
-
Detection:
-
Detect the fluorescently labeled polyamines using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
Quantify the concentration of this compound by comparing its peak area to that of a known concentration of an this compound standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of this compound, particularly in complex biological samples.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization:
-
Similar to HPLC, a preliminary purification of polyamines from the biological matrix is often required.
-
Derivatize the polyamines to increase their volatility for GC analysis. Common derivatization agents include isobutyl chloroformate or other acylating agents.
-
-
Gas Chromatography:
-
Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).
-
Employ a temperature program to separate the analytes based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry:
-
The eluting compounds from the GC column are introduced into the mass spectrometer.
-
Ionize the molecules (e.g., using electron ionization).
-
Detect the resulting ions and their fragments based on their mass-to-charge ratio.
-
-
Quantification:
-
Identify this compound based on its characteristic retention time and mass spectrum.
-
Quantify the analyte using an internal standard and by monitoring specific ion fragments (Selected Ion Monitoring - SIM) for increased sensitivity and specificity.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
The development of specific antibodies against this compound has enabled the creation of sensitive and high-throughput ELISA methods[3][8].
Experimental Protocol: Competitive ELISA
-
Coating: Coat microtiter plate wells with an this compound-protein conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Competition: Add a mixture of the urine sample (containing unknown amounts of this compound) and a fixed amount of a specific anti-N1,N12-diacetylspermine antibody to the wells. The free this compound in the sample will compete with the coated this compound for binding to the antibody.
-
Washing: Wash the wells to remove unbound antibodies and other components.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme into a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to a standard curve generated with known concentrations of this compound.
Other Methods
More recently, a reagent kit for the determination of this compound based on colloidal gold aggregation has been developed, which can be used with automatic biochemical analyzers for rapid and convenient analysis[3][5].
Quantitative Data in Cancer
Numerous studies have demonstrated elevated levels of this compound in various cancers. The following tables summarize some of the key quantitative findings.
Table 1: Urinary this compound Levels in Colorectal Cancer Patients vs. Healthy Controls
| Study | Patient Group (n) | Control Group (n) | Mean/Median Concentration (Patient) | Mean/Median Concentration (Control) | p-value |
| Hiramatsu et al. (2005)[6] | Colorectal Cancer (248) | Healthy (52) | Elevated (Sensitivity: 75.8%) | Normal | < 0.0001 |
| Umemori et al. (2010) | Colorectal Cancer (33) | Not Specified | Elevated (Sensitivity: 69.6%) | Normal | - |
Table 2: Urinary and Serum this compound Levels in Lung Cancer Patients vs. Healthy Controls
| Study | Sample Type | Patient Group (n) | Control Group (n) | Mean/Median Concentration (Patient) | Mean/Median Concentration (Control) | p-value |
| Takahashi et al. (2015)[5] | Urine | NSCLC (260) | Healthy (140) | 0.810 (median DASr) | 0.534 (median DASr) | < 0.001 |
| Wikoff et al. (2015)[9] | Serum | Pre-diagnostic NSCLC (108) | Matched (216) | Elevated (AUC = 0.657) | Normal | - |
| Anonymous (2008)[10] | Urine | Stage I NSCLC (142) | Healthy | 0.33 ± 0.28 | Lower | < 0.01 |
Table 3: Urinary and Serum this compound Levels in Breast Cancer Patients vs. Healthy Controls
| Study | Sample Type | Patient Group (n) | Control Group (n) | Mean/Median Concentration (Patient) | Mean/Median Concentration (Control) | p-value |
| Hiramatsu et al. (2005)[6] | Urine | Breast Cancer (83) | Healthy (52) | Elevated (Sensitivity: 60.2%) | Normal | 0.0032 |
| Umemori et al. (2010) | Urine | Breast Cancer (28) | Not Specified | Elevated (Sensitivity: 46.4%) | Normal | - |
| Nanami et al. (2023)[7] | Urine | Breast Cancer (10) | Healthy | Elevated (Positive Rate: 20%) | Normal | - |
| Velenosi et al. (2022)[11] | Urine | TNBC (200) | Control (200) | No significant difference | No significant difference | - |
Signaling Pathways and Biological Role
The precise biological functions of this compound in cancer are an active area of research. Its production is linked to the polyamine metabolic pathway, which is often dysregulated in cancer.
Polyamine Metabolism Pathway
The biosynthesis of polyamines begins with ornithine, which is converted to putrescine by ornithine decarboxylase (ODC). Putrescine is then converted to spermidine, and subsequently to spermine. The catabolism of spermine can lead to the formation of this compound through the action of spermidine/spermine N1-acetyltransferase (SSAT).
References
- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Determination of N¹,N¹²-diacetylspermine in urine: a novel tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
- 5. Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 8. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medtrib.cn [file.medtrib.cn]
- 10. ascopubs.org [ascopubs.org]
- 11. Pharmacometabolomics reveals urinary diacetylspermine as a biomarker of doxorubicin effectiveness in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the N1,N12-Diacetylspermine Biosynthesis Pathway: From Core Biochemistry to Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N12-diacetylspermine (DAS), a diacetylated derivative of the polyamine spermine, has emerged as a molecule of significant interest in biomedical research, particularly as a promising biomarker in oncology. The biosynthesis of DAS is intricately linked to the broader polyamine metabolic pathway, with the enzyme spermidine/spermine N1-acetyltransferase 1 (SAT1 or SSAT1) playing a pivotal, rate-limiting role. This technical guide provides a comprehensive overview of the DAS biosynthesis pathway, detailing the enzymatic machinery, regulatory mechanisms, and its association with disease states. Furthermore, this document offers detailed experimental protocols for the quantification of DAS and the assessment of key enzyme activities, alongside a curated summary of quantitative data to support researchers and drug development professionals in this dynamic field.
Introduction to Polyamine Metabolism and the Significance of this compound
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, such as cell growth, differentiation, and proliferation.[1] The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[2] Dysregulation of polyamine homeostasis is a hallmark of various pathological conditions, most notably cancer.[3]
This compound is a metabolic byproduct of the polyamine catabolic pathway. While present at low levels in healthy individuals, its concentration is significantly elevated in the biological fluids of patients with various malignancies, including colorectal, breast, lung, and prostate cancers.[4][5][6][7] This has positioned DAS as a valuable, non-invasive biomarker for cancer detection and prognosis.[4] The synthesis of DAS is primarily catalyzed by the highly inducible enzyme spermidine/spermine N1-acetyltransferase 1 (SAT1).[8]
The this compound Biosynthesis Pathway
The formation of this compound is a two-step acetylation process originating from spermine. The central enzyme in this pathway is SAT1, which catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine, yielding N1-acetylspermine. A subsequent acetylation event, which can also be catalyzed by SAT1, occurs at the N12 position to produce this compound.
The overall polyamine catabolic pathway involves a series of enzymatic reactions that regulate the levels of polyamines. This pathway is crucial for maintaining cellular homeostasis and preventing the toxic accumulation of polyamines.
References
- 1. A perspective of polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 7. Evaluation of urine this compound as potential tumor marker for urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Role of N1,N12-Diacetylspermine in Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N12-diacetylspermine (DAS) is a polyamine metabolite that has garnered significant attention in cancer research.[1] Elevated levels of DAS have been consistently observed in the tissues and bodily fluids of patients with various malignancies, including colorectal, lung, and breast cancer, suggesting its potential as a biomarker for early diagnosis and prognosis.[2][3] Beyond its diagnostic utility, emerging evidence indicates that DAS is not merely a metabolic byproduct but an active participant in promoting cell proliferation and survival. This technical guide provides an in-depth overview of the current understanding of the role of DAS in cell proliferation, with a focus on its molecular mechanisms, associated signaling pathways, and the experimental methodologies used to investigate its function.
Introduction
Polyamines are ubiquitous polycations essential for cell growth, differentiation, and survival.[3] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[4] Dysregulation of polyamine metabolism is a hallmark of cancer, characterized by increased polyamine levels that support the high proliferative rate of tumor cells.[3] this compound is a product of polyamine catabolism, formed through the acetylation of spermine (B22157) by spermidine/spermine N1-acetyltransferase (SSAT).[5] While initially considered a simple excretion product, recent studies have unveiled a more intricate role for DAS in cancer biology, demonstrating its ability to directly influence cell proliferation, cell cycle progression, and cellular metabolism.[2][6]
Quantitative Effects of this compound on Cell Proliferation
Experimental evidence from in vitro studies on colorectal cancer (CRC) cell lines, SW480 and Caco-2, has demonstrated the pro-proliferative effects of exogenous DAS.[2] The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Cell Proliferation (CCK-8 Assay)
| Cell Line | DAS Concentration (µM) | Observation | Significance |
| SW480 | 0.2, 0.5 | Increased growth rate | P < 0.05 for 0.5 µM vs. control[2] |
| Caco-2 | 0.2, 0.5 | Increased growth rate | P < 0.05 for 0.5 µM vs. control[2] |
Table 2: Effect of this compound on Cell Cycle Progression (Flow Cytometry)
| Cell Line | DAS Concentration (µM) | G1 Phase Population | S Phase Population | Significance |
| SW480 | 0.5 | Decreased | Increased | P < 0.05 vs. control[2] |
| Caco-2 | 0.5 | Decreased | Increased | P < 0.05 vs. control[2] |
Table 3: Effect of this compound on Cell Cycle Regulatory Proteins (Western Blot)
| Cell Line | DAS Concentration (µM) | Cyclin D1 Protein Expression | Cyclin E Protein Expression |
| SW480 | 0.5 | Upregulated | Upregulated |
| Caco-2 | 0.5 | Upregulated | Upregulated |
Table 4: Effect of this compound on Cellular Metabolism (ATP Assay)
| Cell Line | DAS Concentration (µM) | ATP Production Rate | Significance |
| SW480 | 0.5 | Increased | P < 0.05 vs. control[2] |
| Caco-2 | 0.5 | Increased | P < 0.05 vs. control[2] |
Signaling Pathways Modulated by this compound
Recent research has begun to elucidate the molecular mechanisms by which DAS exerts its pro-proliferative effects. One key pathway identified involves the downregulation of a microRNA and the subsequent upregulation of a cancer-promoting enzyme.[2]
The miR-559/CBS Axis
Studies in colorectal cancer cells have shown that treatment with DAS leads to the downregulation of microRNA-559 (miR-559).[2][7] miR-559 acts as a tumor suppressor by targeting the mRNA of cystathionine (B15957) β-synthase (CBS), an enzyme involved in sulfur metabolism that has been implicated in cancer cell proliferation.[2] By downregulating miR-559, DAS effectively relieves the translational repression of CBS, leading to increased CBS protein levels.[2][7] Elevated CBS expression, in turn, promotes cell proliferation and ATP production.[2] Knockdown of CBS using siRNA has been shown to block the growth-promoting effects of DAS, confirming the critical role of this axis.[2]
Caption: Signaling pathway of this compound in promoting cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of DAS in cell proliferation.
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to measure the effect of DAS on the proliferation of SW480 and Caco-2 colorectal cancer cells.
Materials:
-
SW480 or Caco-2 cells
-
DMEM or appropriate culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
This compound (DAS)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count SW480 or Caco-2 cells.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of DAS in culture medium to achieve final concentrations of 0.2 µM and 0.5 µM.
-
Remove the old medium from the wells and add 100 µL of the DAS-containing medium or control medium to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the cell proliferation rate as a percentage of the control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 4. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]
- 5. Measurement of spermidine/spermine-N1-acetyltransferase activity by high-performance liquid chromatography with N1-dansylnorspermine as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
N1,N12-Diacetylspermine as an endogenous polyamine metabolite
An In-depth Technical Guide on N1,N12-Diacetylspermine as an Endogenous Polyamine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DiAcSpm) is a diacetylated derivative of the polyamine spermine (B22157). While a minor component of total polyamines in healthy individuals, its levels are frequently and significantly elevated in various pathological conditions, most notably in cancer.[1][2] This has positioned DiAcSpm as a promising biomarker for the diagnosis, prognosis, and monitoring of malignancies such as colorectal, lung, breast, and prostate cancer.[3][4] Its biosynthesis is intrinsically linked to the polyamine metabolic pathway, which is often dysregulated in rapidly proliferating cells. This guide provides a comprehensive overview of the biochemistry of DiAcSpm, its role as a clinical biomarker, the analytical methodologies for its quantification, and its emerging biological functions and signaling pathways.
Biochemistry and Metabolism of this compound
Polyamines are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and gene regulation.[3] The intracellular concentrations of polyamines are tightly controlled through a balance of biosynthesis, catabolism, and transport.
Biosynthesis Pathway: The synthesis of DiAcSpm is a multi-step enzymatic process originating from the amino acid ornithine.
-
Ornithine to Putrescine: Ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine.
-
Putrescine to Spermidine (B129725): Spermidine synthase (SRM) catalyzes the transfer of an aminopropyl group from S-adenosylmethionine (SAM) to putrescine, yielding spermidine.
-
Spermidine to Spermine: Spermine synthase (SMS) adds another aminopropyl group to spermidine to form spermine.[3]
-
Acetylation of Spermine: The catabolism of spermine is initiated by spermidine/spermine N1-acetyltransferase (SSAT or SAT1) .[5][6] SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermine, forming N1-acetylspermine.
-
Formation of DiAcSpm: A subsequent acetylation event, also catalyzed by SSAT, at the N12 position of N1-acetylspermine results in the formation of this compound.[3]
The acetylated products, including DiAcSpm, are typically either oxidized by acetylpolyamine oxidase (APAO) or readily excreted from the cell, making them detectable in biofluids like urine and blood.[5]
This compound as a Cancer Biomarker
Elevated urinary and serum levels of DiAcSpm have been identified in patients with various cancers, often at early stages, making it a highly valuable biomarker.[4][7] In normal urine, DiAcSpm accounts for less than 0.5% of total polyamines.[1][7]
Data Presentation: DiAcSpm in Cancer
The following tables summarize key quantitative findings regarding DiAcSpm as a cancer biomarker.
Table 1: Diagnostic Performance of DiAcSpm in Various Cancers
| Cancer Type | Biofluid | Key Finding | AUC | Sensitivity | Specificity | Reference |
|---|---|---|---|---|---|---|
| Colorectal Cancer (CRC) | Urine | DiAcSpm performed best in discriminating CRC from healthy controls. | 0.794 | 60% (Stage 0/I) | - | [2][3][4] |
| Non-Small Cell Lung Cancer (NSCLC) | Serum | Pre-diagnostic marker 0-6 months before diagnosis. | 0.710 | - | - | |
| Non-Small Cell Lung Cancer (NSCLC) | Urine | Higher in NSCLC patients than healthy controls (0.810 vs 0.534 median DASr). | - | - | - | [2] |
| Hepatocellular Carcinoma (HCC) | Urine | Useful index for HCC severity and activity. | - | 65.5% | 76.0% | [8] |
| Breast Cancer | Urine | More sensitive than established markers for early-stage detection. | - | 28% (Stage I/II) | - |[4] |
AUC: Area Under the Curve; DASr: DiAcSpm/cutoff ratio
Table 2: Comparative Sensitivity for Early-Stage Colorectal Cancer (Stage 0 & I)
| Marker | Sensitivity | P-value vs. DiAcSpm | Reference |
|---|---|---|---|
| Urinary DiAcSpm | 60% | - | [4] |
| Serum CEA | 10% | < 0.002 | [4] |
| Serum CA19-9 | 5% | < 0.0004 |[4] |
Biological Function and Signaling Pathways
Beyond its role as a biomarker, recent studies have begun to uncover the direct biological functions of DiAcSpm, particularly in cancer progression.
In colorectal cancer (CRC), DiAcSpm has been shown to promote cell proliferation.[1][9] Mechanistic studies revealed that DiAcSpm treatment in CRC cell lines (SW480 and Caco-2) leads to the downregulation of microRNA-559 (miR-559).[7] As a tumor-suppressive miRNA, miR-559 directly targets cystathionine (B15957) β-synthase (CBS). The downregulation of miR-559 by DiAcSpm relieves the inhibition on CBS, leading to increased CBS expression.[7][9] Elevated CBS activity contributes to increased proliferation, cell cycle progression, and ATP production, thereby promoting cancer cell growth.[1][7]
Analytical Methodologies
Accurate quantification of DiAcSpm in biological matrices is critical for its clinical application. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow: LC-MS/MS Quantification
A typical workflow for the analysis of DiAcSpm in biofluids using LC-MS/MS is outlined below. This method offers high sensitivity and specificity.[10]
Protocol 1: LC-MS/MS Quantification of Acetylated Polyamines
This protocol is adapted from a high-throughput method for quantifying acetylated polyamines in plasma, urine, and saliva.[10]
-
1. Sample Preparation:
-
To 50 µL of biofluid (plasma, urine, or saliva), add an internal standard solution (e.g., stable isotope-labeled this compound-d6).[11]
-
Perform protein precipitation with an organic solvent (e.g., methanol).
-
For urine samples, an acid hydrolysis step (e.g., with HCl) may be performed to release conjugated forms before extraction.[12]
-
Solid Phase Extraction (SPE): Use a strong cation exchange 96-well plate.
-
Condition the plate with methanol, then water.
-
Load the sample.
-
Wash with 0.1 N HCl, followed by methanol.
-
Elute the analytes with 7N ammonia (B1221849) in methanol.[12]
-
-
Evaporate the eluent to dryness under nitrogen and reconstitute in the initial mobile phase.
-
-
2. Chromatographic Separation (UPLC):
-
3. Mass Spectrometry Detection (Tandem MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for DiAcSpm and its internal standard to ensure identity and accurate quantification.[10]
-
Calibration: Generate a calibration curve using a blank matrix (e.g., stripped serum or highly diluted homogenate) spiked with known concentrations of DiAcSpm standards (e.g., ranging from 0.0375 to 750 ng/mL).[10][13]
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a simpler, high-throughput alternative to LC-MS/MS, particularly for clinical screening.[1][8][14]
-
1. Principle: A competitive ELISA format is typically used, where DiAcSpm in the sample competes with a fixed amount of labeled DiAcSpm for binding to a limited number of anti-DiAcSpm antibody sites.
-
2. Reagents:
-
3. Procedure (adapted from published methods): [1][14]
-
Coating: Coat a 96-well plate with a DiAcSpm-protein conjugate (e.g., DiAcSpm-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with Tween 20).
-
Blocking: Add a blocking solution (e.g., BSA in PBS) to each well and incubate for 2 hours at 37°C to prevent non-specific binding.
-
Competition: Add standards or urine samples along with the anti-DiAcSpm primary antibody to the wells. Incubate to allow competition.
-
Washing: Repeat the wash step.
-
Detection: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate.
-
Washing: Repeat the wash step.
-
Substrate Reaction: Add the substrate solution. The color development is inversely proportional to the amount of DiAcSpm in the sample.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The concentration is determined by comparison to the standard curve.
-
Applications in Drug Development
The central role of polyamine metabolism in cancer makes it an attractive target for therapeutic intervention.
-
Monitoring Therapeutic Efficacy: DiAcSpm levels can reflect the progression of a disease or the effect of treatment, providing a non-invasive tool to monitor patient response to therapy.[8]
-
Targeting Polyamine Metabolism: The enzyme responsible for DiAcSpm production, SSAT, is a key regulatory point.[5][15] Polyamine analogues designed to potently induce SSAT activity can deplete intracellular polyamine pools and inhibit cancer cell growth.[16] Understanding the dynamics of DiAcSpm excretion can aid in the development and clinical evaluation of such agents.
Conclusion
This compound has transitioned from a minor metabolic product to a clinically relevant molecule with significant potential. Its utility as a sensitive, non-invasive biomarker for the early detection of several major cancers is well-documented.[2][4][17] Furthermore, emerging research into its direct role in promoting cancer cell proliferation opens new avenues for understanding tumorigenesis and developing targeted therapies. The robust analytical methods now available for its quantification will facilitate its broader application in clinical diagnostics, patient stratification, and as a pharmacodynamic marker in drug development programs targeting the polyamine pathway.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Spermidine/spermine N1‐acetyltransferase — the turning point in polyamine metabolism | Semantic Scholar [semanticscholar.org]
- 7. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical significance of urinary this compound levels in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 14. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of cell growth in CaCO2 cells by the polyamine analogue N1,N12-bis(ethyl)spermine is preceded by a reduction in MYC oncoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
Chemical structure and properties of N1,N12-Diacetylspermine
An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of a Key Polyamine Metabolite
Abstract
N1,N12-Diacetylspermine (DAS) is a diacetylated derivative of the endogenous polyamine spermine (B22157). It has garnered significant attention in the scientific community as a promising biomarker for various pathological conditions, most notably cancer. Elevated levels of this compound in biological fluids such as urine have been correlated with the presence and progression of several malignancies, including colorectal, breast, and non-small-cell lung cancer.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. Detailed experimental protocols for its synthesis, quantification, and functional analysis are also presented to support researchers and drug development professionals in their investigations of this important molecule.
Chemical Structure and Properties
This compound is characterized by the addition of acetyl groups to the terminal primary amine groups of the spermine backbone. This acetylation neutralizes the positive charges at these positions, altering the molecule's interaction with negatively charged cellular components like nucleic acids.
Chemical Identifiers
| Property | Value |
| IUPAC Name | N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide |
| CAS Number | 61345-83-3 |
| Molecular Formula | C14H30N4O2 |
| SMILES | CC(=O)NCCCNCCCCNCCCNC(=O)C |
| InChI Key | NPDTUDWGJMBVEP-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 286.41 g/mol | PubChem |
| Physical State | Solid | HMDB |
| Solubility | Soluble in DMSO (approx. 0.2 mg/mL) and PBS (pH 7.2, approx. 10 mg/mL) | Cayman Chemical |
| Predicted Water Solubility | 0.11 g/L | ALOGPS |
| Predicted logP | -0.18 | ALOGPS |
| Predicted pKa (Strongest Acidic) | 15.99 | ChemAxon |
Biological Significance and Signaling Pathways
This compound is a key metabolite in the polyamine catabolic pathway. Polyamines, including spermine, are essential for cell growth, proliferation, and differentiation.[4][5] The acetylation of spermine is a critical regulatory step, and the resulting this compound has been implicated in specific signaling pathways, particularly in the context of cancer.
Role in Polyamine Metabolism
The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[6] Spermine is synthesized from spermidine, and its catabolism is initiated by acetylation, catalyzed by spermidine/spermine N1-acetyltransferase (SSAT). The resulting N1-acetylspermine can be further acetylated to form this compound or oxidized by polyamine oxidase (PAOX).
Polyamine Metabolism Pathway
Role in Cancer Proliferation
Recent studies have elucidated a role for this compound in promoting cancer cell proliferation. In colorectal cancer (CRC) cells, exogenous this compound has been shown to increase cell growth, advance the cell cycle, and elevate levels of cyclins D1 and E.[3] This pro-proliferative effect is mediated, at least in part, through the downregulation of microRNA-559 (miR-559). The subsequent derepression of the miR-559 target, cystathionine (B15957) β-synthase (CBS), leads to increased energy metabolism and cellular proliferation.[3][7]
This compound Signaling in CRC
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Chemical Synthesis of this compound
A general method for the synthesis of N1,N12-diacyl spermines can be adapted for the synthesis of this compound.[8] This involves the selective acylation of the terminal primary amines of spermine.
Materials:
-
Spermine
-
Acetic anhydride (B1165640)
-
A suitable solvent (e.g., Dichloromethane - DCM)
-
A suitable base (e.g., Triethylamine - TEA)
-
Purification reagents (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Dissolve spermine in the solvent and cool the solution in an ice bath.
-
Add the base to the solution.
-
Slowly add a stoichiometric amount of acetic anhydride (2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product using column chromatography to obtain pure this compound.
-
Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
Quantification of this compound in Urine by LC-MS/MS
This protocol is based on a high-throughput method for the quantification of acetylated polyamines in biological fluids.[9]
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples to pellet any precipitate.
-
Dilute the supernatant with a suitable buffer.
-
Add an internal standard (e.g., deuterium-labeled this compound).
-
Filter the samples through a strong anion exchange resin.
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with an ion-pairing agent (e.g., 0.1% heptafluorobutyric acid).
-
Flow Rate: Optimized for the specific column and system.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
LC-MS/MS Quantification Workflow
Quantification of this compound by ELISA
A competitive ELISA is a sensitive method for the quantification of this compound in biological samples.[10][11]
Procedure:
-
Coat a 96-well plate with an antigen conjugate (e.g., this compound-BSA).
-
Block non-specific binding sites.
-
Add standards and samples to the wells, followed by the addition of a specific primary antibody against this compound.
-
Incubate to allow for competitive binding between the this compound in the sample/standard and the coated antigen for the primary antibody.
-
Wash the plate to remove unbound reagents.
-
Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Wash the plate again.
-
Add a substrate that is converted by the enzyme to produce a detectable signal (e.g., colorimetric).
-
Stop the reaction and measure the signal intensity.
-
The signal intensity is inversely proportional to the concentration of this compound in the sample.
Cell Proliferation Assay (CCK-8)
The effect of this compound on cell proliferation can be assessed using a Cell Counting Kit-8 (CCK-8) assay.[1]
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound is a biologically significant molecule with increasing relevance in clinical and research settings. Its role as a potential non-invasive biomarker for cancer warrants further investigation. The technical information and experimental protocols provided in this guide are intended to facilitate future research into the multifaceted roles of this compound in health and disease, and to aid in the development of novel diagnostic and therapeutic strategies.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Ca… [ouci.dntb.gov.ua]
- 8. N1,N12-Diacyl spermines: SAR studies on non-viral lipopolyamine vectors for plasmid DNA and siRNA formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
Preliminary Studies on N1,N12-Diacetylspermine in Urine: A Technical Guide
Introduction
N1,N12-diacetylspermine (DiAcSpm) is a polyamine that is emerging as a promising biomarker, particularly in the field of oncology.[1][2][3][4][5] Polyamines are crucial for cell growth and proliferation, and their metabolic pathways are often dysregulated in cancer.[6][7] DiAcSpm is a minor component of total urinary polyamines, constituting less than 0.5% in healthy individuals.[1][2][4][5][6] However, its concentration is frequently elevated in the urine of patients with various malignancies, including colorectal, breast, lung, and prostate cancers, often with higher sensitivity for early-stage disease compared to established biomarkers.[1][8] This technical guide provides an in-depth overview of preliminary studies on urinary DiAcSpm, targeting researchers, scientists, and professionals in drug development.
Quantitative Data Presentation
The following table summarizes the quantitative data on urinary this compound concentrations in healthy individuals and patients with different types of cancer.
| Population | N | Analyte | Concentration/Value | Method | Reference |
| Healthy Males | 3952 | DiAcSpm | Median: 100 nmol/g creatinine (B1669602) (95th percentile: 192 nmol/g creatinine) | ELISA/Colloidal Gold | |
| Healthy Females | 1782 | DiAcSpm | Median: 149 nmol/g creatinine (95th percentile: 305 nmol/g creatinine) | ELISA/Colloidal Gold | |
| Colorectal Cancer | 113 | DiAcSpm Positive Rate (Stage 0+I) | 66.7% | Colloidal Gold | [1] |
| Colorectal Cancer | 113 | DiAcSpm Positive Rate (Stage II) | 71.9% | Colloidal Gold | [1] |
| Colorectal Cancer | 113 | DiAcSpm Positive Rate (Stage III) | 48.7% | Colloidal Gold | [1] |
| Colorectal Cancer | 113 | DiAcSpm Positive Rate (Stage IV) | 100% | Colloidal Gold | [1] |
| Breast Cancer | 28 | DiAcSpm Sensitivity | 46.4% | ELISA | |
| Colorectal Cancer | 33 | DiAcSpm Sensitivity | 69.6% | ELISA | |
| Bladder Cancer Patients | 36 | DiAcSpm | Median: 171.5 nmol/L | ELISA | |
| Benign Urological Disease | 30 | DiAcSpm | Median: 143.8 nmol/L | ELISA |
Experimental Protocols
Sample Collection and Storage
Proper collection and storage of urine samples are critical for accurate quantification of DiAcSpm.
-
Collection: A mid-stream "clean catch" urine sample is recommended to minimize contamination. Early morning urine is often preferred.
-
Storage: Urine samples should be refrigerated immediately after collection. For long-term storage, samples are typically frozen at -20°C or lower. The addition of preservatives like sodium azide (B81097) may be used to prevent bacterial growth.
Analytical Methodologies
Several methods have been employed for the quantification of this compound in urine, with ELISA, HPLC, and LC-MS/MS being the most common.
a) Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for the quantification of DiAcSpm due to its high sensitivity and specificity. A competitive ELISA is a common format.
-
Principle: In a competitive ELISA, a known amount of labeled DiAcSpm competes with the DiAcSpm in the urine sample for binding to a limited amount of anti-DiAcSpm antibody coated on a microplate. The amount of labeled DiAcSpm bound to the antibody is inversely proportional to the concentration of DiAcSpm in the sample.
-
General Protocol Outline:
-
Coating: Microplate wells are coated with an anti-DiAcSpm antibody.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., BSA or non-fat milk).
-
Competition: A mixture of the urine sample (or standard) and a known concentration of enzyme-labeled DiAcSpm is added to the wells and incubated.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The absorbance is read using a microplate reader. The concentration of DiAcSpm in the sample is determined by comparing its absorbance to a standard curve.
-
-
Performance: A developed competitive ELISA has shown a lower limit of detection of 4.53 nM/assay and a higher limit of 145 nM/assay, with good recovery and precision.
b) High-Performance Liquid Chromatography (HPLC)
HPLC methods have been developed for the separation and quantification of various polyamines, including DiAcSpm.
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (in the column) and a mobile phase.
-
Sample Preparation: A common sample preparation step involves the use of a cation-exchange column to partially purify and concentrate the polyamines from the urine matrix.
-
General Protocol Outline:
-
Sample Preparation: Urine samples are treated to remove interfering substances and concentrate the polyamines.
-
Injection: The prepared sample is injected into the HPLC system.
-
Separation: The analytes are separated on an appropriate HPLC column (e.g., a C18 reversed-phase column) using a specific mobile phase gradient.
-
Detection: DiAcSpm can be detected using various detectors, often after post-column derivatization to enhance sensitivity.
-
c) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of DiAcSpm and is becoming the method of choice for many researchers.
-
Principle: LC separates the components of the urine sample, and the mass spectrometer detects and quantifies the specific mass-to-charge ratio of DiAcSpm and its fragments.
-
Sample Preparation: Sample preparation may involve a simple dilution or a more extensive clean-up procedure like solid-phase extraction.
-
General Protocol Outline:
-
Sample Preparation: Urine samples are prepared to be compatible with the LC-MS/MS system.
-
LC Separation: The prepared sample is injected into the LC system for chromatographic separation.
-
Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The ionized DiAcSpm is selected in the first mass analyzer, fragmented, and the resulting fragments are detected in the second mass analyzer.
-
Quantification: Quantification is typically performed using a stable isotope-labeled internal standard of DiAcSpm.
-
Mandatory Visualizations
Signaling Pathway
The biosynthesis of this compound is intricately linked to the polyamine metabolic pathway. The key enzyme responsible for its production is spermidine/spermine N1-acetyltransferase (SSAT).
Caption: Polyamine metabolic pathway leading to this compound formation.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the analysis of urinary this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Foundational Research on Polyamine Metabolism and Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation.[1][2] Their intracellular concentrations are meticulously regulated through a complex interplay of biosynthesis, catabolism, and transport. In the context of oncology, the polyamine metabolic pathway is frequently dysregulated, with cancer cells exhibiting elevated polyamine levels to sustain their rapid proliferation and survival.[2][3] This dependency presents a compelling therapeutic window for the development of novel anti-cancer strategies. This technical guide provides a comprehensive overview of the foundational research on polyamine metabolism in cancer, detailing core biochemical pathways, summarizing key quantitative data, and offering detailed experimental protocols for researchers in the field.
Core Signaling Pathways in Polyamine Metabolism
The homeostasis of intracellular polyamines is maintained by a tightly regulated network of biosynthetic and catabolic enzymes. Key oncogenic pathways, most notably involving the MYC oncogene, directly impact polyamine metabolism, contributing to the malignant phenotype.[4][5][6]
Polyamine Biosynthesis
The biosynthetic pathway begins with the conversion of ornithine to putrescine by ornithine decarboxylase (ODC), the first and primary rate-limiting enzyme in this cascade.[4][7] Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups, derived from decarboxylated S-adenosylmethionine (dcSAM). This decarboxylation is catalyzed by S-adenosylmethionine decarboxylase (AdoMetDC), another critical regulatory enzyme.[8] Spermidine synthase and spermine synthase then catalyze the transfer of the aminopropyl groups to putrescine and spermidine, respectively.[1]
Polyamine Catabolism
The catabolic pathway serves to reduce intracellular polyamine levels. The rate-limiting enzyme in this process is spermidine/spermine N1-acetyltransferase (SSAT), which acetylates spermidine and spermine.[9][10] These acetylated polyamines can then be either exported from the cell or oxidized by N1-acetylpolyamine oxidase (PAOX), a peroxisomal enzyme, to produce putrescine and spermidine, respectively.[9] Alternatively, spermine can be directly converted back to spermidine by spermine oxidase (SMO), a process that generates hydrogen peroxide and can contribute to oxidative stress.[9]
Regulation by Oncogenic Pathways
The MYC oncogene is a master regulator of polyamine metabolism.[5][6] It directly upregulates the transcription of both ODC1 and AMD1, the genes encoding ODC and AdoMetDC, respectively.[11] This leads to a significant increase in polyamine biosynthesis, which is crucial for sustaining the high proliferative rate of cancer cells. Other oncogenic pathways, including Ras and mTOR signaling, have also been implicated in the dysregulation of polyamine metabolism.[1]
Data Presentation
Table 1: Kinetic Properties of Key Enzymes in Polyamine Metabolism
| Enzyme | Substrate(s) | K_m_ (µM) | V_max_ (nmol/min/mg) | Source Organism/Cell Line |
| Ornithine Decarboxylase (ODC) | L-Ornithine | 30 - 100 | Varies significantly | Human cell lines |
| S-adenosylmethionine Decarboxylase (AdoMetDC) | S-adenosylmethionine | ~50 | Varies | Rat prostate |
| Spermidine/Spermine N1-acetyltransferase (SSAT) | Spermidine | 55 | Not reported | Zebrafish |
| Spermine | 182 | Not reported | Zebrafish |
Note: Kinetic parameters can vary significantly depending on the specific assay conditions, enzyme purity, and cellular context.
Table 2: Polyamine Concentrations in Cancer vs. Normal Cells
| Cell Line/Tissue | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Reference |
| Normal Colon Mucosa | ~0.2 | ~2.5 | ~3.0 | [1][12][13] |
| Colon Cancer Tissue | ~1.1 (470% increase) | ~6.5 (260% increase) | ~11.4 (380% increase) | [1] |
| MCF-10A (Normal Breast Epithelial) | Lower | Lower | Lower | |
| MCF-7 (Breast Cancer) | Higher | Higher | Higher | |
| Normal Prostate Epithelial Cells | Lower | Lower | Lower | [5] |
| LNCaP (Prostate Cancer) | Higher | Higher | Higher | [5] |
| PC-3 (Prostate Cancer) | Higher | Higher | Higher | [5] |
Table 3: IC50 Values of Key Polyamine Metabolism Inhibitors
| Inhibitor | Target Enzyme | Cancer Cell Line | IC50 (µM) | Reference |
| DFMO (Eflornithine) | ODC | Most cell lines | >5000 | |
| A121 (Ovarian) | 0.1 - 1 | [9] | ||
| A549 (Lung) | 0.1 - 1 | [9] | ||
| SH-1 (Melanoma) | 0.1 - 1 | [9] | ||
| HT29 (Colon) | >100 | [9] | ||
| N1,N11-diethylnorspermine (DENSpm) | Induces SSAT | MDA-MB-468 (Breast) | 1-10 | [14] |
| MCF-7 (Breast) | 1-10 | [14] | ||
| Human Melanoma | 2 - 180 | [15] | ||
| PC-3, TSU-pr1, DU-145, JCA-1 (Prostate) | Micromolar concentrations | [16] |
Experimental Protocols
Quantification of Intracellular Polyamines by HPLC
Materials:
-
Perchloric acid (PCA), 0.4 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline (100 mg/mL)
-
HPLC system with a C18 reverse-phase column and fluorescence detector (Excitation: 340 nm, Emission: 450 nm)[17]
-
Polyamine standards (Putrescine, Spermidine, Spermine)
Procedure:
-
Sample Preparation:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells by adding 200 µL of 0.4 M PCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate solution.
-
Add 400 µL of dansyl chloride solution.
-
Vortex and incubate in the dark at 60°C for 1 hour.
-
Add 100 µL of proline solution to quench the reaction.
-
Vortex and incubate for 30 minutes at room temperature.
-
Add 1 mL of toluene, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Carefully collect the upper toluene layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of methanol.
-
-
HPLC Analysis:
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Separate the dansylated polyamines using a gradient elution program (e.g., a linear gradient from 60% to 90% Mobile Phase B over 20 minutes).
-
Quantify the polyamines by comparing the peak areas to a standard curve generated from known concentrations of polyamine standards.
-
Ornithine Decarboxylase (ODC) Activity Assay (Radiometric)
This protocol measures ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.[1][15]
Materials:
-
L-[1-¹⁴C]-ornithine
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 0.1 mM pyridoxal-5'-phosphate (PLP)
-
Cell lysis buffer: Assay buffer containing 0.1% Triton X-100
-
2 M Citric Acid
-
Scintillation vials with center wells
-
Filter paper discs
-
Hyamine hydroxide (B78521) or other CO₂ trapping agent
-
Liquid scintillation counter
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Enzyme Assay:
-
Place a filter paper disc impregnated with 20 µL of hyamine hydroxide in the center well of a scintillation vial.
-
In the bottom of the vial, add 50-100 µg of cytosolic protein.
-
Add assay buffer to a final volume of 190 µL.
-
Initiate the reaction by adding 10 µL of L-[1-¹⁴C]-ornithine (final concentration ~0.5 µCi/mL).
-
Immediately seal the vial and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by injecting 200 µL of 2 M citric acid into the reaction mixture in the bottom of the vial.
-
Continue to incubate for another 30 minutes at 37°C to ensure complete trapping of the released ¹⁴CO₂.
-
-
Quantification:
-
Remove the center well containing the filter paper and place it in a new scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate ODC activity as pmol of CO₂ released per hour per mg of protein.
-
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay (Colorimetric)
This assay measures the activity of SSAT by detecting the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[2][20]
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8)
-
Spermidine or Spermine (10 mM stock)
-
Acetyl-CoA (10 mM stock)
-
DTNB solution (10 mM in assay buffer)
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Cell Lysate Preparation:
-
Prepare cytosolic extracts as described in the ODC activity assay protocol.
-
-
Enzyme Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell lysate (containing 50-100 µg of protein)
-
130 µL of Assay Buffer
-
10 µL of DTNB solution
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding a mixture of 5 µL of spermidine/spermine stock and 5 µL of acetyl-CoA stock.
-
Immediately measure the increase in absorbance at 412 nm over 5-10 minutes in a kinetic mode.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA412/min).
-
Use the molar extinction coefficient of DTNB (14,150 M⁻¹cm⁻¹) to convert the rate to nmol of CoA-SH produced per minute per mg of protein.
-
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][11]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with the compound of interest for the desired duration. Include untreated and vehicle-treated controls.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, by detecting the cleavage of a colorimetric substrate.[5][7][21][22]
Materials:
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells and prepare a control group of untreated cells.
-
Harvest 1-5 x 10^6 cells per sample by centrifugation.
-
Lyse the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[21]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[21]
-
Collect the supernatant and determine the protein concentration.
-
-
Enzyme Assay:
-
In a 96-well plate, add 50-200 µg of protein from the cell lysate to each well.
-
Adjust the volume to 50 µL with Assay Buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.[21]
-
Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).[21]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Conclusion
The dysregulation of polyamine metabolism is a hallmark of many cancers, making it a prime target for therapeutic intervention. A thorough understanding of the underlying biochemical pathways, coupled with robust and reproducible experimental methodologies, is paramount for advancing research in this field. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and practical protocols to facilitate further investigation into the intricate role of polyamines in cancer biology and the development of novel therapeutic strategies.
References
- 1. Polyamine levels, ornithine decarboxylase (ODC) activity, and ODC-mRNA expression in normal and cancerous human colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. S-adenosylmethionine decarboxylase as an enzyme target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abeomics.com [abeomics.com]
- 11. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 12. Polyamine levels and gastrin receptors in colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyamines levels in colorectal cancer: new markers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor activity of the polyamine analog N(1), N(11)-diethylnorspermine against human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. cosmobiousa.com [cosmobiousa.com]
Methodological & Application
Application Note: Quantification of N1,N12-Diacetylspermine in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N12-diacetylspermine (DAS) is a polyamine that has garnered significant attention as a promising biomarker for various pathological conditions, most notably in the context of cancer.[1][2][3] Polyamines are essential for cell growth, proliferation, and differentiation, and their metabolic pathways are often dysregulated in neoplastic tissues.[3] Consequently, aberrant levels of polyamines and their acetylated derivatives, such as DAS, can be detected in biological fluids, including urine. Urinary DAS is a minor component of the total polyamine content in healthy individuals but can be significantly elevated in patients with various malignancies, including colorectal, breast, and pancreatic cancers.[2][3] Its non-invasive detection in urine makes it an attractive candidate for early cancer screening and monitoring therapeutic responses.[2]
This application note provides detailed protocols for the accurate and sensitive measurement of this compound in human urine samples using two primary analytical methods: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the described methods for the determination of this compound in urine.
| Parameter | LC-MS/MS | Competitive ELISA | Reference |
| Limit of Detection (LOD) | 0.0375 ng/mL | 4.53 nM/assay | [1][4] |
| Linear Range | 0.0375 - 750 ng/mL | 6.25 - 200 nM | [1] |
| Precision (CV%) | < 15% | Within-run: 4.87% - 5.20% Between-run: 7.53% - 9.46% | [1][4] |
| Accuracy/Recovery | < 15% error | 96.3% - 108% | [1][4] |
| Internal Standard | Stable isotope-labeled this compound | Not applicable | [1] |
Experimental Protocols
Urine Sample Collection and Preparation
Proper sample handling is crucial for accurate quantification of this compound.
Materials:
-
Sterile urine collection containers
-
Centrifuge
-
Micropipettes and sterile tips
-
-80°C freezer for long-term storage
Protocol:
-
Collect mid-stream urine samples in sterile containers.
-
For immediate analysis, proceed to the specific assay protocol.
-
For storage, centrifuge the urine sample at 2,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a clean, labeled polypropylene (B1209903) tube.
-
Store the urine supernatant at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Method 1: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of this compound.
Materials:
-
Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
This compound analytical standard
-
Stable isotope-labeled this compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
0.22 µm syringe filters
Protocol:
a. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine sample 1:10 with ultrapure water.
-
Spike the diluted sample with the internal standard to a final concentration of 50 ng/mL.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
b. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 287.2 -> Product ions (Q3) m/z 100.1, 72.1[5]
-
Internal Standard (e.g., D8-N1,N12-diacetylspermine): Precursor ion (Q1) m/z 295.2 -> Product ion (Q3) m/z 104.1
-
-
Optimize collision energy and other source parameters for your specific instrument.
-
c. Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
Quantify the this compound concentration in the urine samples by interpolating their peak area ratios from the standard curve.
Method 2: Quantification by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method provides a high-throughput and sensitive immunoassay for the quantification of urinary this compound.
Materials:
-
Commercially available this compound ELISA kit (or individual reagents listed below)
-
Microplate pre-coated with anti-N1,N12-diacetylspermine antibody
-
This compound standard
-
HRP-conjugated this compound
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
TMB (3,3’,5,5’-tetramethylbenzidine) Substrate Solution[6]
-
Stop Solution (e.g., 2N H2SO4)[6]
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
a. Reagent Preparation:
-
Prepare a serial dilution of the this compound standard in Assay Diluent to create a standard curve (e.g., 200, 100, 50, 25, 12.5, 6.25 nM).
-
Dilute the urine samples at least 1:4 with Assay Diluent.
b. ELISA Procedure:
-
Add 50 µL of the standards and diluted urine samples to the appropriate wells of the microplate.
-
Add 50 µL of HRP-conjugated this compound to each well.
-
Incubate the plate for 1 hour at room temperature on a shaker.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate Solution to each well.[6]
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well to stop the reaction.[6]
c. Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the concentration of the standards. The absorbance will be inversely proportional to the concentration of this compound.
-
Calculate the this compound concentration in the urine samples from the standard curve.
Visualizations
Caption: Experimental workflow for measuring urinary this compound.
References
- 1. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of N¹,N¹²-diacetylspermine in urine: a novel tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomol.com [biomol.com]
- 5. researchgate.net [researchgate.net]
- 6. Surmodics - ELISA Substrates [shop.surmodics.com]
Application Note & Protocol: Quantification of N1,N12-Diacetylspermine in Human Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and accurate quantification of N1,N12-diacetylspermine (DiAcSpm) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for clinical research and biomarker discovery applications.
Introduction
Polyamines are essential polycations involved in numerous cellular processes, including cell growth, proliferation, and differentiation.[1][2] Altered polyamine metabolism is a well-established hallmark of cancer, leading to elevated levels of polyamines and their acetylated metabolites in biological fluids.[3] this compound (DiAcSpm), a diacetylated derivative of spermine, has emerged as a promising biomarker for various malignancies, including colorectal, lung, breast, and ovarian cancers.[1][3][4][5] It is a minor component in the urine of healthy individuals but can be significantly elevated in cancer patients, making it a valuable target for non-invasive cancer detection and monitoring.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive, specific, and robust platform for the quantification of DiAcSpm, avoiding the need for chemical derivatization that is often required by other methods.[6][7] This application note details a validated method for quantifying DiAcSpm in human urine, providing researchers with a reliable tool for clinical and preclinical studies.
Principle of the Method
This method employs a simple "dilute-and-shoot" sample preparation followed by chromatographic separation using liquid chromatography and detection by a triple quadrupole mass spectrometer. A stable isotope-labeled internal standard (SIL-IS) for this compound is spiked into urine samples to ensure accuracy and correct for matrix effects and variability during sample preparation and analysis.[8][9]
The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion (the protonated DiAcSpm molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole. The intensity of this specific precursor-to-product ion transition is proportional to the concentration of the analyte in the sample.
Polyamine Metabolic Pathway
The synthesis of this compound is a result of the polyamine catabolic pathway. The enzyme spermidine/spermine N1-acetyltransferase (SSAT), which is often upregulated in cancer, catalyzes the transfer of an acetyl group to spermine, leading to the formation of acetylated polyamines that are subsequently excreted in urine.[2][3]
Caption: Polyamine metabolic pathway leading to this compound.
Experimental Workflow Diagram
The overall experimental process from sample receipt to final data analysis is outlined below. This workflow is designed for high-throughput analysis, enabling the processing of a large number of samples efficiently.[8]
Caption: High-level workflow for urinary DiAcSpm quantification.
Detailed Protocol
Reagents and Materials
-
This compound analytical standard
-
This compound stable isotope-labeled internal standard (e.g., ¹⁵N₄-DiAcSpm)
-
LC-MS grade water, acetonitrile, methanol
-
LC-MS grade formic acid or heptafluorobutyric acid (HFBA)[7]
-
Ammonium bicarbonate
-
96-well plates (sample collection and filter plates)
-
Autosampler vials
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of DiAcSpm and its SIL-IS in methanol. Store at -20°C.
-
Working Internal Standard Solution (100 ng/mL): Dilute the SIL-IS stock solution in 50% methanol/water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the DiAcSpm stock solution in a surrogate matrix (e.g., 5% bovine serum albumin or synthetic urine). A typical calibration range is 0.0375 to 750 ng/mL.[8]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
Sample Preparation
-
Thaw frozen urine samples on ice. Vortex for 15 seconds.
-
Centrifuge samples at 4,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Transfer 50 µL of urine supernatant to a 96-well plate.
-
Add 10 µL of the Working Internal Standard Solution (100 ng/mL) to each well.
-
Add 440 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid) to each well.
-
Seal the plate, vortex for 1 minute.
-
Filter the mixture using a 0.22 µm filter plate into a clean 96-well collection plate, or transfer to autosampler vials.
-
The sample is now ready for injection.
LC-MS/MS Instrumental Conditions
The following tables provide example parameters. These should be optimized for the specific instrument being used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| LC System | High-Performance or Ultra-High Performance LC System |
| Column | C18 or HILIC Column (e.g., 2.1 x 100 mm, <2 µm)[6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrate. Total run time ~9.5 min.[6] |
Note: Some methods utilize an ion-pairing agent like 0.1% HFBA for improved peak shape on C18 columns.[7]
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 - 550°C |
| IonSpray Voltage | ~5500 V |
| MRM Transitions | See Table 3 |
| Collision Gas | Nitrogen |
Table 3: Example MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| DiAcSpm (Quantifier) | 287.2 | 100.1 | 50 | Optimized (~20-30) |
| DiAcSpm (Qualifier) | 287.2 | 72.0 | 50 | Optimized (~25-35) |
| DiAcSpm-SIL (IS) | 291.2 (for ¹⁵N₄) | 102.1 | 50 | Optimized (~20-30) |
Note: Product ions are based on common fragmentation patterns.[10] Precursor and product m/z values should be confirmed and collision energies must be optimized on the specific instrument.
Data Analysis and Method Performance
Quantification
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the area ratio against the known concentration of each calibrator. A linear regression with 1/x² weighting is typically used.
Typical Method Performance
A robust and validated method should meet the following criteria.
Table 4: Summary of Method Validation Performance
| Parameter | Typical Acceptance Criteria | Example Data |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | R² ≥ 0.99 over a range of 0.0375–750 ng/mL[8] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision <20%, Accuracy ±20% | 0.0375 ng/mL[8] |
| Intra-day Precision (%CV) | < 15% | < 15%[8] |
| Inter-day Precision (%CV) | < 15% | < 15%[8] |
| Accuracy (% Bias) | Within ±15% | Within ±15%[8] |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of the cancer biomarker this compound in human urine. The simple sample preparation and robust analytical performance make it an ideal tool for researchers in oncology and drug development, facilitating large-scale clinical studies to further validate the utility of DiAcSpm as a non-invasive biomarker.
References
- 1. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometry based quantification of arginine metabolites including polyamines in different sample matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometric separation and determination of this compound in the urine of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
N1,N12-Diacetylspermine: A Promising Biomarker for Colorectal Cancer Detection
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
N1,N12-diacetylspermine (DiAcSpm) is a polyamine metabolite that has emerged as a promising, non-invasive biomarker for the detection of colorectal cancer (CRC).[1][2][3][4][5] As a minor component of human urine, constituting less than 0.5% of the total polyamine species in healthy individuals, its levels are significantly elevated in the urine of CRC patients, including those with early-stage disease.[1][2][3][4][5] This makes it a more sensitive marker than traditional biomarkers like carcinoembryonic antigen (CEA) and cancer antigen 19-9 (CA19-9) for early detection.[1][5][6][7] These application notes provide a comprehensive overview of the clinical utility of DiAcSpm, detailed protocols for its quantification, and insights into its role in CRC pathogenesis.
Clinical Significance
Numerous studies have highlighted the diagnostic potential of urinary DiAcSpm in colorectal cancer. Its elevated levels have been consistently observed in CRC patients compared to healthy controls. Furthermore, the concentration of DiAcSpm has been shown to correlate with the stage of the disease, showing a significant association with distant metastasis and the Tumor-Node-Metastasis (TNM) stage.[1] In situ studies have also confirmed that DiAcSpm expression is significantly elevated in CRC tissues compared to adjacent normal tissues.[8][9]
Data Presentation
The following tables summarize the quantitative data on the diagnostic performance of this compound in comparison to established colorectal cancer biomarkers.
| Biomarker | Sensitivity for Colorectal Cancer (%) | Patient Cohort (n) | Reference |
| This compound (Urinary) | 75.8 | 248 | [6][7] |
| CEA (Serum) | 39.5 | 248 | [6][7] |
| CA19-9 (Serum) | 14.1 | 248 | [6][7] |
| Biomarker | Positive Rate in Early-Stage (0+I) Colorectal Cancer (%) | Patient Cohort (n) | Reference |
| This compound (Urinary) | 60.0 | Not Specified | [1][6] |
| CEA (Serum) | 10.0 | Not Specified | [1][6] |
| CA19-9 (Serum) | 5.0 | Not Specified | [1][6] |
| Biomarker | Positive Rate by Colorectal Cancer Stage (%) | Reference | ||||
| Stage 0+I | Stage II | Stage III | Stage IV | Total | ||
| This compound (Urinary) | 66.7 | 71.9 | 48.7 | 100 | 69.0 | [1] |
| CEA (Serum) | 27.8 | 46.9 | 38.5 | 78.3 | 44.2 | [1] |
| CA19-9 (Serum) | 22.2 | 15.7 | 20.5 | 56.5 | 26.5 | [1] |
Signaling Pathway and Biological Role
Recent research has begun to unravel the molecular mechanisms through which DiAcSpm contributes to colorectal cancer progression. It has been demonstrated that DiAcSpm can promote the proliferation of CRC cells. One identified mechanism involves the downregulation of microRNA-559 (miR-559). This downregulation relieves the inhibitory effect of miR-559 on its target, cystathionine (B15957) β-synthase (CBS), leading to increased CBS expression and subsequent enhancement of cancer cell proliferation.
Experimental Protocols
Accurate and reproducible quantification of DiAcSpm is crucial for its clinical application. The following sections provide detailed protocols for the most common analytical methods used for the measurement of DiAcSpm in urine samples.
Experimental Workflow Overview
Protocol 1: Quantification of Urinary this compound by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and sensitive method for the quantification of DiAcSpm. Competitive ELISA formats are commonly employed.
Materials:
-
This compound specific antibody
-
This compound standard
-
Coating antigen (e.g., N-acetylspermine coupled to a carrier protein)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Secondary antibody conjugated to HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the urine sample (or standard) and the DiAcSpm specific antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of DiAcSpm in the samples is inversely proportional to the absorbance.
Protocol 2: Quantification of Urinary this compound by HPLC
High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a robust method for separating and quantifying DiAcSpm.
Materials:
-
HPLC system with a fluorescence or UV detector
-
C18 reversed-phase column
-
Derivatization reagent (e.g., dansyl chloride or o-phthalaldehyde)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Mobile phase buffers
-
This compound standard
-
Urine samples
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples and centrifuge to remove any precipitate.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analytes.
-
-
Derivatization:
-
Mix the extracted sample with the derivatization reagent in an appropriate buffer.
-
Incubate the mixture to allow the derivatization reaction to complete.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the analytes using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detect the derivatized DiAcSpm using a fluorescence or UV detector at the appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized DiAcSpm standard.
-
Determine the concentration of DiAcSpm in the samples by comparing their peak areas to the standard curve.
-
Protocol 3: Quantification of Urinary this compound by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and specificity for the quantification of DiAcSpm.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase column
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or other mobile phase additives
-
This compound standard
-
Isotopically labeled internal standard (e.g., ¹⁵N-labeled DiAcSpm)
-
Urine samples
Procedure:
-
Sample Preparation:
-
Spike the urine samples with the isotopically labeled internal standard.
-
Perform a protein precipitation by adding a solvent like acetonitrile or methanol.
-
Centrifuge the samples and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate DiAcSpm from other urinary components using a C18 column with a gradient elution of water and acetonitrile containing a small percentage of formic acid.
-
Detect and quantify DiAcSpm using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the concentration of DiAcSpm in the urine samples based on this calibration curve.
-
Conclusion
This compound has demonstrated significant potential as a sensitive and specific biomarker for the early detection of colorectal cancer. Its utility surpasses that of currently used biomarkers, particularly in identifying early-stage disease. The analytical methods outlined in these notes provide robust and reliable means for the quantification of DiAcSpm in a research or clinical setting. Further investigation into its role in CRC pathogenesis may unveil new therapeutic targets for this prevalent malignancy.
References
- 1. The clinical usefulness of urinary this compound (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of N¹,N¹²-diacetylspermine in urine: a novel tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Increase of N1, N12-diacetylspermine in tissues from colorectal cancer and its liver metastasis. | Sigma-Aldrich [merckmillipore.com]
- 9. Increase of N1, N12-diacetylspermine in tissues from colorectal cancer and its liver metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Early Cancer Screening Using Urinary N1,N12-Diacetylspermine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1,N12-diacetylspermine (DAS) is a polyamine molecule that has emerged as a promising, non-invasive biomarker for the early detection of various cancers.[1][2][3] Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancerous tissues, leading to elevated levels of acetylated derivatives like DAS in bodily fluids.[4][5] This document provides detailed application notes on the utility of urinary DAS in cancer screening and comprehensive protocols for its quantification.
Urinary DAS has shown potential as a tumor marker for a range of malignancies, including colorectal, breast, non-small cell lung, and ovarian cancers.[1][6] Notably, it has demonstrated higher sensitivity in detecting early-stage colorectal cancer compared to established markers like CEA.[1][7] However, its utility may vary across different cancer types, with studies indicating it may not be a useful marker for urinary bladder cancer.[8][9]
Data Presentation: Diagnostic Performance of Urinary DAS
The following table summarizes the diagnostic performance of urinary this compound across various cancer types as reported in different studies.
| Cancer Type | Method | Metric | Value | Comparison Group |
| Colorectal Cancer | LC-MS | AUC | 0.864 | Healthy Controls |
| Colorectal Cancer | LC-MS/MS | AUC | 0.794 | Benign and Healthy Controls |
| Colorectal Cancer | Not Specified | Sensitivity | 60% | Early-stage (mucous membrane) |
| Non-Small Cell Lung Cancer | Colloidal Gold Aggregation | Median DASr | 0.810 | Healthy Controls (0.534) |
| Ovarian Cancer | Not Specified | Sensitivity | 86.5% | Benign Ovarian Tumors |
| Ovarian Cancer | Not Specified | Specificity | 65.2% | Benign Ovarian Tumors |
| Esophageal Cancer | Colloidal Gold Aggregation | Positive Rate | 33% | Not Specified |
| Gastric Cancer | Colloidal Gold Aggregation | Positive Rate | 40% | Not Specified |
| Breast Cancer | Colloidal Gold Aggregation | Positive Rate | 20% | Not Specified |
| Biliary Pancreatic Cancer | Colloidal Gold Aggregation | Positive Rate | 25% | Not Specified |
| Hepatocellular Carcinoma | Colloidal Gold Aggregation | Positive Rate | 50% (1/2 cases) | Not Specified |
| Urinary Bladder Cancer | ELISA | Median (nmol/L) | 171.5 | Benign Urological Diseases (143.8) |
AUC: Area Under the Curve; DASr: Diacetylspermine/cutoff ratio.
Signaling Pathways and Experimental Workflows
Polyamine Biosynthesis and Acetylation
Polyamines are synthesized from ornithine and are interconverted through a series of enzymatic reactions. The acetylation of spermine (B22157) by spermidine/spermine N1-acetyltransferase (SAT1) is a critical step in polyamine catabolism and leads to the formation of this compound.
Polyamine biosynthesis and acetylation pathway.
Experimental Workflow: ELISA for Urinary DAS
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying urinary DAS, often utilizing specific antibodies.
ELISA workflow for urinary DAS measurement.
Experimental Workflow: LC-MS/MS for Urinary DAS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of urinary DAS.
LC-MS/MS workflow for urinary DAS analysis.
Experimental Protocols
Protocol 1: Quantification of Urinary DAS by ELISA
This protocol is a generalized procedure based on commercially available ELISA kits.
Materials:
-
ELISA kit for this compound
-
96-well microplate
-
Microplate reader
-
Wash buffer
-
Blocking buffer
-
Urine samples
-
DAS standards
-
Anti-DAS primary antibody
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Stop solution
Procedure:
-
Sample Preparation: Collect mid-stream urine samples. Centrifuge at 2000 x g for 10 minutes to remove cellular debris. Store supernatant at -80°C until use.
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of DAS antigen (or as specified by the kit) and incubate overnight at 4°C.[2]
-
Washing: Wash the plate three times with wash buffer.[2]
-
Blocking: Add 150 µL of blocking solution to each well and incubate for 2 hours at 37°C to prevent non-specific binding.[2]
-
Washing: Repeat the washing step.
-
Sample and Antibody Incubation: Prepare a mixture of the urine sample (appropriately diluted) and the anti-DAS primary antibody.[2] Add 100 µL of this mixture to each well. Incubate as per the kit's instructions (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate according to the kit's manual.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: Determine the concentration of DAS in the samples by comparing their absorbance to a standard curve generated from known concentrations of DAS.
Protocol 2: Quantification of Urinary DAS by LC-MS/MS
This protocol outlines a general method for the sensitive and specific quantification of urinary DAS.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 analytical column
-
Mobile phase A: Water with 0.1% heptafluorobutyric acid (HFBA)[10]
-
Mobile phase B: Acetonitrile with 0.1% HFBA[10]
-
This compound standard
-
Isotopically labeled internal standard (e.g., 15N-labeled DAS)[11]
-
Urine samples
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Perform chromatographic separation using a gradient of mobile phase A and B. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.[10] The total run time is typically around 12 minutes.[10]
-
-
MS/MS Detection:
-
Ionize the eluting analytes using a positive electrospray ionization (ESI) source.[10]
-
Detect and quantify DAS and the internal standard using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.[10]
-
Monitor specific precursor-to-product ion transitions for both DAS and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of known concentrations of the DAS standard spiked with the internal standard.
-
Calculate the concentration of DAS in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
Urinary this compound is a valuable biomarker with significant potential for the non-invasive, early screening of several cancers. The choice of analytical method, either ELISA for high-throughput screening or LC-MS/MS for high sensitivity and specificity, will depend on the specific research or clinical application. The protocols provided herein offer a foundation for the implementation of urinary DAS measurement in a laboratory setting. Further validation and optimization of these protocols are recommended for specific study requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Clinical usefulness of urinary diacetylpolyamines as novel tumor markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 7. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of urine this compound as potential tumor marker for urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometric separation and determination of this compound in the urine of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Research Involving N1,N12-Diacetylspermine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1,N12-Diacetylspermine (DiAcSpm) is a polyamine that has emerged as a promising biomarker in clinical research, particularly in the field of oncology.[1][2] It is a minor component of human urine, typically constituting less than 0.5% of the total polyamines in healthy individuals.[3][4] Elevated levels of urinary DiAcSpm have been consistently observed in patients with various malignancies, including colorectal, breast, lung, and urogenital cancers, often at early stages of the disease.[1][2][5] This makes DiAcSpm a valuable tool for cancer diagnosis, prognosis, and monitoring treatment efficacy.[1]
These application notes provide a comprehensive overview of the clinical research applications of DiAcSpm, detailed protocols for its measurement in clinical samples, and an exploration of its role in cancer cell signaling pathways.
Data Presentation: DiAcSpm as a Cancer Biomarker
The diagnostic and prognostic utility of urinary DiAcSpm has been evaluated in numerous studies, often in comparison to established tumor markers. The following tables summarize key quantitative data from this research.
Table 1: Sensitivity of Urinary this compound (DiAcSpm) in Colorectal Cancer (CRC) Compared to Other Tumor Markers.
| Cancer Stage | This compound (DiAcSpm) | Carcinoembryonic Antigen (CEA) | Cancer Antigen 19-9 (CA19-9) | Reference |
| Stage 0+I | 66.7% | 27.8% | 22.2% | [3] |
| Stage II | 71.9% | 46.9% | 15.7% | [3] |
| Stage III | 48.7% | 38.5% | 20.5% | [3] |
| Stage IV | 100% | 78.3% | 56.5% | [3] |
| Overall (Stage 0-IV) | 69.0% | 44.2% | 26.5% | [3] |
| Early Stage (0+I) | 60% | 10% | 5% | [5] |
| Overall | 75.8% | 39.5% | 14.1% | [5] |
Table 2: Sensitivity of Urinary this compound (DiAcSpm) in Breast Cancer Compared to Other Tumor Markers.
| Cancer Stage | This compound (DiAcSpm) | Carcinoembryonic Antigen (CEA) | Cancer Antigen 15-3 (CA15-3) | Reference |
| Stage I+II | 28% | 3% | 0% | [5] |
| Overall | 60.2% | 37.3% | 37.3% | [5] |
| Overall | 46.4% | Not Specified | Not Specified | [6] |
Table 3: Diagnostic Performance of this compound (DiAcSpm) in Various Cancers.
| Cancer Type | Sample Type | Metric | Value | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Serum | AUC | 0.657 | [2] |
| Ovarian Cancer | Serum | AUC | 0.83 | [2] |
| Colorectal Cancer | Urine | AUC | 0.794 | [7] |
Experimental Protocols
Accurate and reproducible measurement of DiAcSpm in clinical samples is crucial for its application in research and diagnostics. The following sections detail the most common methodologies.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary this compound
ELISA is a widely used method for the quantification of DiAcSpm in urine due to its high sensitivity and specificity.[5][6]
1. Principle: This is a competitive ELISA. DiAcSpm in the urine sample competes with a fixed amount of labeled DiAcSpm for binding to a limited amount of anti-DiAcSpm antibody coated on a microplate. The amount of labeled DiAcSpm bound to the antibody is inversely proportional to the concentration of DiAcSpm in the sample.
2. Materials:
-
Anti-DiAcSpm antibody-coated 96-well microplate
-
This compound standard
-
Biotinylated DiAcSpm conjugate
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Urine samples
-
Microplate reader
3. Sample Preparation:
-
Collect mid-stream urine samples.
-
Centrifuge at 10,000 x g for 1 minute to remove particulate matter.[8]
-
Store the supernatant at -80°C until analysis.[8]
-
Prior to the assay, thaw the urine samples and bring them to room temperature.
4. Assay Procedure:
-
Prepare a standard curve by serially diluting the this compound standard in the assay buffer.
-
Add 50 µL of standard or urine sample to the appropriate wells of the anti-DiAcSpm antibody-coated microplate.
-
Add 50 µL of biotinylated DiAcSpm conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate at room temperature for 15 minutes in the dark.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the DiAcSpm standards.
-
Determine the concentration of DiAcSpm in the urine samples by interpolating their absorbance values from the standard curve.
-
Urinary DiAcSpm levels are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Protocol 2: Colloidal Gold Aggregation Assay for Urinary this compound
This method offers a more rapid and convenient alternative to ELISA, suitable for automated biochemical analyzers.[3][9]
1. Principle: This immunoassay is based on the aggregation of colloidal gold particles. In the absence of DiAcSpm in the sample, anti-DiAcSpm antibody-coated gold nanoparticles are cross-linked by a DiAcSpm-antigen conjugate, leading to aggregation and a color change. When DiAcSpm is present in the sample, it competes for antibody binding, inhibiting the aggregation and causing a less pronounced color change. The degree of color change is inversely proportional to the DiAcSpm concentration.
2. Materials:
-
Colloidal gold-conjugated anti-DiAcSpm antibody solution
-
DiAcSpm-antigen conjugate solution
-
This compound standard
-
Reaction buffer
-
Urine samples
-
Automated biochemical analyzer
3. Sample Preparation:
-
Follow the same procedure as for the ELISA protocol (Protocol 1, Section 3).
4. Assay Procedure (General Workflow for an Automated Analyzer):
-
The automated analyzer aspirates a specific volume of the urine sample, DiAcSpm standard, or control.
-
The sample is mixed with the colloidal gold-conjugated anti-DiAcSpm antibody solution and the DiAcSpm-antigen conjugate solution in a reaction cuvette.
-
The reaction mixture is incubated for a specified time at a controlled temperature (e.g., 37°C).
-
The analyzer measures the change in absorbance at a specific wavelength (e.g., around 550-650 nm) to determine the degree of aggregation.
-
The concentration of DiAcSpm in the sample is calculated automatically based on a calibration curve generated from the standards.
Note: Specific parameters such as reagent volumes, incubation times, and measurement settings will depend on the specific reagent kit and automated analyzer used. It is essential to follow the manufacturer's instructions for the chosen system. A commercially available reagent kit for this assay is the Auto DiAcSpm® reagent kit (Alfresa Pharma).[7]
Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound
HPLC is a powerful analytical technique for the separation and quantification of polyamines, including DiAcSpm.[4][10]
1. Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For polyamine analysis, derivatization is often required to introduce a chromophore or fluorophore for sensitive detection.
2. Materials:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
This compound standard
-
Derivatization agent (e.g., dansyl chloride, o-phthalaldehyde)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffers and other mobile phase components
-
Urine samples
3. Sample Preparation and Derivatization (Example using Dansyl Chloride):
-
Follow the sample preparation steps as outlined for the ELISA protocol (Protocol 1, Section 3).
-
To 1 mL of the urine sample, add 200 µL of 2 N NaOH and 300 µL of saturated NaHCO₃ solution and mix.
-
Add this mixture to a solution of dansyl chloride (10 mg/mL in acetone) and incubate at 40°C for 45 minutes.
-
After cooling to room temperature, add 100 µL of 25% NH₄OH and let it stand for 30 minutes.
-
Adjust the final volume to 5 mL with a mixture of acetonitrile and ammonium (B1175870) acetate (B1210297) solution (1:1).
-
Filter the derivatized sample through a 0.45 µm filter before injection into the HPLC system.
4. HPLC Conditions (Example):
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatization agent (e.g., for dansyl derivatives, excitation at 340 nm and emission at 510 nm).
-
Injection Volume: 20 µL
5. Data Analysis:
-
Identify the DiAcSpm peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the concentration of DiAcSpm by comparing the peak area or height to a standard curve generated from known concentrations of the DiAcSpm standard.
-
Normalize the results to urinary creatinine concentration.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Role in Cancer Proliferation
DiAcSpm is a product of polyamine metabolism. The biosynthesis pathway begins with ornithine and involves several enzymatic steps to produce putrescine, spermidine, and spermine. Spermine is then acetylated to form N1-acetylspermine and further acetylated to yield this compound.[11]
References
- 1. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
- 5. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Ca… [ouci.dntb.gov.ua]
- 6. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. The clinical usefulness of urinary this compound (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of N¹,N¹²-diacetylspermine in urine: a novel tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes: Development and Application of Antibodies for N1,N12-Diacetylspermine (DiAcSpm) Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1,N12-diacetylspermine (DiAcSpm) is a polyamine that has emerged as a promising biomarker for various pathological conditions, most notably in oncology.[1][2][3] Elevated levels of DiAcSpm have been identified in the urine and tissues of patients with several types of cancer, including colorectal, breast, and non-small cell lung cancer, often correlating with disease stage and proliferation indices.[4][5][6] Unlike many established tumor markers, DiAcSpm has shown high sensitivity in detecting early-stage cancers.[2][3][5] This makes the development of robust and sensitive detection methods for DiAcSpm a critical area of research for early cancer diagnosis, prognostic stratification, and monitoring therapeutic response.
These application notes provide a comprehensive overview of the methodologies for developing and utilizing antibodies for the specific detection of this compound. Detailed protocols for key immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), and Western Blotting are provided to guide researchers in the accurate quantification and localization of DiAcSpm in various biological samples.
Polyamine Metabolism and this compound Synthesis
Polyamines are ubiquitous polycations essential for cell growth, differentiation, and proliferation. The metabolic pathway of polyamines is a tightly regulated process involving both anabolic and catabolic reactions. This compound is a catabolic product of spermine (B22157). The synthesis of DiAcSpm begins with the acetylation of spermine by spermidine/spermine N1-acetyltransferase (SSAT) to form N1-acetylspermine. A subsequent acetylation event, also catalyzed by SSAT or potentially another acetyltransferase, results in the formation of this compound.[7]
Caption: Polyamine metabolic pathway leading to this compound.
Antibody Development Workflow
The generation of high-affinity and specific antibodies against a small molecule like DiAcSpm requires a systematic approach. As a hapten, DiAcSpm must be conjugated to a larger carrier protein to elicit a robust immune response.
Caption: Workflow for this compound antibody development.
Experimental Protocols
Protocol 1: Competitive ELISA for DiAcSpm Quantification in Urine
This protocol describes a competitive enzyme-linked immunosorbent assay for the quantitative determination of DiAcSpm in human urine. The assay is based on the competition between free DiAcSpm in the sample and a DiAcSpm-enzyme conjugate for binding to a limited amount of anti-DiAcSpm antibody coated on a microplate.
Materials:
-
Anti-DiAcSpm coated 96-well microplate
-
Urine samples
-
DiAcSpm standard solutions
-
DiAcSpm-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove any particulate matter. Dilute samples as necessary with an appropriate assay buffer.
-
Standard Curve Preparation: Prepare a serial dilution of DiAcSpm standard solutions to generate a standard curve (e.g., 0 to 200 nM).
-
Assay Procedure: a. Add 50 µL of standard or diluted urine sample to the wells of the anti-DiAcSpm coated microplate. b. Add 50 µL of DiAcSpm-HRP conjugate to each well. c. Incubate for 1 hour at 37°C.[6] d. Wash the plate three times with Wash Buffer.[6] e. Add 100 µL of TMB Substrate Solution to each well. f. Incubate at room temperature for 15 minutes in the dark.[6] g. Add 50 µL of Stop Solution to each well to stop the reaction.[6]
-
Data Analysis: a. Measure the absorbance at 450 nm using a microplate reader. b. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. c. Determine the concentration of DiAcSpm in the samples by interpolating their absorbance values on the standard curve. The concentration of DiAcSpm is inversely proportional to the color intensity.
| Parameter | Value | Reference |
| Lower Limit of Detection | 4.53 nM/assay | [8] |
| Higher Limit of Detection | 145 nM/assay | [8] |
| Mean Recovery | 101% (range, 96.3-108%) | [8] |
| Within-run CV | 4.87% (at 95.5 nM), 5.20% (at 32.4 nM) | [8] |
| Between-run CV | 7.53% (at 101 nM), 9.46% (at 33.8 nM) | [8] |
Protocol 2: Immunohistochemistry (IHC) for DiAcSpm Detection in Paraffin-Embedded Tissues
This protocol provides a method for the localization of DiAcSpm in formalin-fixed, paraffin-embedded (FFPE) tissue sections using an anti-DiAcSpm antibody.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal serum in PBS)
-
Anti-DiAcSpm primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes for 10 minutes each). b. Immerse in 100% ethanol (2 changes for 10 minutes each). c. Immerse in 95% ethanol for 5 minutes. d. Immerse in 70% ethanol for 5 minutes. e. Rinse with distilled water.
-
Antigen Retrieval: a. Immerse slides in Antigen Retrieval Buffer. b. Heat to 95-100°C for 10-20 minutes. c. Allow slides to cool to room temperature.
-
Staining: a. Inactivate endogenous peroxidase by incubating with 3% Hydrogen Peroxide for 15 minutes. b. Wash slides with PBS. c. Apply Blocking Buffer and incubate for 30 minutes. d. Incubate with anti-DiAcSpm primary antibody (e.g., at a 1:300 dilution) overnight at 4°C.[4] e. Wash with PBS. f. Apply biotinylated secondary antibody and incubate for 30 minutes. g. Wash with PBS. h. Apply Streptavidin-HRP conjugate and incubate for 30 minutes. i. Wash with PBS. j. Apply DAB substrate and monitor for color development (typically 1-5 minutes). k. Rinse with distilled water to stop the reaction.
-
Counterstaining and Mounting: a. Counterstain with hematoxylin. b. Rinse with water. c. Dehydrate through graded ethanol and xylene. d. Mount with a permanent mounting medium.
Interpretation of Results:
-
Positive staining for DiAcSpm will appear as a brown precipitate.
-
The localization can be cytoplasmic and/or nuclear.[4]
-
Staining intensity can be scored to provide a semi-quantitative measure of DiAcSpm expression.[4]
Protocol 3: Western Blotting for DiAcSpm-Related Protein Analysis
While direct Western blotting for a small molecule like DiAcSpm is not feasible, this protocol is for analyzing proteins involved in its metabolism (e.g., SSAT) or signaling pathways affected by it (e.g., CBS).[6]
Materials:
-
Cell or tissue lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Running Buffer
-
Transfer Buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-SSAT, anti-CBS)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: a. Lyse cells or homogenized tissue in RIPA buffer on ice. b. Centrifuge to pellet cellular debris and collect the supernatant. c. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer proteins to a PVDF membrane.
-
Immunodetection: a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.
Signaling Pathway of DiAcSpm in Cancer Proliferation
Recent studies have begun to elucidate the molecular mechanisms by which DiAcSpm promotes cancer cell proliferation. In colorectal cancer cells, DiAcSpm has been shown to downregulate microRNA-559 (miR-559).[3][6] A direct target of miR-559 is cystathionine (B15957) β-synthase (CBS). By downregulating miR-559, DiAcSpm leads to an increase in CBS expression, which in turn promotes cell proliferation.[3][6]
Caption: DiAcSpm promotes proliferation via the miR-559/CBS axis.
Conclusion
The development of specific antibodies against this compound has enabled the creation of sensitive and reliable immunoassays for its detection and quantification. These tools are invaluable for researchers investigating the role of DiAcSpm in cancer and other diseases. The provided protocols for ELISA, IHC, and Western Blotting serve as a foundation for the application of these antibodies in various research and drug development settings. Further exploration of the signaling pathways involving DiAcSpm will continue to uncover its biological significance and potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1. [The polyamine metabolic pathway and associated genetic disorders]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Two enzyme-linked immunosorbent assay (ELISA) systems for N1,N8-diacetylspermidine and this compound using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Colloidal Gold Aggregation Assay for N1,N12-Diacetylspermine
Introduction
N1,N12-diacetylspermine is a polyamine that has garnered significant attention as a potential biomarker for various types of cancers, including colorectal, prostate, and lung cancer. Its concentration in bodily fluids, such as urine, is often elevated in patients with these malignancies, making it a promising candidate for non-invasive cancer screening and monitoring. Traditional methods for the detection of this compound, such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA), can be time-consuming, require sophisticated equipment, and involve complex sample preparation.
The colloidal gold aggregation assay offers a rapid, simple, and cost-effective alternative for the detection of various analytes. This method is based on the principle that the aggregation of gold nanoparticles (AuNPs) leads to a distinct color change from red to blue, which can be easily observed with the naked eye or quantified using a spectrophotometer. The aggregation or stabilization of AuNPs can be induced by the specific interaction between a target analyte and a recognition element immobilized on the AuNP surface.
This application note provides a detailed protocol for a hypothetical colloidal gold aggregation assay for the quantitative detection of this compound. The proposed assay utilizes functionalized AuNPs that selectively interact with this compound, leading to a concentration-dependent aggregation and a corresponding colorimetric readout.
Principle of the Assay
The assay is based on the electrostatic interactions between positively charged this compound and negatively charged citrate-capped gold nanoparticles. In the absence of this compound, the citrate-stabilized AuNPs are well-dispersed and exhibit a characteristic red color due to their surface plasmon resonance. Upon the addition of this compound, the positively charged amine groups of the analyte neutralize the negative surface charge of the AuNPs, leading to their aggregation. This aggregation causes a red-shift in the surface plasmon resonance, resulting in a color change from red to blue. The degree of aggregation and the intensity of the color change are directly proportional to the concentration of this compound.
Experimental Protocols
Materials and Reagents
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
This compound standard
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
UV-Vis spectrophotometer
Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
-
Add 100 mL of 0.01% (w/v) HAuCl₄·3H₂O solution to a clean 250 mL Erlenmeyer flask.
-
Heat the solution to boiling while stirring vigorously.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.
-
Continue heating and stirring the solution. The color of the solution will change from pale yellow to gray, then to purple, and finally to a stable ruby red, indicating the formation of AuNPs.
-
After the color change is complete, continue boiling for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
Store the synthesized AuNP solution at 4°C until further use.
Assay Protocol for this compound Detection
-
Prepare a series of standard solutions of this compound in DI water with concentrations ranging from 0 µM to 100 µM.
-
In a 96-well microplate, add 50 µL of the AuNP solution to each well.
-
Add 50 µL of each this compound standard solution to the respective wells.
-
Add 50 µL of the sample solution (e.g., diluted urine) to the sample wells.
-
Incubate the microplate at room temperature for 15 minutes.
-
Observe the color change in the wells.
-
Measure the absorbance spectra of the solutions in each well from 400 nm to 700 nm using a UV-Vis spectrophotometer.
-
Calculate the ratio of the absorbance at 620 nm to the absorbance at 520 nm (A620/A520) for each sample.
-
Plot the A620/A520 ratio against the concentration of this compound to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their A620/A520 ratios on the standard curve.
Data Presentation
The following table summarizes the hypothetical data obtained from the colloidal gold aggregation assay for different concentrations of this compound.
| This compound (µM) | Absorbance at 520 nm (A520) | Absorbance at 620 nm (A620) | A620/A520 Ratio | Observed Color |
| 0 | 1.02 | 0.15 | 0.147 | Red |
| 10 | 0.95 | 0.28 | 0.295 | Reddish-Purple |
| 25 | 0.81 | 0.45 | 0.556 | Purple |
| 50 | 0.62 | 0.68 | 1.097 | Bluish-Purple |
| 75 | 0.45 | 0.85 | 1.889 | Blue |
| 100 | 0.31 | 0.98 | 3.161 | Blue |
Conclusion
The colloidal gold aggregation assay presents a promising platform for the simple, rapid, and sensitive detection of this compound. The described protocol offers a straightforward method that can be readily implemented in most laboratory settings without the need for specialized equipment. The distinct color change provides a qualitative readout, while the ratiometric absorbance measurement allows for quantitative analysis. Further optimization of the assay, such as modifying the surface chemistry of the AuNPs with specific aptamers or antibodies for this compound, could enhance the selectivity and sensitivity of the detection. This would pave the way for the development of a point-of-care diagnostic tool for cancer screening and monitoring based on the detection of this important biomarker.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in N1,N12-Diacetylspermine ELISA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in N1,N12-Diacetylspermine Enzyme-Linked Immunosorbent Assays (ELISA). High background, characterized by high optical density (OD) readings in blank or zero standard wells, can significantly reduce assay sensitivity and lead to inaccurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a competitive this compound ELISA?
In a competitive ELISA, the signal is inversely proportional to the concentration of this compound. Therefore, the highest signal (OD) is expected in the zero standard (B0) wells, which contain no analyte. A high background is indicated by an unusually high OD reading in the blank wells (containing no antibody) or a B0 reading that is excessively high, leading to a poor dynamic range of the standard curve.[1] Generally, blank OD values should be very low, approaching zero.[1]
Q2: What are the most common causes of high background in this type of assay?
The primary causes of high background in an this compound ELISA often relate to procedural steps. The most frequent culprits include insufficient washing, inadequate blocking of the microplate wells, and using an excessively high concentration of the detection antibody (e.g., HRP-conjugated antibody).[2] Contamination of reagents or samples can also contribute significantly.[2]
Q3: How can I differentiate between a reagent problem and a procedural problem causing high background?
To pinpoint the source of the high background, it's useful to systematically evaluate your reagents and procedure. If you suspect a reagent issue, prepare fresh dilutions of all buffers, antibodies, and standards. If the high background persists with fresh reagents, the issue likely lies within the experimental procedure, such as the washing or blocking steps. Running control wells, such as a blank (no antibody) and a zero standard (no analyte), can also help isolate the problematic component.[1]
Q4: Can the urine sample matrix itself contribute to high background?
Yes, the composition of urine can interfere with the assay, a phenomenon known as the matrix effect.[3] Components in the urine may non-specifically bind to the plate or interfere with antibody-antigen binding. To mitigate this, it is often recommended to dilute urine samples before analysis. A common starting dilution is 1:4 with the provided assay buffer.[3]
Q5: What is the role of the blocking buffer and how can it contribute to high background?
The blocking buffer is crucial for preventing non-specific binding of antibodies and other proteins to the surface of the microplate wells. If the blocking is insufficient or the blocking agent is ineffective, the detection antibody can bind directly to the plastic, resulting in a high background signal.
Troubleshooting Guide
High background can obscure the specific signal in your this compound ELISA, leading to reduced assay sensitivity and inaccurate results. The following tables provide a structured approach to identifying and resolving common causes of high background.
Table 1: Troubleshooting High Background Based on Optical Density (OD) Readings
| Observation | Potential Cause | Recommended Solution |
| High OD in all wells, including blanks. | Reagent contamination (e.g., substrate solution, wash buffer). | Prepare all buffers fresh. Ensure dedicated and clean reagent reservoirs are used. |
| Insufficient washing. | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps. Consider incorporating a soak time of 30-60 seconds during each wash.[4] | |
| Substrate incubation time too long or performed in the light. | Reduce the substrate incubation time and ensure the plate is protected from light during this step. | |
| High OD in zero standard (B0) and low concentration standards. | Concentration of detection antibody (e.g., HRP-conjugate) is too high. | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate blocking. | Increase the blocking incubation time or try a different blocking buffer formulation. | |
| High OD in sample wells only. | Sample matrix effect. | Increase the dilution of the urine samples (e.g., from 1:4 to 1:8 or 1:16) and re-assay. |
| Cross-reactivity with other molecules in the sample. | Review the specificity of the primary antibody. While this compound antibodies are generally specific, some cross-reactivity with structurally similar polyamines can occur. |
Table 2: Expected vs. Observed OD Values in a Competitive ELISA
This table provides an illustrative example of expected versus problematic OD values in a competitive this compound ELISA. Actual values will vary depending on the specific kit and experimental conditions.
| Well Type | Analyte Concentration | Expected OD (Illustrative) | Problematic OD (High Background) |
| Blank | N/A | < 0.1 | > 0.3 |
| Zero Standard (B0) | 0 nM | 1.5 - 2.5 | > 3.0 |
| Standard 1 | 6.25 nM | 1.2 - 2.0 | > 2.5 |
| Standard 2 | 12.5 nM | 0.8 - 1.5 | > 2.0 |
| Standard 3 | 25 nM | 0.5 - 1.0 | > 1.5 |
| Standard 4 | 50 nM | 0.3 - 0.6 | > 1.0 |
| Standard 5 | 100 nM | 0.15 - 0.4 | > 0.8 |
| Standard 6 | 200 nM | < 0.2 | > 0.5 |
Experimental Protocols
A typical experimental workflow for a competitive this compound ELISA is outlined below. Adherence to these steps is critical for minimizing background signal.
Standard Washing Protocol
-
After each antibody incubation step, aspirate the contents of the wells completely.
-
Add 300-350 µL of wash buffer to each well.
-
Allow the wash buffer to sit in the wells for 30-60 seconds (soak step).
-
Aspirate the wash buffer completely.
-
Repeat steps 2-4 for a total of 3-5 washes.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.
Blocking Protocol
-
After coating the plate with the capture antibody or antigen, wash the plate once with wash buffer.
-
Add 200-300 µL of blocking buffer to each well.
-
Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate according to the standard washing protocol before adding the standards and samples.
Visual Troubleshooting Guides
The following diagrams illustrate key concepts and workflows for troubleshooting high background in your this compound ELISA.
Caption: Competitive ELISA workflow with critical washing and blocking steps highlighted.
Caption: Decision tree for troubleshooting high background in this compound ELISA.
References
Optimizing collision energy for N1,N12-Diacetylspermine mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1,N12-Diacetylspermine mass spectrometry. The following information is designed to help optimize collision energy and address common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ion mode mass spectrometry?
A1: In positive ion electrospray ionization (ESI) mass spectrometry, this compound (molecular weight: 286.42 g/mol ) is typically detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 287.2. Upon collision-induced dissociation (CID), several fragment ions can be produced. A commonly monitored product ion is m/z 100, which results from the cleavage of the C-N bond.[1] Other potential fragments may also be observed depending on the instrument and collision energy.
Q2: Why is optimizing collision energy crucial for this compound analysis?
A2: Optimizing collision energy is a critical step in developing a sensitive and specific multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) assay.[2] The collision energy directly influences the abundance of fragment ions. Insufficient energy will result in poor fragmentation and low signal intensity, while excessive energy can lead to extensive fragmentation into very small, non-specific ions, also reducing the signal of the desired product ion. Each precursor-to-product ion transition has a unique optimal collision energy that maximizes its intensity, thereby enhancing the sensitivity and reliability of quantification.
Q3: Is there a universal optimal collision energy for this compound?
A3: No, there is no single universal optimal collision energy. The ideal collision energy is instrument-dependent and can vary significantly between different types of mass spectrometers (e.g., triple quadrupole, Q-TOF, Orbitrap) and even between instruments of the same model.[3] Factors such as the collision cell gas type and pressure also affect the optimal value. Therefore, it is essential to perform a collision energy optimization experiment on your specific instrument.
Q4: How does the concept of a "breakdown curve" relate to collision energy optimization?
A4: A breakdown curve is a graphical representation of the relationship between collision energy and the intensity of precursor and fragment ions.[3] As collision energy increases, the intensity of the precursor ion decreases while the intensities of the product ions increase up to a certain point before they too begin to fragment further and decrease. The peak of the curve for a specific product ion indicates the optimal collision energy to maximize its formation. Generating breakdown curves for your target transitions is a systematic way to determine the optimal collision energy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | 1. Incorrect precursor ion selection.2. Suboptimal collision energy.3. Poor ionization efficiency.4. Sample degradation. | 1. Verify the precursor ion m/z is set to 287.2 for [M+H]⁺.2. Perform a collision energy optimization experiment (see Experimental Protocol 1).3. Optimize source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with positive ionization (e.g., contains a small amount of formic acid).4. Prepare fresh standards and samples. |
| High Background Noise | 1. Matrix effects from the sample.2. Contamination in the LC-MS system.3. Non-optimal MRM transitions. | 1. Improve sample preparation to remove interfering substances.2. Flush the LC system and clean the mass spectrometer source.3. Select more specific product ions and optimize their collision energies. |
| Poor Reproducibility of Signal Intensity | 1. Fluctuations in collision cell pressure.2. Unstable electrospray.3. Inconsistent sample preparation. | 1. Check the collision gas supply and pressure settings.2. Inspect the ESI needle and optimize source conditions for a stable spray.3. Ensure consistent and precise sample handling and preparation procedures. |
| Multiple Product Ions Observed with Varying Intensities | 1. This is expected during CID.2. Collision energy is not optimized for a specific transition. | 1. This is the basis of MS/MS. Select the most intense and specific product ions for your assay.2. Perform a collision energy optimization for each product ion of interest to determine the energy that yields the highest intensity for each. |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
This protocol describes the determination of the optimal collision energy for the fragmentation of the [M+H]⁺ ion of this compound (m/z 287.2) to its major product ions.
Materials:
-
This compound standard
-
Appropriate solvent (e.g., methanol/water with 0.1% formic acid)
-
Mass spectrometer with MS/MS capabilities (e.g., Triple Quadrupole)
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
-
Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Mass Spectrometer Setup:
-
Set the instrument to positive ion mode.
-
Select the precursor ion m/z 287.2.
-
Set up a product ion scan to monitor a range of potential fragments (e.g., m/z 50-300).
-
-
Collision Energy Ramp:
-
Create a method to systematically ramp the collision energy over a relevant range (e.g., 5 to 50 eV) in small increments (e.g., 2-3 eV).
-
Acquire data across the entire collision energy range.
-
-
Data Analysis:
-
Plot the intensity of each major product ion (e.g., m/z 100) against the collision energy.
-
The resulting graph is the collision energy breakdown curve for that specific transition.
-
Identify the collision energy that produces the maximum intensity for each product ion of interest. This is the optimal collision energy for that transition.
-
Quantitative Data Summary
The optimal collision energy is highly instrument-dependent. The following table provides a template for recording your experimentally determined optimal values.
| Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) |
| 287.2 | [Enter experimentally determined value] | [Enter experimentally determined value] |
| 287.2 | [Enter experimentally determined value] | [Enter experimentally determined value] |
| 287.2 | [Enter experimentally determined value] | [Enter experimentally determined value] |
Note: Based on literature, a key fragment to investigate is m/z 100.[1] Start your optimization by focusing on this and other prominent fragments observed in your product ion scan.
Visualizations
Experimental Workflow for Collision Energy Optimization
Caption: Workflow for optimizing collision energy.
Logical Relationship in Troubleshooting Low Signal
References
Technical Support Center: N1,N12-Diacetylspermine (DAS) Sample Handling and Storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the collection, processing, and storage of samples for the analysis of N1,N12-diacetylspermine (DAS). Adherence to these guidelines is critical for ensuring sample integrity and obtaining accurate and reproducible experimental results.
Experimental Protocols
Urine Sample Collection and Processing
This protocol outlines the standard procedure for the collection and processing of urine samples intended for DAS analysis.
-
Collection:
-
Collect spot urine samples in sterile, polypropylene (B1209903) containers. While first-morning voids are often preferred due to their concentration, samples can be collected at any time of day. For consistency, it is recommended to maintain a consistent collection time for longitudinal studies.
-
For quantitative analysis, normalization to creatinine (B1669602) levels is recommended to account for variations in urine dilution.[1]
-
-
Initial Processing:
-
Immediately after collection, centrifuge the urine sample at approximately 2,000 x g for 10 minutes at 4°C to remove cells and other debris.
-
Transfer the supernatant to a clean, labeled polypropylene tube.
-
-
Storage:
-
For short-term storage (up to 24 hours), samples can be stored at 4°C.
-
For long-term storage, samples should be frozen at -20°C or, preferably, -80°C.
-
Serum Sample Collection and Processing
This protocol details the steps for collecting and processing serum samples for DAS analysis.
-
Collection:
-
Draw whole blood into a serum separator tube (SST).
-
Gently invert the tube 5-10 times to mix the clot activator with the blood.
-
-
Clotting:
-
Allow the blood to clot at room temperature for at least 30-60 minutes. Do not exceed 2 hours.
-
-
Centrifugation:
-
Centrifuge the clotted blood sample at 1,000-1,300 x g for 15 minutes at room temperature.
-
-
Aliquoting and Storage:
-
Carefully aspirate the serum (the clear, yellowish supernatant) without disturbing the gel barrier or the red blood cell pellet.
-
Transfer the serum into one or more pre-labeled cryogenic vials.
-
For long-term storage, immediately freeze the serum aliquots at -80°C.
-
Storage Stability
While specific quantitative stability data for this compound is not extensively available in the literature, the following tables provide a summary of recommended storage conditions based on common laboratory practices for polyamines and other biomarkers.
Table 1: Urine Sample Storage Stability
| Storage Temperature | Duration | Recommendation |
| Room Temperature | < 8 hours | Not Recommended |
| 2-8°C | Up to 24 hours | Acceptable for short-term storage |
| -20°C | Up to 1 year | Suitable for long-term storage |
| -80°C | > 1 year | Optimal for long-term storage |
Table 2: Serum/Plasma Sample Storage Stability
| Storage Temperature | Duration | Recommendation |
| Room Temperature | < 4 hours | Not Recommended |
| 2-8°C | Up to 8 hours | Acceptable for short-term processing |
| -20°C | Up to 1 year | Suitable for long-term storage |
| -80°C | > 1 year | Optimal for long-term storage |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable DAS levels | Sample degradation due to improper storage. | Ensure samples are processed and frozen promptly after collection. Store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. |
| Low endogenous levels in the subject. | Confirm with a repeat sample. Consider the clinical context of the sample. | |
| High variability between replicate measurements | Inconsistent sample handling. | Standardize the collection, processing, and storage protocols across all samples. Ensure proper mixing of samples after thawing. |
| Presence of interfering substances. | Review the sample collection procedure for potential contaminants. Consider a sample cleanup step if interference is suspected. | |
| Sample discoloration or precipitation | Bacterial growth in urine samples. | Process and freeze urine samples as quickly as possible. Consider adding a preservative like sodium azide (B81097) for long-term storage at -20°C. |
| Cryoprecipitation in serum/plasma. | Thaw samples slowly and ensure they are fully dissolved and mixed before analysis. Centrifuge thawed samples at a low speed to pellet any precipitate. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of sample to use for this compound analysis?
A1: Both urine and serum have been successfully used for the analysis of DAS. Urine is a non-invasive option and is frequently used in research.[2][3][4][5] Serum may provide a more direct measure of systemic levels. The choice of sample type may depend on the specific research question and the patient population.
Q2: How should I ship my samples to a collaborator or a central laboratory?
A2: All frozen samples (urine, serum, plasma) should be shipped on dry ice to ensure they remain frozen throughout transit. Use appropriate insulated shipping containers and ensure all samples are securely sealed to prevent leakage.
Q3: How many times can I freeze and thaw my samples?
A3: While specific data for DAS is limited, it is a general best practice to minimize freeze-thaw cycles for all biological samples. For many analytes, even a single freeze-thaw cycle can lead to degradation.[6][7] It is highly recommended to aliquot samples into smaller volumes after the initial processing to avoid the need for repeated thawing of the entire sample.
Q4: Are there any dietary or lifestyle factors that can affect DAS levels?
A4: The influence of specific dietary and lifestyle factors on DAS levels is not yet fully understood. However, as with many biomarkers, it is advisable to follow a standardized collection protocol, which may include fasting, to minimize potential variability.
Q5: What are the most common analytical methods for measuring DAS?
A5: The most commonly cited methods for the quantification of DAS are enzyme-linked immunosorbent assay (ELISA) and methods based on colloidal gold aggregation.[8] Liquid chromatography-mass spectrometry (LC-MS) is also used for the analysis of polyamines.
Visualizing the Experimental Workflow
The following diagram illustrates the recommended workflow for the collection and processing of urine and serum samples for this compound analysis.
Caption: Recommended workflows for urine and serum sample collection and storage for DAS analysis.
References
- 1. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prognostic significance of urine N1, N12-diacetylspermine in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 6. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - Journal of Laboratory Physicians [jlabphy.org]
- 7. Investigating the effects of storage conditions on urinary volatilomes for their reliability in disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of N1,N12-Diacetylspermine antibodies with other polyamines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of N1,N12-diacetylspermine (DiAcSpm) antibodies. Understanding the specificity of these antibodies is critical for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: How specific are this compound antibodies?
A1: Antibodies raised against this compound are generally highly specific for this diacetylated polyamine. However, some degree of cross-reactivity with other structurally similar acetylated polyamines can occur. It is crucial to consult the cross-reactivity data provided by the antibody manufacturer or to perform in-house validation.
Q2: What are the common polyamines that might cross-react with a this compound antibody?
A2: The most likely cross-reactants are other acetylated polyamines due to structural similarities. These include N-acetylspermine (AcSpm), N1,N8-diacetylspermidine (DiAcSpd), N1-acetylspermidine (N1-AcSpd), and N8-acetylspermidine (N8-AcSpd). Cross-reactivity with non-acetylated polyamines such as spermine, spermidine, and putrescine is generally low to negligible.
Q3: My experimental results show unexpectedly high levels of this compound. Could this be due to cross-reactivity?
A3: Yes, this is a possibility. If your samples contain high concentrations of other acetylated polyamines, even a low percentage of cross-reactivity from the antibody could lead to a falsely elevated this compound signal. Refer to the troubleshooting guide below for steps to investigate this issue.
Q4: How can I test for the cross-reactivity of my this compound antibody in my specific samples?
A4: A competitive ELISA is the standard method for assessing antibody cross-reactivity. This involves competing the binding of your antibody to coated this compound with increasing concentrations of the potential cross-reacting polyamine. A detailed protocol is provided in this guide.
Cross-Reactivity Data
The following table summarizes published cross-reactivity data for this compound antibodies with various polyamines. It is important to note that these values can vary between different antibody clones and manufacturers.
| Compound | Antibody Target | Cross-Reactivity (%) |
| This compound | This compound | 100 |
| N-acetylspermine | This compound | 0.29 |
| N1,N8-diacetylspermidine | This compound | 0.20 |
| N1-acetylspermidine | This compound | 0.033 - 0.26[1] |
| N8-acetylspermidine | This compound | 0.055 |
| Spermine | This compound | Low/Not Significant[1] |
| Spermidine | This compound | Not Significant |
| Putrescine | This compound | Low/Not Significant[1] |
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the general steps to determine the percentage of cross-reactivity of an this compound antibody with other polyamines.
Materials:
-
96-well microplate
-
This compound antibody
-
This compound standard
-
Potential cross-reacting polyamines (e.g., spermine, spermidine, N-acetylspermine, etc.)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with an this compound-protein conjugate in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard.
-
Prepare serial dilutions of each potential cross-reacting polyamine.
-
In separate tubes, pre-incubate a fixed concentration of the this compound antibody with the different concentrations of the standard or the potential cross-reactants for 1-2 hours at room temperature.
-
-
Incubation: Transfer the antibody-polyamine mixtures to the coated and blocked microplate wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the enzyme substrate to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculation:
-
Plot a standard curve of absorbance versus the concentration of this compound.
-
Determine the concentration of this compound that causes 50% inhibition of binding (IC50).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition of binding.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
-
Troubleshooting Guide
This guide addresses common issues that may arise during immunoassays for this compound, with a focus on problems related to antibody cross-reactivity.
Issue 1: Higher than expected this compound concentrations.
| Possible Cause | Troubleshooting Steps |
| Cross-reactivity with other polyamines | 1. Review the cross-reactivity data for your specific antibody lot. 2. If possible, measure the concentration of potential cross-reactants in your sample using an orthogonal method (e.g., HPLC). 3. Perform a spike-and-recovery experiment by adding a known amount of a potential cross-reactant to your sample matrix to see if it affects the measured this compound concentration. 4. Consider using a more specific antibody or a different detection method if cross-reactivity is confirmed to be an issue. |
| Matrix effect | 1. Dilute your samples in assay buffer and re-test. If the measured concentration does not decrease linearly with dilution, a matrix effect may be present. 2. Prepare your standards in a matrix that closely matches your sample matrix. |
Issue 2: Poor assay sensitivity or low signal.
| Possible Cause | Troubleshooting Steps |
| Incorrect antibody concentration | 1. Titrate your primary antibody to determine the optimal concentration for your assay. |
| Degraded reagents | 1. Ensure all reagents are within their expiration dates and have been stored correctly. 2. Use fresh dilutions of standards and antibodies. |
| Insufficient incubation times | 1. Optimize incubation times for each step of the assay. |
Issue 3: High background signal.
| Possible Cause | Troubleshooting Steps |
| Insufficient blocking | 1. Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking buffer. 2. Increase the blocking incubation time. |
| Inadequate washing | 1. Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| Non-specific binding of secondary antibody | 1. Run a control with no primary antibody to check for non-specific binding of the secondary antibody. 2. Use a pre-adsorbed secondary antibody to minimize cross-reactivity. |
Visualizations
Caption: Specificity and cross-reactivity of an this compound antibody.
Caption: Troubleshooting workflow for unexpected immunoassay results.
References
Technical Support Center: Urinary N¹,N¹²-Diacetylspermine (DAS) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid interference in urinary N¹,N¹²-diacetylspermine (DAS) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in urinary DAS assays?
A1: Interference in urinary DAS assays can arise from several sources, broadly categorized as pre-analytical, analytical, and physiological.
-
Pre-analytical sources relate to sample collection and handling, including bacterial contamination from skin, feces, or vaginal secretions, and improper sample storage.[1][2][3][4]
-
Analytical interference stems from the assay method itself. In immunoassays like ELISA, cross-reactivity with structurally similar polyamines is a primary concern.[5][6][7] For methods like LC-MS/MS, matrix effects from other components in the urine can suppress or enhance the signal.[8] Colorimetric assays can be affected by various metabolites in the urine that interfere with the enzymatic reactions.[9]
-
Physiological interference comes from the individual being tested. This includes dietary intake of polyamines from certain foods, the use of medications and supplements that can alter urine composition, and underlying medical conditions.[1][10]
Q2: How can I minimize interference from the urine matrix?
A2: The complex nature of the urine matrix is a significant source of interference. To minimize its effects, proper sample preparation is crucial. Techniques such as solid-phase extraction (SPE) for LC-MS/MS analysis and the use of ion-exchange resins for colorimetric and enzymatic assays can effectively remove interfering compounds.[9][11][12]
Q3: What role does diet play in urinary DAS levels, and how can I control for it?
A3: Dietary polyamines can influence urinary DAS concentrations.[10] Foods rich in polyamines include aged cheeses, citrus fruits, and processed meats.[13][14][15] To control for dietary interference, it is recommended to provide study participants with a list of foods to avoid for a specific period before urine collection.[16] Alternatively, recording dietary intake can help in the interpretation of results.
Q4: How specific are ELISA-based assays for DAS, and what about cross-reactivity?
A4: The specificity of an ELISA depends heavily on the monoclonal antibody used. While some antibodies are highly specific for DAS, others may show cross-reactivity with other acetylated polyamines like N¹,N⁸-diacetylspermidine.[6] It is essential to consult the assay kit's datasheet for information on antibody specificity and cross-reactivity with related compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during urinary DAS assays.
ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[17][18] |
| Non-specific antibody binding | Use a different blocking buffer or increase the blocking incubation time.[17] | |
| Contaminated reagents | Prepare fresh buffers and substrate solutions.[17][18] | |
| Low Signal | Inactive reagents (antibodies, enzyme conjugate) | Check the expiration dates and storage conditions of all reagents.[18] |
| Insufficient incubation times | Optimize incubation times for each step of the assay. | |
| Presence of inhibitors in the urine sample | Consider a sample clean-up step using ion-exchange resins.[9] | |
| High Variability | Pipetting errors | Calibrate pipettes regularly and use fresh tips for each sample and reagent.[17][18] |
| Inconsistent washing | Use an automated plate washer for more consistent washing.[18] | |
| Edge effects | Avoid using the outer wells of the microplate for samples and standards.[18] |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape | Suboptimal mobile phase | Optimize the mobile phase composition, including the type and concentration of ion-pairing agents like heptafluorobutyric acid (HFBA).[11][19] |
| Column degradation | Use a guard column and ensure proper sample cleanup to protect the analytical column. | |
| Signal Suppression or Enhancement (Matrix Effects) | Co-elution of interfering compounds | Optimize the chromatographic gradient to separate DAS from interfering matrix components.[8] |
| Inefficient sample cleanup | Employ a robust solid-phase extraction (SPE) protocol to remove interfering substances.[11][12] | |
| Low Sensitivity | Suboptimal ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Inefficient sample pre-concentration | Adjust the SPE protocol to include an effective elution and solvent evaporation/reconstitution step.[8] |
Experimental Protocols
Protocol 1: Urine Sample Preparation using Ion-Exchange Resins for Colorimetric Assays
This protocol is adapted from a method developed to remove interfering metabolites from urine before a colorimetric DAS assay.[9]
-
Prepare the Ion-Exchange Columns:
-
Use a two-column system with appropriate cation and anion exchange resins.
-
Equilibrate both columns with the manufacturer's recommended buffer.
-
-
Sample Loading:
-
Centrifuge the urine sample to remove any particulate matter.
-
Load the supernatant onto the first equilibrated column.
-
-
Washing:
-
Wash the column with a specified volume of wash buffer to remove unbound interfering substances.
-
-
Elution:
-
Elute the fraction containing DAS from the first column and load it onto the second column for further purification.
-
Wash the second column.
-
-
Final Elution and Concentration:
-
Elute the purified DAS from the second column.
-
The resulting eluate is a concentrated and cleaned sample ready for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This is a general protocol for cleaning up urine samples prior to LC-MS/MS analysis.[11]
-
Sample Pre-treatment:
-
Dilute the urine sample with an appropriate buffer.
-
Add an internal standard (e.g., ¹⁵N-labeled DAS) to the diluted sample.[20]
-
-
SPE Column Conditioning:
-
Condition a strong anion exchange SPE cartridge with methanol (B129727) followed by equilibration with the loading buffer.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a series of buffers to remove interfering compounds. A typical wash may involve a low-ionic-strength buffer followed by an organic solvent wash.
-
-
Elution:
-
Elute the retained DAS and other polyamines using an appropriate elution solvent (e.g., a high-ionic-strength acidic buffer or an organic solvent with an acid modifier).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for urinary DAS analysis.
Caption: Troubleshooting logic for inaccurate urinary DAS results.
References
- 1. laboratoryintern.com [laboratoryintern.com]
- 2. Urine collection devices to reduce contamination in urine samples for diagnosis of uncomplicated UTI: a single-blind randomised controlled trial in primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalence and predictors of urine culture contamination in primary care: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
- 6. Two enzyme-linked immunosorbent assay (ELISA) systems for N1,N8-diacetylspermidine and N1,N12-diacetylspermine using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of N¹,N¹²-diacetylspermine in urine: a novel tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary polyamine intake and polyamines measured in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization for Peptide Sample Preparation for Urine Peptidomics | Springer Nature Experiments [experiments.springernature.com]
- 13. Polyamines in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 16. mymichigan.org [mymichigan.org]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. maxanim.com [maxanim.com]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. Mass spectrometric separation and determination of this compound in the urine of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing N1,N12-Diacetylspermine (DAS) Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of N1,N12-diacetylspermine (DAS) detection methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, offering practical solutions to enhance detection sensitivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
Question 1: My ELISA signal is weak or absent. How can I improve the sensitivity?
Answer: A weak or absent signal in your DAS ELISA can stem from several factors. Here’s a troubleshooting guide to pinpoint and resolve the issue:
-
Reagent and Antibody Concentrations:
-
Sub-optimal Antibody Concentration: The concentrations of both the capture and detection antibodies are critical. Perform a titration (checkerboard assay) to determine the optimal concentration for your specific antibody pair and sample type. Increasing the antibody concentration can enhance signal, but excessively high concentrations can lead to increased background.
-
Low-Affinity Antibodies: The intrinsic affinity of the antibodies for DAS is a primary determinant of assay sensitivity. Consider sourcing antibodies with higher affinity if optimization of other parameters is insufficient. Polyclonal antibodies may offer signal amplification due to binding to multiple epitopes.[1]
-
-
Incubation Times and Temperatures:
-
Insufficient Incubation: Extend the incubation times for the sample, antibodies, and substrate. For example, incubating the sample or primary antibody overnight at 4°C can increase signal intensity.
-
Sub-optimal Temperature: Ensure all incubation steps are performed at the temperature recommended in your kit's protocol. Deviations can significantly impact antibody binding and enzyme kinetics.
-
-
Substrate and Detection:
-
Substrate Inactivity: Ensure the substrate has not expired and has been stored correctly. Prepare the substrate solution immediately before use.
-
Enzyme Inhibition: Certain contaminants in the sample or buffers, such as sodium azide (B81097) in HRP-based assays, can inhibit the enzyme. Ensure all buffers are free of interfering substances.
-
-
Assay Protocol:
-
Washing Steps: Insufficient washing can lead to high background, masking a weak signal. Conversely, overly aggressive washing can elute bound antibodies or antigen. Optimize the number of washes and the washing buffer composition.
-
Blocking: Inadequate blocking can result in high non-specific binding, which can obscure a low signal. Ensure the blocking buffer is effective and incubation is sufficient.
-
Question 2: I'm experiencing high background in my DAS ELISA. What are the common causes and solutions?
Answer: High background can mask the specific signal and reduce the dynamic range of your assay. Here are common causes and their solutions:
-
Non-Specific Binding:
-
Insufficient Blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the blocking incubation time.
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample matrix. Verify the specificity of your antibodies. Published data on cross-reactivity for some anti-DAS antibodies shows low reactivity with related polyamines like N1-acetylspermidine.[2]
-
-
Reagent Issues:
-
Excessive Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a robust signal.
-
Contaminated Reagents: Use fresh, high-purity reagents and sterile, nuclease-free water to prepare buffers.
-
-
Procedural Errors:
-
Inadequate Washing: Increase the number of wash cycles and ensure complete aspiration of the wash buffer from the wells between steps.
-
Extended Substrate Incubation: Over-incubation with the substrate can lead to high background. Monitor the color development and add the stop solution at the optimal time.
-
High-Performance Liquid Chromatography (HPLC)
Question 3: My DAS peak is very small or not detectable in my HPLC chromatogram. How can I increase sensitivity?
Answer: Low sensitivity in HPLC can be addressed by optimizing several aspects of your method:
-
Detection Method:
-
UV Detection: DAS does not have a strong chromophore, making UV detection inherently less sensitive. Sensitivity can be improved by derivatizing DAS with a UV-absorbing agent. However, this adds complexity to the sample preparation.
-
Fluorescence Detection: Derivatization with a fluorescent tag (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride) followed by fluorescence detection is a highly sensitive method for polyamines.[3][4] The detection limit for polyamines using HPLC with fluorescence detection can be in the low nmol/ml range.[3][5][6]
-
-
Sample Preparation:
-
Sample Concentration: Concentrate your sample before injection using techniques like solid-phase extraction (SPE) or lyophilization followed by reconstitution in a smaller volume.
-
Efficient Extraction: Ensure your extraction protocol efficiently recovers DAS from the sample matrix.
-
-
Chromatographic Conditions:
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., organic solvent content, pH, ion-pairing agents) can improve peak shape and, consequently, peak height.
-
Column Selection: Using a column with a smaller internal diameter can increase sensitivity by reducing on-column dilution.
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening.
-
Question 4: I'm observing poor peak shape (tailing or fronting) for DAS in my HPLC analysis. What could be the cause?
Answer: Poor peak shape compromises resolution and reduces peak height, affecting sensitivity and quantification.
-
Peak Tailing:
-
Secondary Interactions: DAS, being a polyamine, can interact with residual silanol (B1196071) groups on the silica-based stationary phase. Use a highly end-capped column or add a competing amine to the mobile phase.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, peak fronting can occur. Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Contamination:
-
Matrix Components: Accumulation of matrix components on the column can degrade performance. Use a guard column and appropriate sample cleanup procedures.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Question 5: I am experiencing low signal intensity and ion suppression for DAS in my LC-MS/MS analysis. How can I mitigate this?
Answer: Ion suppression is a common challenge in LC-MS/MS, especially with complex biological matrices. Here are strategies to improve your signal:
-
Sample Preparation:
-
Thorough Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before they enter the mass spectrometer. Solid-phase extraction (SPE) is highly effective for cleaning up urine and plasma samples.
-
Dilution: A simple "dilute-and-shoot" approach can sometimes be effective if the initial concentration of DAS is high enough, as dilution reduces the concentration of matrix components.
-
-
Chromatographic Separation:
-
Optimized Chromatography: Ensure that DAS is chromatographically separated from the bulk of the matrix components, particularly phospholipids (B1166683) in plasma samples. Adjusting the gradient and mobile phase composition can shift the elution of interfering compounds away from your analyte peak.
-
-
Mass Spectrometry Parameters:
-
Ion Source Optimization: Optimize ion source parameters such as spray voltage, gas flows, and temperature to maximize the ionization of DAS.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for DAS is the best way to compensate for matrix effects and variations in ionization efficiency. The SIL-IS will be affected by ion suppression to the same extent as the endogenous analyte, allowing for accurate quantification.
-
Question 6: How can I confirm that ion suppression is affecting my DAS signal?
Answer: You can perform a post-column infusion experiment.
-
Continuously infuse a standard solution of DAS directly into the mass spectrometer after the LC column.
-
Inject a blank matrix sample (that does not contain DAS) onto the LC column.
-
Monitor the signal of the infused DAS standard. A drop in the signal intensity as the matrix components elute from the column indicates ion suppression at that retention time.
Quantitative Data Summary
The following tables summarize the performance characteristics of different this compound detection methods based on available literature.
Table 1: ELISA Detection Methods
| Method | Limit of Detection (LOD) | Linear Range | Sample Type | Reference |
| Competitive ELISA (Polyclonal Ab) | 4.53 nM/assay | Up to 145 nM/assay | Human Urine | [1] |
| Competitive ELISA (Monoclonal Ab) | Not specified | Not specified | Human Urine | [2] |
| Commercial ELISA Kit | 1.0 ng/mL | Not specified | Serum, Plasma, etc. | [7] |
Table 2: LC-MS/MS Detection Methods
| Method | Limit of Quantification (LOQ) | Linear Range | Sample Type | Reference |
| LC-MS/MS | 0.0375 ng/mL | 0.0375 - 750 ng/mL | Plasma, Urine, Saliva | [4][8] |
| LC-MS/MS | Not specified | 5 - 10,000 nM | Human Urine | [9] |
Table 3: Other Detection Methods
| Method | Principle | Sensitivity | Sample Type | Reference |
| Colloidal Gold Aggregation | Immunoassay | High sensitivity, suitable for automated analyzers | Human Urine | [10][11] |
| HPLC with Fluorescence Detection | Derivatization with fluorescent tag | 0.5 nmol/mL | Biological Fluids | [3][5] |
Detailed Experimental Protocols
Protocol 1: Competitive ELISA for this compound in Human Urine
This protocol is a general guideline based on established competitive ELISA principles.
-
Coating: Coat a 96-well microplate with a DAS-protein conjugate (e.g., DAS-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add standards of known DAS concentrations and prepared urine samples to the wells. Immediately add a fixed concentration of anti-DAS antibody to each well. Incubate for 1-2 hours at room temperature. During this step, free DAS in the sample/standard competes with the coated DAS-protein conjugate for binding to the antibody.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary anti-DAS antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the concentration of DAS in the sample.
Protocol 2: HPLC with Fluorescence Detection for Polyamines (including DAS)
This protocol involves pre-column derivatization with o-phthalaldehyde (OPA).
-
Sample Preparation:
-
Precipitate proteins from the sample (e.g., urine, plasma) by adding perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant contains the polyamines.
-
-
Derivatization:
-
Mix a small volume of the supernatant with the OPA derivatizing reagent. This reaction is rapid and forms a fluorescent isoindole derivative.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[3][5]
-
Quantification: Create a standard curve using known concentrations of derivatized DAS standards.
-
Protocol 3: LC-MS/MS for this compound Quantification
This protocol provides a general workflow for sensitive DAS quantification.
-
Sample Preparation:
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled DAS internal standard to each sample, standard, and quality control.
-
Protein Precipitation: For plasma or serum, precipitate proteins with a cold organic solvent (e.g., acetonitrile).
-
Solid-Phase Extraction (SPE): For complex matrices like urine, use an appropriate SPE cartridge (e.g., mixed-mode cation exchange) to clean up the sample and concentrate the analytes. Elute the polyamines and evaporate the eluent to dryness.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
-
-
LC Separation:
-
Column: C18 or HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an additive like formic acid to improve ionization.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both DAS and its stable isotope-labeled internal standard.
-
Quantification: Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Signaling Pathways and Experimental Workflows
Polyamine Metabolism Pathway
The following diagram illustrates the metabolic pathway leading to the formation of this compound. The enzyme spermidine/spermine N1-acetyltransferase (SAT1) plays a key role in the acetylation of spermine.[7][12][13] In some instances, SAT1 can also form this compound.[7]
Caption: Polyamine metabolic pathway leading to this compound.
General Experimental Workflow for DAS Detection
This diagram outlines the typical workflow for detecting and quantifying this compound from biological samples.
Caption: A generalized workflow for DAS detection and quantification.
Troubleshooting Logic for Low Sensitivity
This diagram provides a logical approach to troubleshooting low sensitivity issues in DAS detection experiments.
Caption: A step-by-step guide to troubleshooting low sensitivity.
References
- 1. SAT1 (gene) - Wikipedia [en.wikipedia.org]
- 2. An improved method of determining free and acetylated polyamines by HPLC involving an enzyme reactor and an electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avesis.medipol.edu.tr [avesis.medipol.edu.tr]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mdpi.com [mdpi.com]
Pipetting techniques to reduce variability in N1,N12-Diacetylspermine ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in N1,N12-Diacetylspermine ELISA assays through proper pipetting techniques.
Troubleshooting Guide: High Variability in Results
High coefficient of variation (CV) between replicates is a common issue in ELISA assays and can often be traced back to inconsistent pipetting.[1][2][3] A CV of less than 20% is generally desirable.[1][3] This guide will help you identify and resolve potential sources of error.
Problem: High Intra-Assay Variability (High CV between duplicate/triplicate wells)
This issue often points to inconsistencies in liquid handling during the assay setup.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting Technique | Ensure consistent plunger pressure and speed for all aspirations and dispenses.[4] Maintain a consistent pipette angle (ideally vertical for aspiration and 45° for dispensing against the well wall) and tip immersion depth (2-3 mm for small volumes).[5][6] Avoid splashing reagents.[7] |
| Air Bubbles in Wells | Pipette slowly and gently to avoid introducing bubbles.[1] Before reading the plate, visually inspect for and remove any bubbles by gently aspirating and dispensing the liquid within the well.[1][3] |
| Pipette and Tip Issues | Use calibrated pipettes and ensure they are within their optimal volume range (typically 35-100% of nominal volume).[6][8][9] Use high-quality tips recommended by the pipette manufacturer to ensure a proper seal.[4][10] Change tips between each standard, sample, and reagent to prevent cross-contamination.[8][11] |
| Inadequate Reagent Mixing | Thoroughly mix all reagents and samples before pipetting.[12] For viscous samples, pre-rinse the pipette tip with the sample liquid.[8][13] |
| Inconsistent Incubation Times | Use a multichannel pipette to add reagents like standards, samples, and detection antibodies to minimize time variation across the plate.[11][14] Prepare samples in a separate dilution plate for rapid transfer.[14] |
| Edge Effects | Environmental factors like temperature and humidity can disproportionately affect the outer wells of a plate.[1] To mitigate this, ensure the plate and all reagents are at room temperature before starting, and use a plate sealer during incubations.[1][3] Avoid stacking plates during incubation.[12] |
Frequently Asked Questions (FAQs)
Pipetting Techniques
Q1: What is the single most important pipetting practice to reduce ELISA variability?
A1: Consistency is paramount. This includes using the same pipetting technique (e.g., forward or reverse), speed, pressure, tip immersion depth, and angle for every well.[4][11] Repeatable actions lead to repeatable results.[4]
Q2: Should I use forward or reverse pipetting for my this compound ELISA?
A2: For aqueous solutions like most ELISA reagents, standard (forward) pipetting is recommended for its accuracy.[4][15] However, for viscous or volatile liquids, reverse pipetting can provide more consistent results.[6][16]
Q3: How can I avoid bubbles when pipetting into the wells?
A3: Dispense the liquid gently against the side of the well instead of directly into the center or bottom.[5] Pipetting slowly and smoothly will also help prevent bubble formation.[5]
Q4: Is it necessary to change pipette tips for every single well?
A4: To prevent cross-contamination, it is crucial to use a new tip for each different sample, standard, and reagent.[8][11] When using a multichannel pipette to add the same reagent to multiple wells, new tips should be used for each new reagent.[7]
Equipment and Reagents
Q5: How often should I calibrate my pipettes?
A5: Pipettes should be calibrated regularly according to the manufacturer's instructions to ensure accuracy.[7] Inadequate or uneven fill volumes can be an indication that a pipette needs calibration.[8][13]
Q6: What is "pre-wetting" a pipette tip and why is it important?
A6: Pre-wetting involves aspirating and expelling the liquid back into the reservoir at least three times before taking up the volume for delivery.[4][15] This equilibrates the temperature and humidity inside the tip, which is especially important for volatile liquids, and ensures that the correct volume is dispensed.[4][16]
Q7: Can I use a single-channel pipette for an entire 96-well plate?
A7: While possible, using a single-channel pipette increases the risk of variability in incubation times between the first and last wells.[14] A multichannel pipette is highly recommended for adding reagents to the entire plate to improve consistency and reduce errors.[11][14]
Experimental Protocols & Workflows
Recommended Pipetting Workflow for ELISA
The following diagram illustrates a recommended workflow designed to minimize pipetting errors and reduce variability.
Caption: Recommended pipetting workflow for minimizing ELISA variability.
Troubleshooting Logic for High CV
This diagram outlines a logical approach to troubleshooting the root cause of high coefficient of variation in your ELISA results.
Caption: A logical guide to troubleshooting high CV in ELISA assays.
References
- 1. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 4. 10 Tips To Improve Your Pipetting Technique – ELISA Tests [elisatests.in]
- 5. abyntek.com [abyntek.com]
- 6. biocompare.com [biocompare.com]
- 7. sinobiological.com [sinobiological.com]
- 8. quora.com [quora.com]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
- 10. mybiosource.com [mybiosource.com]
- 11. alpco.com [alpco.com]
- 12. assaygenie.com [assaygenie.com]
- 13. How to Improve Precision and Reproducibility for ELISA? [elabscience.com]
- 14. alpco.com [alpco.com]
- 15. 10 Steps to Improve Pipetting Accuracy | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. bitesizebio.com [bitesizebio.com]
Technical Support Center: N1,N12-Diacetylspermine (DiAcSpm) Quantification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the quantification of N1,N12-Diacetylspermine (DiAcSpm), a significant biomarker in various cancer studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DiAcSpm) and why is it quantified?
A1: this compound (DiAcSpm) is a polyamine metabolite found in human urine. Its concentration is often elevated in patients with various cancers, including colorectal, breast, and lung cancer, making it a promising non-invasive tumor biomarker for early detection and monitoring.
Q2: What are the primary analytical methods for quantifying DiAcSpm?
A2: The most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is often preferred for its high sensitivity and specificity, while ELISA offers a simpler, high-throughput alternative.
Q3: Why is an internal standard (IS) critical for LC-MS/MS analysis?
A3: An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., ¹⁵N-labeled DiAcSpm), is crucial for accurate quantification. It helps to correct for variations in sample preparation (e.g., extraction efficiency) and instrumental analysis, particularly mitigating matrix effects which are common in complex biological samples like urine.
Q4: What is a typical concentration range for a DiAcSpm standard curve?
A4: The range depends heavily on the method. For a competitive ELISA, a typical range might be from 4.5 nM to 145 nM. For a more sensitive LC-MS/MS method, the linear range can be much broader, often from 1 to 500 ng/mL, depending on the sample dilution and instrument sensitivity.
Troubleshooting Guide
Problem: Poor Standard Curve Linearity (R² < 0.99)
Q: My standard curve is not linear. What are the common causes and solutions?
A: Poor linearity can compromise the accuracy of your quantification. The causes often differ between LC-MS and ELISA methods.
| Potential Cause | Recommended Solution(s) | Method |
| Improper Standard Preparation | • Prepare fresh standards from a reliable stock solution before each run. • Perform serial dilutions carefully using calibrated pipettes; avoid large, single-step dilutions. • Ensure standards are fully dissolved in a solvent compatible with the initial mobile phase (for LC-MS) or assay buffer (for ELISA). | Both |
| Detector Saturation | • Extend the standard curve with lower concentration points. • If the highest concentration points are plateauing, exclude them from the linear regression and consider a non-linear curve fit (e.g., four-parameter logistic for ELISA). | Both |
| Inappropriate Curve Fit | • For ELISA, a sigmoidal curve is common; use a four-parameter logistic (4PL) or five-parameter logistic (5PL) regression model instead of a linear fit. • For LC-MS, ensure you are operating within the linear dynamic range of the instrument. | ELISA |
| Contamination / Carryover | • Run blank injections between standards to check for carryover. • If carryover is observed, optimize the needle and column wash steps in your LC method. | LC-MS |
| Matrix Effects in Standards | • Prepare your calibration standards in a matrix that closely mimics your samples (e.g., analyte-free urine) to account for matrix effects. | LC-MS |
Problem: Low Sensitivity or Weak Signal Intensity
Q: The signal for my lower concentration standards is weak or indistinguishable from background noise. How can I improve sensitivity?
A: Low sensitivity prevents the accurate measurement of samples with low DiAcSpm concentrations.
| Potential Cause | Recommended Solution(s) | Method |
| Suboptimal MS Parameters | • Optimize ion source parameters (e.g., temperature, gas flows, voltage) and analyte-specific parameters like collision energy (CE) and fragmentor voltage. | LC-MS |
| Ion Suppression | • Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. • Adjust chromatography to separate DiAcSpm from co-eluting, suppressive compounds. | LC-MS |
| Inefficient Ionization | • Use mobile phase additives that promote ionization. For underivatized polyamines, ion-pairing agents like heptafluorobutyric acid (HFBA) can improve retention and signal, but be aware they can also cause ion suppression. • Consider chemical derivatization (e.g., carbamoylation) to enhance hydrophobicity and ionization efficiency. | LC-MS |
| Sample Degradation | • Ensure proper sample storage (typically ≤ -20°C). • Prepare standards and process samples on ice if stability is a concern. | Both |
| Incorrect Reagent Storage (ELISA) | • Confirm that all kit components, especially the antibody and enzyme conjugate, have been stored at the recommended temperature (typically 2-8°C). | ELISA |
Problem: High Variability in Replicates (%CV > 15%)
Q: My duplicate or triplicate measurements for the same standard or sample are not consistent. What could be the cause?
A: High coefficient of variation (%CV) indicates poor precision and reduces confidence in the results.
| Potential Cause | Recommended Solution(s) | Method |
| Inaccurate Pipetting | • Calibrate and verify the accuracy of all pipettes. • Use fresh pipette tips for every dilution and sample transfer to avoid cross-contamination. • Ensure consistent pipetting technique, especially during serial dilutions and plate loading. | Both |
| Instrument Instability | • Allow the LC-MS system to fully equilibrate before starting the run. Monitor pressure and baseline for stability. • Ensure the ELISA plate reader is properly calibrated and warmed up. |
Technical Support Center: Normalization of Urinary N1,N12-Diacetylspermine (DAS) Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the normalization of urinary N1,N12-diacetylspermine (DAS) levels.
Frequently Asked Questions (FAQs)
Q1: What is urinary this compound (DAS) and why is it a significant biomarker?
This compound (DAS) is a diacetylated polyamine found in human urine.[1][2] It is considered a promising tumor marker for various malignancies, including colorectal, hepatocellular, urogenital, and non-small cell lung cancers.[1][3][4][5][6] Elevated levels of urinary DAS have been associated with the presence, progression, and recurrence of cancer, often showing higher sensitivity than established markers, especially in early stages.[1][7]
Q2: Why is normalization of urinary DAS levels necessary?
Normalization is crucial to account for variations in urine dilution due to factors like fluid intake and time of day. The concentration of urinary biomarkers can fluctuate significantly based on the hydration status of the individual.[8] Normalizing DAS levels, typically to urinary creatinine (B1669602), minimizes the impact of this variability and greatly diminishes circadian variations in DAS excretion.[9] This allows for a more accurate estimation of the daily excretion of DAS from spot urine samples collected at any time of day.[9]
Q3: How is urinary DAS typically measured?
There are several established methods for measuring urinary DAS levels:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method that uses specific antibodies against DAS.[3][7][10] It is suitable for analyzing a large number of samples.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the accurate quantification of DAS and other polyamines.[11][12] It often uses stable isotope-labeled DAS as an internal standard.[11][13]
-
Colloidal Gold Aggregation: This method can be used with automatic biochemical analyzers for rapid determination of DAS levels.[1][2]
Q4: What factors can influence baseline urinary DAS levels?
Several physiological factors can affect urinary DAS concentrations. When establishing reference values or comparing cohorts, it is important to consider:
-
Sex: Healthy females tend to have higher urinary DAS levels than males.[9]
-
Age: Urinary DAS levels can vary with age, which is a particularly important consideration in pediatric studies.[14]
-
Menstrual Cycle: In females, DAS concentrations have been observed to be lower after menstruation compared to before.[9]
Troubleshooting Guide
Issue 1: High variability in DAS measurements from the same subject.
-
Possible Cause: Variation in urine concentration between samples. Spot urine samples are subject to dilution effects from fluid intake.[8]
-
Solution: Normalize the urinary DAS concentration to the urinary creatinine concentration.[9][15] This is done by dividing the DAS concentration by the creatinine concentration from the same sample. This practice has been shown to greatly diminish circadian variation.[9]
Issue 2: Measured DAS concentrations are inconsistent or not reproducible.
-
Possible Cause 1: Pre-analytical sample handling. Improper collection, storage, or freeze-thaw cycles can degrade analytes.
-
Solution 1: Follow a standardized protocol for urine sample collection and storage. It is recommended to aliquot samples after the first thaw to avoid multiple freeze-thaw cycles.
-
Possible Cause 2: Assay interference. The urine matrix is complex and can interfere with assay performance.[16]
-
Solution 2: For LC-MS/MS, ensure proper sample clean-up, such as using anion exchange chromatography, to reduce matrix effects.[12][16] For ELISA, verify the specificity of the antibody and check for cross-reactivity with structurally related polyamines.[17][18]
-
Possible Cause 3: Instrumental variability.
-
Solution 3: Ensure the analytical instrument (e.g., LC-MS/MS, plate reader) is properly calibrated and maintained. Use an internal standard, such as a stable isotope-labeled DAS, for LC-MS/MS analysis to account for instrumental drift.[11][12]
Issue 3: Difficulty in differentiating between cancerous and healthy control groups.
-
Possible Cause: Overlap in DAS levels between populations and low specificity of a single biomarker.[14] While DAS is a promising marker, its levels can be elevated in non-malignant conditions, and some cancer patients may have levels within the normal range.[1]
-
Solution:
-
Establish a clear threshold or cutoff value. This is often determined through ROC curve analysis to balance sensitivity and specificity.[3][14] For example, a threshold of 325 nM/g creatinine has been used for hepatocellular carcinoma.[3][16]
-
Consider demographic factors. Reference values should be stratified by sex and age.[9]
-
Use in combination with other markers. The diagnostic power of DAS may be improved when used as part of a panel of biomarkers.[14]
-
Data Presentation
Table 1: Performance of Urinary DAS as a Cancer Biomarker
| Cancer Type | Method | Sensitivity | Specificity | Threshold/Cutoff |
| Hepatocellular Carcinoma (HCC) | ELISA | 65.5% | 76.0% (vs. Liver Cirrhosis) | 325 nM/g creatinine[3] |
| Ovarian Cancer (Malignant vs. Benign) | LC-MS/MS | 86.5% | 65.2% | Not specified[12][14] |
| Colorectal Cancer (CRC) | LC-MS/MS | 78.0% | 70.6% (vs. Controls) | Not specified[12] |
Table 2: Reference Urinary DAS Concentrations in Healthy Adults
| Population | Median (nmol/g creatinine) | 95th Percentile (nmol/g creatinine) |
| Females | 149 | 305[9] |
| Males | 100 | 192[9] |
Table 3: Performance Characteristics of a Competitive ELISA for Urinary DAS
| Parameter | Value |
| Lower Limit of Detection | 4.53 nM/assay[10] |
| Higher Limit of Detection | 145 nM/assay[10] |
| Mean Recovery | 101% (Range: 96.3-108%)[10] |
| Within-Run CV | 4.87% - 5.20%[10] |
| Between-Run CV | 7.53% - 9.46%[10] |
Experimental Protocols
Protocol 1: Urinary DAS Measurement by Competitive ELISA (General Steps)
This protocol is a generalized summary based on common ELISA procedures.[10][18]
-
Coating: Coat a 96-well plate with anti-DAS polyclonal antibody and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with Tween 20).
-
Blocking: Add a blocking solution (e.g., BSA in PBS) to each well to prevent non-specific binding and incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competition: Add urine samples, standards, and a fixed amount of enzyme-conjugated DAS to the wells. Incubate to allow competition between the sample/standard DAS and the enzyme-conjugated DAS for antibody binding.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The color development is inversely proportional to the amount of DAS in the sample.
-
Reaction Stop: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the DAS concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Urinary DAS Measurement by LC-MS/MS (General Steps)
This protocol outlines a typical workflow for DAS quantification via LC-MS/MS.[11][12]
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Spike samples with a known concentration of a stable isotope-labeled internal standard (e.g., ¹⁵N-labeled DAS).[11][13]
-
Dilute the samples with an appropriate buffer (e.g., acetonitrile/water/methanol).[19]
-
Perform sample clean-up to reduce matrix interference. This may involve filtration through a strong anion exchange resin.[12]
-
-
Chromatographic Separation:
-
Inject the prepared sample into an LC system.
-
Separate DAS from other urinary components using a suitable column (e.g., C18) with a gradient elution program (e.g., water-acetonitrile gradient).[12]
-
-
Mass Spectrometric Detection:
-
Ionize the eluent using positive electrospray ionization (ESI).
-
Detect and quantify DAS and the internal standard using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known DAS concentrations.
-
Determine the concentration of DAS in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Protocol 3: Creatinine Normalization
-
Measure Creatinine: For each urine sample, measure the creatinine concentration using a standard method, such as the Jaffe reaction or an enzymatic assay.[19]
-
Calculate Normalized DAS: Use the following formula to normalize the DAS concentration:
Normalized DAS (nmol/g creatinine) = [DAS Concentration (nmol/L) / Creatinine Concentration (g/L)][9]
Visualizations
Caption: Simplified metabolic pathway leading to the synthesis of this compound (DAS).
Caption: Standard experimental workflow for urinary DAS analysis from collection to normalization.
Caption: A decision tree for troubleshooting common issues in urinary DAS measurement.
References
- 1. The clinical usefulness of urinary this compound (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of N¹,N¹²-diacetylspermine in urine: a novel tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical significance of urinary this compound levels in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prognostic significance of urine N1, N12-diacetylspermine in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and this compound in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
- 8. THE APPLICABILITY OF URINARY CREATININE AS A METHOD OF SPECIMEN NORMALIZATION IN THE CYSTIC FIBROSIS POPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excretion of N(1), N(12)-diacetylspermine in the urine of healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometric separation and determination of this compound in the urine of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.journalagent.com [pdf.journalagent.com]
- 16. researchgate.net [researchgate.net]
- 17. mybiosource.com [mybiosource.com]
- 18. scienceopen.com [scienceopen.com]
- 19. Pharmacometabolomics reveals urinary diacetylspermine as a biomarker of doxorubicin effectiveness in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N1,N12-Diacetylspermine vs. CEA: A Comparative Guide to Colon Cancer Biomarkers
For Immediate Release
This publication provides a comprehensive comparison of N1,N12-diacetylspermine (DAS) and carcinoembryonic antigen (CEA) as biomarkers for the detection of colon cancer. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on experimental data.
Introduction
Early detection of colon cancer is critical for improving patient outcomes. Biomarkers play a pivotal role in screening, diagnosis, and monitoring of the disease. Carcinoembryonic antigen (CEA) has been a long-standing biomarker for colorectal cancer; however, its utility is often limited by modest sensitivity and specificity, particularly in early-stage disease. This compound (DAS), a polyamine metabolite, has emerged as a promising alternative with potentially superior diagnostic accuracy. This guide presents a detailed comparison of these two biomarkers, summarizing key performance data, outlining experimental methodologies, and illustrating relevant biological pathways.
Quantitative Performance Comparison
The diagnostic performance of a biomarker is primarily assessed by its sensitivity and specificity. The following tables summarize the reported performance of urinary DAS and serum CEA in the context of colon cancer detection.
Table 1: Overall Diagnostic Performance of DAS vs. CEA in Colon Cancer
| Biomarker | Sample Type | Sensitivity | Specificity (vs. Healthy Controls) | Specificity (vs. Benign GI Diseases) |
| This compound (DAS) | Urine | 75.8%[1] | 96% | 77% |
| Carcinoembryonic Antigen (CEA) | Serum | 39.5%[1] - 64.5%[2] | ~70-89%[2] | Variable |
Table 2: Stage-Specific Sensitivity of DAS vs. CEA in Colon Cancer
| Cancer Stage | This compound (DAS) Sensitivity | Carcinoembryonic Antigen (CEA) Sensitivity |
| Stage 0 + I | 60%[1] - 66.7%[3] | 10%[1] - 27.8%[3] |
| Stage II | 71.9%[3] | 46.9%[3] |
| Stage III | 48.7%[3] | 38.5%[3] |
| Stage IV | 100%[3] | 78.3%[3] |
The data clearly indicates that urinary DAS demonstrates significantly higher sensitivity for the detection of colon cancer across all stages, most notably in the crucial early stages (0 and I), where CEA's performance is markedly lower.[1][3]
Biological Pathways and Rationale
The production and elevation of DAS and CEA in colon cancer are linked to distinct biological pathways.
This compound (DAS) and Polyamine Metabolism
Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. This compound is a catabolite of spermine (B22157), and its production is primarily regulated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[4][5][6] In colorectal cancer cells, the expression and activity of SSAT are often upregulated, leading to increased acetylation of spermine and subsequent elevation of DAS levels, which is then excreted in the urine.[4][7]
Caption: Polyamine catabolism leading to DAS production.
Carcinoembryonic Antigen (CEA) Signaling
Carcinoembryonic antigen (CEA), also known as CEACAM5, is a cell surface glycoprotein (B1211001) involved in cell adhesion.[8] In colorectal cancer, its overexpression is associated with the disruption of normal tissue architecture and has been implicated in promoting metastasis.[9] CEA can interfere with transforming growth factor-beta (TGF-β) signaling, a key pathway that normally inhibits cell proliferation and promotes apoptosis.[10] By disrupting this pathway, elevated CEA can contribute to uncontrolled cell growth.
Caption: CEA's role in disrupting TGF-β signaling.
Experimental Protocols
Measurement of Urinary this compound (DAS)
Urinary DAS levels are typically quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[11][12]
Experimental Workflow for DAS ELISA
Caption: Workflow for urinary DAS measurement.
Detailed Methodology for Competitive ELISA:
-
Plate Coating: A microtiter plate is pre-coated with a known amount of DAS antigen.
-
Sample and Antibody Incubation: Urine samples (or standards) are added to the wells along with a specific anti-DAS antibody. The free DAS in the sample competes with the plate-coated DAS for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme on the secondary antibody to produce a color change.
-
Signal Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of DAS in the sample.
-
Quantification: A standard curve is generated using known concentrations of DAS to determine the concentration in the unknown samples.
Measurement of Serum Carcinoembryonic Antigen (CEA)
Serum CEA levels are routinely measured using commercially available immunoassays, such as sandwich ELISA or chemiluminescent immunoassays (CLIA).
Experimental Workflow for CEA Immunoassay
Caption: Workflow for serum CEA measurement.
General Principle of Sandwich ELISA for CEA:
-
Plate Coating: A microtiter plate is coated with a capture antibody specific for CEA.
-
Sample Incubation: The serum sample is added to the wells, and any CEA present binds to the capture antibody.
-
Washing: The plate is washed to remove unbound components.
-
Detection Antibody Incubation: An enzyme-labeled detection antibody, which binds to a different epitope on the CEA molecule, is added.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color development is proportional to the amount of CEA in the sample.
-
Signal Measurement and Quantification: The absorbance is measured, and the CEA concentration is determined from a standard curve.
Conclusion
Based on the currently available data, urinary this compound appears to be a more sensitive biomarker for the detection of colon cancer than serum CEA, particularly for early-stage disease.[1][3] Its non-invasive sample collection (urine) further enhances its potential as a valuable screening and diagnostic tool. While CEA remains a widely used biomarker, especially for monitoring disease recurrence, its lower sensitivity for early detection is a significant limitation. Further large-scale validation studies directly comparing the diagnostic accuracy of DAS and CEA using receiver operating characteristic (ROC) curve analysis are warranted to definitively establish the clinical utility of DAS in the management of colon cancer. The distinct biological pathways associated with each biomarker also suggest that they may provide complementary information, and their combined use could potentially improve diagnostic accuracy.
References
- 1. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic value of carcinoembryonic antigen and carcinoma antigen 19-9 for colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical usefulness of urinary this compound (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Silencing of the polyamine catabolic key enzyme SSAT prevents CDK inhibitor-induced apoptosis in Caco-2 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are CEACAM5 antagonists and how do they work? [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
- 10. Mutated CEACAMs Disrupt Transforming Growth Factor Beta Signaling and Alter the Intestinal Microbiome to Promote Colorectal Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N1,N12-Diacetylspermine and N1,N8-diacetylspermidine as Urinary Tumor Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, such as spermine (B22157) and spermidine (B129725), are essential polycations crucial for cell proliferation, differentiation, and development.[1] Their metabolism is often dysregulated in neoplastic cells to support rapid growth, making the polyamine pathway an attractive target for cancer therapy and diagnostics.[1][2][3][4][5] While polyamine levels themselves can be elevated in cancer patients, their diagnostic utility is often hampered by false positives and negatives.[6]
Attention has shifted to their acetylated derivatives, specifically N1,N12-diacetylspermine (DiAcSpm) and N1,N8-diacetylspermidine (DiAcSpd). These molecules are minor components in the urine of healthy individuals but are frequently and markedly elevated in patients with various cancers.[7][8][9][10] This guide provides an objective comparison of DiAcSpm and DiAcSpd as tumor markers, supported by experimental data, to assist researchers in their potential application.
Polyamine Metabolism and the Acetylation Pathway
The biosynthesis of polyamines is a tightly regulated process. The catabolism and excretion of excess polyamines are primarily handled by a two-step process initiated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).[11][12] SSAT transfers an acetyl group from acetyl-CoA to spermidine or spermine.[12] This acetylation neutralizes their positive charge, facilitating their export from the cell and subsequent excretion in urine. In many cancers, SSAT expression and activity are altered, leading to increased levels of acetylated polyamines in body fluids.[11][13][14]
Comparative Performance as Tumor Markers
Both DiAcSpm and DiAcSpd show promise as tumor markers, but with distinct performance characteristics. Generally, DiAcSpm is recognized for its high sensitivity in detecting cancers, even at early stages, while DiAcSpd is noted for its high specificity for malignancy.[8][9][10]
-
This compound (DiAcSpm): This marker is frequently elevated in a high percentage of cancer patients, making it a sensitive screening tool. For instance, in early-stage (0+I) colorectal cancer, DiAcSpm was found to be elevated in 60% of patients, whereas the conventional marker CEA was positive in only 10%.[8][9] Its sensitivity often surpasses that of established markers like CEA, CA 19-9, and CA 15-3 in colorectal and breast cancers.[15][16]
-
N1,N8-diacetylspermidine (DiAcSpd): While typically less sensitive than DiAcSpm, DiAcSpd is highly specific. Its levels are rarely elevated in benign diseases, making it a useful confirmatory marker to distinguish malignant from non-malignant conditions.[7][8][9]
The simultaneous measurement of both markers is recommended to improve diagnostic accuracy, leveraging the high sensitivity of DiAcSpm and the high specificity of DiAcSpd.[7][17] Studies have shown that fewer than 10% of cancer patients have normal levels of both markers, while over 90% of healthy individuals fall within the normal range for both.[7] Furthermore, the levels of both markers tend to decrease upon effective treatment and increase with tumor recurrence, highlighting their prognostic value.[8][17]
Quantitative Data: Sensitivity in Different Cancers
| Marker | Cancer Type | Sensitivity (%) | Comparison Markers (Sensitivity %) | Source |
| DiAcSpm | Colorectal Cancer | 69.6% | CEA (N/A), CA 19-9 (N/A) | [15][18] |
| DiAcSpd | Colorectal Cancer | 36.3% | CEA (N/A), CA 19-9 (N/A) | [15][18] |
| DiAcSpm | Colorectal Cancer (Stage 0+I) | 66.7% | CEA (27.8%), CA19-9 (N/A) | [6] |
| DiAcSpm | Colorectal Cancer (All Stages) | 75.8% | CEA (39.5%), CA19-9 (14.1%) | [16] |
| DiAcSpm | Breast Cancer | 46.4% | CEA (N/A), CA 15-3 (N/A) | [15][18] |
| DiAcSpd | Breast Cancer | 14.2% | CEA (N/A), CA 15-3 (N/A) | [15][18] |
Experimental Protocols
The quantification of DiAcSpm and DiAcSpd in urine is most accurately achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity without the need for chemical derivatization.[19] An alternative method is the Enzyme-Linked Immunosorbent Assay (ELISA), which has been developed for more rapid determination.[8][15]
Generalized Protocol for Urinary Polyamine Analysis by LC-MS/MS
This protocol is a representative example. Optimization is required for specific instrumentation and laboratory conditions.
1. Sample Preparation:
-
Collect mid-stream urine samples.
-
Centrifuge to remove cellular debris.
-
Spike the supernatant with deuterium-labeled internal standards for each analyte to ensure accurate quantification.[19]
-
Dilute the sample (e.g., 1:10) with the initial mobile phase (e.g., water with 0.1% heptafluorobutyric acid).[19]
-
Filter the diluted sample, potentially through a strong anion exchange resin to remove interfering substances.[19]
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 150 mm, 2.6 µm particle size).[19][20]
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water (acts as an ion-pairing agent).[19][21]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[20]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 10-15 minutes to separate the 14 polyamines.[19]
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI).[19]
-
Detection: Triple quadrupole mass spectrometer.
-
Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for each analyte and its internal standard, ensuring high selectivity and sensitivity.[19][21]
4. Data Analysis:
-
Quantify the concentration of each analyte by calculating the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
Normalize results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Conclusion and Clinical Significance
This compound and N1,N8-diacetylspermidine are promising, non-invasive urinary biomarkers for the detection and monitoring of various cancers.
-
DiAcSpm serves as a highly sensitive marker, particularly valuable for early detection and screening, often outperforming traditional serum markers in cancers like colorectal cancer.[6][8][15]
-
DiAcSpd acts as a highly specific marker, useful for confirming malignancy and reducing false-positive results from other screening tests.[8][9]
The combined use of both markers provides a powerful tool for cancer diagnostics.[7][17] Their levels also correlate with treatment efficacy and can signal disease recurrence, making them valuable for patient follow-up.[9][17] Further large-scale clinical validation is warranted to fully integrate these markers into routine clinical practice.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. mdpi.com [mdpi.com]
- 4. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. The clinical usefulness of urinary this compound (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of urinary N1,N8-diacetylspermidine and this compound as indicators of neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacetylated derivatives of spermine and spermidine as novel promising tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies [ouci.dntb.gov.ua]
- 15. Evaluating the utility of this compound and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and this compound in urine as novel markers of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
Urinary N1,N12-Diacetylspermine: A Comparative Guide to its Clinical Validation in Cancer Diagnosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical validation of urinary N1,N12-diacetylspermine (DAS) as a non-invasive biomarker for cancer diagnosis. It offers an objective comparison with alternative urinary biomarkers, supported by quantitative data from various studies. Detailed experimental methodologies for key analytical techniques are also presented to aid in the replication and further investigation of these findings.
Performance of Urinary this compound in Cancer Diagnosis
Urinary DAS, a polyamine metabolite, has emerged as a promising biomarker for the early detection of several malignancies. Its levels are often elevated in the urine of cancer patients, reflecting increased polyamine metabolism, a hallmark of neoplastic cell proliferation.[1]
Comparison with Standard Tumor Markers
Clinical studies have demonstrated that urinary DAS often exhibits superior or complementary diagnostic performance compared to established serum-based tumor markers.
Table 1: Performance of Urinary DAS vs. Serum Markers in Colorectal Cancer
| Biomarker | Sensitivity | Specificity | Cancer Stage | Reference |
| Urinary DAS | 69.6% - 75.8% | Not always reported | Early & Advanced | [2][3] |
| 66.7% | Not Reported | Stage 0+I | [3] | |
| Serum CEA | 39.5% - 46.8% | Not always reported | Early & Advanced | [2][3] |
| 27.8% | Not Reported | Stage 0+I | [3] | |
| Serum CA19-9 | 14.1% - 15.6% | Not always reported | Early & Advanced | [2][3] |
Table 2: Performance of Urinary DAS vs. Serum Markers in Breast Cancer
| Biomarker | Sensitivity | Specificity | Reference |
| Urinary DAS | 46.4% - 60.2% | Not always reported | [2][3] |
| Serum CEA | 3.8% - 37.3% | Not always reported | [2][3] |
| Serum CA15-3 | 0% - 37.3% | Not always reported | [2][3] |
Table 3: Performance of Urinary DAS in Other Cancers
| Cancer Type | Biomarker | Sensitivity/Positive Rate | Specificity | Reference |
| Non-Small Cell Lung Cancer | Urinary DAS | Median DASr significantly higher than controls | Not specified | [4] |
| Ovarian Cancer | Urinary N,N-diacetylspermine | 86.5% | 65.2% | [5] |
| Pediatric Malignant Lymphoma | Urinary DAS | 77.8% | 94.6% (in control group) | [1] |
| Pediatric Neuroblastoma | Urinary DAS | 30.8% | 94.6% (in control group) | [1] |
| Pediatric Leukemia | Urinary DAS | 40% | 94.6% (in control group) | [1] |
DASr: Diacetylspermine/cutoff ratio
Comparison with Alternative Urinary Biomarkers
While DAS shows considerable promise, a variety of other urinary biomarkers are also under investigation for cancer diagnosis. These fall into several categories, including proteins, metabolites, and nucleic acids.
Table 4: Comparison of Urinary DAS with Other Urinary Biomarkers for Various Cancers
| Cancer Type | Alternative Urinary Biomarker(s) | Type | Key Findings | Reference |
| Prostate Cancer | Prostate Cancer Antigen 3 (PCA3) | RNA | FDA-approved for repeat biopsy decisions. | [3] |
| TMPRSS2-ERG fusion | RNA | Highly specific for prostate cancer. | ||
| Spermine (Spm) | Metabolite | Good diagnostic performance (AUC = 0.83). | [6][7] | |
| Bladder Cancer | Nuclear Matrix Protein 22 (NMP22) | Protein | FDA-approved; moderate sensitivity and specificity. | [8] |
| Bladder Tumor Antigen (BTA) | Protein | FDA-approved; risk of false positives with inflammatory conditions. | [8] | |
| UroVysion FISH | DNA | Detects chromosomal abnormalities; high specificity. | [8] | |
| Colorectal Cancer | N1,N8-diacetylspermidine (DiAcSpd) | Metabolite | Elevated in CRC patients. | [2] |
| Breast Cancer | N1,N8-diacetylspermidine (DiAcSpd) | Metabolite | Elevated in breast cancer patients. | [2] |
| Lung Cancer | Creatine riboside, N-acetylneuraminic acid | Metabolites | Associated with lung cancer risk in a prospective study. |
Experimental Protocols
Accurate and reproducible measurement of urinary biomarkers is critical for their clinical validation. The following sections detail the common methodologies for the analysis of urinary DAS and other key biomarkers.
Measurement of Urinary this compound (DAS)
Three primary methods have been employed for the quantification of urinary DAS:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay utilizes antibodies highly specific for DAS.[2][3]
-
Principle: A competitive ELISA format is typically used, where DAS in the urine sample competes with a labeled DAS conjugate for binding to a limited number of anti-DAS antibody-coated wells. The amount of bound labeled conjugate is inversely proportional to the concentration of DAS in the sample.
-
General Protocol:
-
Urine samples are collected and centrifuged to remove sediment.
-
Samples, standards, and controls are added to microtiter plate wells coated with anti-DAS antibodies.
-
A known amount of enzyme-labeled DAS is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
The concentration of DAS in the samples is determined by comparison to a standard curve.
-
-
-
Colloidal Gold Aggregation Method: This is a rapid, semi-quantitative method suitable for automated biochemical analyzers.[3][4]
-
Principle: The assay is based on the inhibition of colloidal gold nanoparticle aggregation. Anti-DAS antibody-coated gold nanoparticles will aggregate in the presence of a DAS-bovine serum albumin conjugate, leading to a color change. Free DAS in the urine sample competes for antibody binding, thus preventing aggregation and the subsequent color change.
-
General Protocol:
-
Urine samples are mixed with a reagent containing anti-DAS antibody-coated gold nanoparticles.
-
A second reagent containing the DAS-BSA conjugate is added.
-
The mixture is incubated, and the change in absorbance is measured by an automated analyzer.
-
The degree of color change is inversely related to the DAS concentration in the sample.
-
-
-
High-Performance Liquid Chromatography (HPLC): This method provides a more quantitative and specific measurement of DAS.[3]
-
Principle: HPLC separates the components of the urine sample based on their physicochemical properties. The separated DAS is then detected and quantified.
-
General Protocol:
-
Urine samples are pre-treated to remove interfering substances.
-
The sample is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase).
-
A mobile phase is used to elute the components from the column.
-
DAS is detected using a specific detector, such as a mass spectrometer (LC-MS) or a fluorescence detector after derivatization.
-
Quantification is achieved by comparing the peak area of DAS in the sample to that of a known standard.
-
-
Measurement of Alternative Urinary Biomarkers
-
Urinary Prostate Specific Antigen (PSA): While typically measured in serum, urinary PSA can also be assessed, often by ELISA, following similar principles as described for DAS.
-
Urinary Carcinoembryonic Antigen (CEA) and Cancer Antigen 19-9 (CA19-9): These are also typically measured by ELISA in serum, but urinary measurements can be performed. The protocol is analogous to the DAS ELISA protocol, using antibodies specific to CEA or CA19-9.
Visualizing the Biological Context and Experimental Processes
To better understand the underlying biology and the experimental approaches, the following diagrams are provided.
Caption: Polyamine metabolism pathway leading to this compound.
Caption: General workflow for urinary biomarker discovery and validation.
Conclusion
Urinary this compound is a promising non-invasive biomarker for the diagnosis of various cancers, often demonstrating improved sensitivity, particularly in early-stage disease, when compared to traditional serum markers. Its utility is further enhanced by the availability of multiple detection methods, including rapid, automated assays. However, as with any biomarker, its performance can vary depending on the cancer type and stage.
The field of urinary biomarkers is rapidly evolving, with a multitude of protein, metabolite, and nucleic acid candidates under investigation. While DAS has shown significant potential, a multi-marker panel approach, potentially combining DAS with other urinary biomarkers, may ultimately provide the highest diagnostic accuracy. Further large-scale, prospective clinical validation studies are warranted to firmly establish the clinical utility of urinary DAS and to compare its performance head-to-head with other emerging urinary biomarkers in diverse patient populations. This will be crucial for the integration of these novel, non-invasive diagnostic tools into routine clinical practice.
References
- 1. Identification of urinary biomarkers of colorectal cancer: Towards the development of a colorectal screening test in limited resource settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goherohealth.com [goherohealth.com]
- 3. Urinary biomarkers of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicallab.com [clinicallab.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Urinary Metabolic Biomarkers in Cancer Patients: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urine Biomarkers of Risk in the Molecular Etiology of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
N1,N12-Diacetylspermine: A Comparative Guide to its Sensitivity and Specificity as a Cancer Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N1,N12-diacetylspermine (DAS) as a cancer biomarker against other established markers. It includes a summary of quantitative performance data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in oncology and drug development.
Executive Summary
This compound, a polyamine metabolite, has emerged as a promising, non-invasive cancer biomarker. Elevated levels of DAS in urine and serum have been associated with several malignancies, often demonstrating higher sensitivity, particularly in early-stage cancers, when compared to traditional biomarkers. This guide offers a detailed analysis of its performance in colorectal, breast, lung, and prostate cancers, juxtaposed with commonly used alternatives such as Carcinoembryonic Antigen (CEA), Cancer Antigen 19-9 (CA19-9), Cancer Antigen 15-3 (CA15-3), Prostate-Specific Antigen (PSA), and Pro-surfactant protein B (Pro-SFTPB).
Data Presentation: Comparative Performance of Cancer Biomarkers
The following tables summarize the sensitivity and specificity of this compound in comparison to other biomarkers across different cancer types.
Table 1: Colorectal Cancer
| Biomarker | Sample Type | Sensitivity (%) | Specificity (%) | Patient Cohort |
| This compound (DAS) | Urine | 75.8 | 90 (vs. benign GI diseases) | 248 colon cancer patients[1][2] |
| Urine | 69.6 | Not Specified | 33 colorectal cancer patients[3] | |
| Urine | 66.7 (Early Stage) | Not Specified | 113 colorectal cancer patients[4] | |
| Urine | 69.2 (Advanced Stage) | Not Specified | 113 colorectal cancer patients[4] | |
| Carcinoembryonic Antigen (CEA) | Serum | 39.5 | Not Specified | 248 colon cancer patients[1] |
| Serum | 50-80 | >80 | Systematic Review[3] | |
| Serum | 51.7 | 95 | 107 GI cancer patients[5] | |
| Serum | ~80 | ~70 | Review[6][7] | |
| Serum | 52 (at 5 ng/ml cutoff) | 76.98 (at 5 ng/ml cutoff) | 48 colorectal cancer patients[2] | |
| Cancer Antigen 19-9 (CA19-9) | Serum | 14.1 | Not Specified | 248 colon cancer patients[1] |
| Serum | 26-48 | Not Specified | Review[8] | |
| Serum | 26.67 | Not Specified | 105 colorectal cancer patients[9] |
Table 2: Breast Cancer
| Biomarker | Sample Type | Sensitivity (%) | Specificity (%) | Patient Cohort |
| This compound (DAS) | Urine | 60.2 | Not Specified | 83 breast cancer patients[1] |
| Urine | 46.4 | Not Specified | 28 breast cancer patients[3] | |
| Cancer Antigen 15-3 (CA15-3) | Serum | 37.3 | Not Specified | 83 breast cancer patients[1] |
| Serum | 75-76.9 | 85.5-93 | 100 breast cancer patients (Stage III & IV) | |
| Serum | 49.4 | Not Specified | 83 patients with distant metastatic disease[10] | |
| Carcinoembryonic Antigen (CEA) | Serum | 37.3 | Not Specified | 83 breast cancer patients[1][11] |
| Serum | 38.6 | Not Specified | 83 patients with distant metastatic disease[10] |
Table 3: Lung Cancer (Non-Small Cell Lung Cancer - NSCLC)
| Biomarker | Sample Type | AUC | Sensitivity (%) | Specificity (%) | Patient Cohort |
| This compound (DAS) | Serum | 0.710 (0-6 months pre-diagnosis) | Not Specified | Not Specified | 108 NSCLC patients, 216 controls[12][13] |
| Urine | 0.750 | Not Specified | Not Specified | 260 NSCLC patients[14] | |
| Pro-surfactant protein B (Pro-SFTPB) | Plasma | 0.793 | 80.4 | 40.1 | 28 NSCLC patients, 38 controls[3][15] |
| Plasma | 0.683 | Not Specified | Not Specified | Validation cohort[3][5][15] | |
| DAS + Pro-SFTPB | Serum | 0.808 | Not Specified | Not Specified | 108 NSCLC patients, 216 controls[12][13] |
Table 4: Prostate Cancer
| Biomarker | Sample Type | Sensitivity (%) | Specificity (%) | Cut-off Value |
| Prostate-Specific Antigen (PSA) | Serum | 21 | 91 | 4.0 ng/mL[1] |
| Serum | 32 | 85 | 3.0 ng/mL[1] | |
| Serum | 86.8 | 42.3 | < 4 ng/mL[6] | |
| Serum | 93.1 | 29.3 | 4-10 ng/mL[6] | |
| Serum | 76.0 | 28.8 | > 10 ng/mL[6] | |
| Serum | 20.5 | 93.8 | 4.1 ng/mL[16] | |
| Serum | 69.23 | 72.5 | 19.71 ng/ml[17] |
Experimental Protocols
Detailed methodologies for the quantification of this compound are crucial for the reproducibility and validation of research findings. The two primary methods cited in the literature are Enzyme-Linked Immunosorbent Assay (ELISA) and Colloidal Gold Aggregation.
This compound (DAS) ELISA Protocol (Generalized)
This protocol is a generalized representation of a competitive ELISA for DAS quantification in urine.
-
Coating: Microtiter plates are coated with a DAS-protein conjugate.
-
Blocking: Unbound sites on the plate are blocked using a blocking buffer (e.g., BSA in PBS).
-
Sample/Standard Incubation: Urine samples (pre-treated and diluted) and DAS standards of known concentrations are added to the wells, followed by the addition of a specific anti-DAS antibody. The plate is incubated to allow competition between the free DAS in the sample/standard and the coated DAS for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to the wells and incubated. This antibody binds to the primary anti-DAS antibody that is bound to the coated DAS.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Substrate Reaction: A substrate for the enzyme (e.g., TMB for HRP) is added, leading to a colorimetric reaction.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength. The concentration of DAS in the samples is determined by comparing their absorbance to the standard curve.
Colloidal Gold Aggregation Assay for DAS (Generalized)
This method relies on the aggregation of gold nanoparticles in the presence of DAS, leading to a color change that can be quantified.
-
Preparation of Gold Nanoparticles: A colloidal gold solution is synthesized.
-
Sample Preparation: Urine samples are centrifuged and the supernatant is used.
-
Aggregation Reaction: The urine sample is mixed with the colloidal gold solution. In the presence of specific antibodies to DAS, the aggregation of gold nanoparticles is inhibited. When DAS is present in the sample, it binds to the antibodies, preventing them from inhibiting the aggregation of the gold nanoparticles. This results in a color change of the solution from red to blue/purple.
-
Measurement: The degree of aggregation is quantified by measuring the absorbance spectrum of the solution, typically by looking at the ratio of absorbance at two different wavelengths.[4][14]
Mandatory Visualization
Signaling Pathway: Polyamine Metabolism in Cancer
Polyamines are essential for cell growth and proliferation. Cancer cells often exhibit dysregulated polyamine metabolism, characterized by increased biosynthesis and uptake, to sustain their rapid growth. This compound is a catabolite of spermine.
References
- 1. droracle.ai [droracle.ai]
- 2. Study examines accuracy of PSA values for detecting prostate cancer | EurekAlert! [eurekalert.org]
- 3. Pro–Surfactant Protein B As a Biomarker for Lung Cancer Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro–Surfactant Protein B as a Biomarker for Lung Cancer Prediction [en-cancer.fr]
- 5. Experimental study of peripheral-blood pro-surfactant protein B for screening non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ekmair.ukma.edu.ua [ekmair.ukma.edu.ua]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. Prostate Cancer Screening: The Continuing Controversy | AAFP [aafp.org]
- 14. Evaluation of Cutoff Point Prostate Specific Antigen (PSA) and Prostate Specific Antigen Density (PSAD) in Patients with Suspected Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two enzyme-linked immunosorbent assay (ELISA) systems for N1,N8-diacetylspermidine and this compound using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of ELISA and Mass Spectrometry for the Quantification of N1,N12-Diacetylspermine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method
The accurate quantification of N1,N12-diacetylspermine (DAS), a promising biomarker for various cancers including colorectal, breast, and non-small cell lung cancer, is critical for advancing both basic research and clinical applications.[1][2][3][4][5] The choice of analytical technique is a pivotal decision in study design, directly impacting the reliability and interpretation of experimental results. This guide provides a comprehensive comparison of two primary methods for DAS quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS).
Performance Characteristics at a Glance
A summary of the key performance metrics for ELISA and mass spectrometry in the context of this compound quantification is presented below. These values are compiled from various studies and should be considered as representative, with actual performance depending on the specific assay and instrumentation.
| Parameter | ELISA | Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Sensitivity | Lower limit of detection typically in the low nanomolar (nM) range (e.g., 4.53 nM/assay).[6] | High sensitivity with lower limits of quantification in the sub-nanogram per milliliter (ng/mL) range (e.g., 0.0375 ng/mL).[7] | MS generally offers superior sensitivity, which is crucial for samples with very low DAS concentrations. |
| Specificity | High specificity is achievable with well-characterized monoclonal or polyclonal antibodies.[6][8] Cross-reactivity with structurally similar molecules like N1,N8-diacetylspermidine can be low (e.g., 0.20%).[2] | Very high specificity due to the detection based on mass-to-charge ratio and fragmentation patterns, allowing for unambiguous identification. | MS provides a higher degree of confidence in analyte identification, minimizing the risk of interference from other molecules. |
| Throughput | High-throughput capabilities, suitable for analyzing a large number of samples simultaneously in 96-well plate formats.[9][10] | Lower throughput compared to ELISA, although advances with 96-well plate-based sample preparation can increase efficiency to around 240 samples per day by a single researcher.[7] | For large-scale screening studies, ELISA is often the more practical choice. |
| Cost | Generally lower cost per sample and for initial instrument setup.[1] | Higher initial instrument cost and higher cost per sample due to the need for specialized equipment and reagents.[1] | Budgetary constraints are a significant factor in method selection. |
| Workflow Complexity | Relatively simple and standardized workflow.[9][10] | More complex workflow requiring specialized expertise in instrument operation and data analysis. | The technical expertise of the laboratory personnel should be considered. |
| Matrix Effects | Can be susceptible to matrix effects from biological samples like urine, potentially requiring sample cleanup.[1] | Also susceptible to matrix effects, but these can often be mitigated through chromatographic separation and the use of internal standards.[7] | Both methods require careful sample preparation and validation to minimize matrix interference. |
Experimental Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA)
The ELISA for this compound is typically a competitive assay. In this format, DAS in the sample competes with a labeled DAS conjugate for binding to a limited number of specific antibodies coated on a microplate. The signal generated is inversely proportional to the amount of DAS in the sample.
Illustrative Competitive ELISA Protocol:
-
Coating: A 96-well microplate is coated with a capture antibody specific for this compound and incubated overnight at 4°C.[9][10]
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antibody.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated to prevent non-specific binding of proteins.[10]
-
Competition: Standards and unknown samples are added to the wells, followed by the addition of an enzyme-conjugated this compound (e.g., HRP-conjugated DAS). The plate is then incubated.
-
Washing: The plate is washed again to remove unbound reagents.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, which is then converted by the bound enzyme to produce a colored product.
-
Stopping the Reaction: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
-
Detection: The absorbance is read using a microplate reader at a specific wavelength. The concentration of DAS in the samples is determined by comparing their absorbance to a standard curve.
Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules like this compound. It involves the separation of the analyte from other components in the sample by liquid chromatography, followed by its detection and quantification by tandem mass spectrometry.
General LC-MS/MS Protocol:
-
Sample Preparation: Urine or other biological samples are typically pre-treated to remove interfering substances. This may involve dilution, filtration, and/or solid-phase extraction. An internal standard, such as a stable isotope-labeled version of DAS, is added to the sample to correct for variations in sample processing and instrument response.[7][11]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. The analyte is separated from other molecules on a chromatographic column based on its physicochemical properties.
-
Ionization: The eluent from the chromatograph is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized.
-
Mass Analysis: The ionized analyte is then subjected to two stages of mass analysis (tandem mass spectrometry). In the first stage, the precursor ion corresponding to DAS is selected. In the second stage, this precursor ion is fragmented, and a specific product ion is monitored for quantification.
-
Detection and Quantification: The detector measures the intensity of the specific product ion, which is proportional to the concentration of DAS in the sample. A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples.
Visualizing the Methodologies
To further clarify the workflows, the following diagrams illustrate the key steps in each analytical process.
References
- 1. A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of N¹,N¹²-diacetylspermine in urine: a novel tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Open Access) N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers. (2005) | Kyoko Hiramatsu | 79 Citations [scispace.com]
- 6. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two enzyme-linked immunosorbent assay (ELISA) systems for N1,N8-diacetylspermidine and this compound using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Mass spectrometric separation and determination of this compound in the urine of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
N1,N12-Diacetylspermine: A Superior Polyamine Biomarker for Cancer Detection
A comprehensive analysis of N1,N12-diacetylspermine (DiAcSpm) against other polyamine biomarkers reveals its enhanced performance in the early detection and monitoring of various cancers, particularly colorectal and breast cancer. Emerging research consistently demonstrates that DiAcSpm holds significant promise as a more sensitive and specific biomarker compared to traditional polyamines like spermine (B22157), spermidine (B129725), and putrescine, as well as established tumor markers such as carcinoembryonic antigen (CEA), CA19-9, and CA15-3.
Polyamines are essential for cell proliferation and their levels are often elevated in cancer patients.[1][2] While urinary levels of putrescine, spermidine, and spermine have been found to be elevated in patients with both localized and metastatic cancers, their utility as consistent diagnostic markers has been debated.[3][4][5] In contrast, the diacetylated form of spermine, this compound, has shown remarkable potential as a tumor marker.[6][7]
Comparative Performance Analysis
Quantitative data from multiple studies underscores the superior diagnostic performance of urinary this compound. For instance, in colorectal cancer, the sensitivity of urinary DiAcSpm has been reported to be as high as 75.8%, significantly outperforming serum CEA (39.5%) and CA19-9 (14.1%).[8][9] Notably, for early-stage (Stage 0+I) colorectal cancer, DiAcSpm showed a 60% sensitivity, a stark contrast to the 10% and 5% sensitivities of CEA and CA19-9, respectively.[8][9]
In breast cancer, urinary DiAcSpm also demonstrated higher sensitivity (60.2%) compared to CEA (37.3%) and CA15-3 (37.3%).[8][9] Further studies have corroborated these findings, establishing DiAcSpm as a highly sensitive tumor marker that could be a powerful tool for initial cancer screening.[10] The area under the receiver operating characteristic curve (AUC) for urinary this compound in differentiating colorectal cancer from benign and healthy controls was found to be 0.794, indicating a strong diagnostic ability.[6][11][12]
| Biomarker | Cancer Type | Sensitivity (%) | Specificity (%) | AUC | Reference(s) |
| This compound | Colorectal Cancer | 75.8 | - | 0.794 | [8][9][11] |
| Colorectal Cancer (Stage 0+I) | 60.0 | - | - | [8][9] | |
| Breast Cancer | 60.2 | - | - | [8][9] | |
| Breast Cancer (Stage I+II) | 28.0 | - | - | [8][9] | |
| Ovarian Cancer | 86.5 | 65.2 | - | [6] | |
| Non-Small Cell Lung Cancer | - | - | 0.610-0.710 | [13] | |
| N1,N8-Diacetylspermidine | Colorectal Cancer | 36.3 | - | 0.664 | [10][11] |
| Breast Cancer | 14.2 | - | - | [10] | |
| CEA | Colorectal Cancer | 39.5 | - | - | [8][9] |
| Colorectal Cancer (Stage 0+I) | 10.0 | - | - | [8][9] | |
| Breast Cancer | 37.3 | - | - | [8][9] | |
| CA19-9 | Colorectal Cancer | 14.1 | - | - | [8][9] |
| Colorectal Cancer (Stage 0+I) | 5.0 | - | - | [8][9] | |
| CA15-3 | Breast Cancer | 37.3 | - | - | [8][9] |
| CA125 | Ovarian Cancer | 75.7 | 69.6 | - | [6] |
Table 1: Comparative Diagnostic Performance of Polyamine Biomarkers and Established Tumor Markers.
Experimental Protocols
The measurement of polyamine levels in biological fluids is primarily achieved through techniques such as high-performance liquid chromatography (HPLC), enzyme-linked immunosorbent assay (ELISA), and mass spectrometry (MS).
1. Sample Collection and Preparation:
-
Urine: 24-hour urine samples are often collected. For specific analyses, a second morning urine sample might be used. Samples are centrifuged to remove sediment and stored at -20°C or lower until analysis.
-
Blood (Serum/Plasma): Blood samples are collected and centrifuged to separate serum or plasma, which is then stored frozen.
2. Analytical Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying this compound. The assay utilizes specific antibodies against DiAcSpm.[6][10] The general steps include coating a microplate with the antibody, adding the urine sample, and then adding an enzyme-conjugated secondary antibody. The concentration is determined by measuring the absorbance of the product of the enzymatic reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify various polyamines and their acetylated derivatives.[6] The method often involves pre-column derivatization with a fluorescent agent to enhance detection. The derivatized polyamines are then separated on a reverse-phase column and detected by a fluorescence detector.
-
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the profiling of multiple polyamines.[11][12] This technique allows for the precise identification and quantification of each polyamine based on its mass-to-charge ratio.
Signaling Pathways and Experimental Workflows
The dysregulation of polyamine metabolism is a hallmark of cancer.[7] The metabolic pathway involves the conversion of ornithine to putrescine, which is then converted to spermidine and subsequently to spermine. Acetylation, a key catabolic step, is catalyzed by spermidine/spermine N1-acetyltransferase (SSAT). Increased SSAT activity can lead to higher levels of acetylated polyamines, including this compound.
Caption: Simplified polyamine metabolic pathway.
The workflow for evaluating polyamine biomarkers typically involves several key stages, from sample collection to data analysis and clinical validation.
Caption: General workflow for biomarker evaluation.
References
- 1. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine Metabolites as Biomarkers in Head and Neck Cancer Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary polyamine levels in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Urinary polyamine levels in patients with localized malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyamines and Their Metabolites as Diagnostic Markers of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating the utility of this compound and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary Polyamine Biomarker Panels with Machine-Learning Differentiated Colorectal Cancers, Benign Disease, and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
N1,N12-Diacetylspermine: A Comparative Guide to its Validation in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of N1,N12-diacetylspermine (DiAcSpm) as a cancer biomarker across various malignancies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the objective assessment of its clinical utility.
Performance Comparison of this compound as a Cancer Biomarker
This compound, a polyamine metabolite, has emerged as a promising biomarker for the early detection and monitoring of several cancers.[1][2] Its levels are frequently elevated in the urine and serum of cancer patients compared to healthy individuals.[2][3] The following tables summarize the quantitative data on the sensitivity of DiAcSpm in different cancer types, often in comparison to conventional tumor markers.
| Cancer Type | Sample Type | Detection Method | Sensitivity of DiAcSpm | Comparator Marker | Sensitivity of Comparator | Reference |
| Colorectal Cancer | Urine | ELISA | 75.8% | CEA | 39.5% | [4] |
| Colorectal Cancer | Urine | ELISA | 69.6% | CEA | 46.8% | [2] |
| Breast Cancer | Urine | ELISA | 60.2% | CEA / CA15-3 | 37.3% / 37.3% | [4] |
| Breast Cancer | Urine | ELISA | 46.4% | CEA / CA15-3 | Not Specified | [2] |
| Non-Small Cell Lung Cancer | Serum | Mass Spectrometry | AUC: 0.710 (0-6 months pre-diagnosis) | - | - | [3] |
| Non-Small Cell Lung Cancer | Urine | Colloidal Gold Aggregation | Higher in patients vs. healthy controls | - | - | [5] |
| Esophageal Cancer | Urine | Not Specified | 33% | CEA / SCC-Ag | 13% / 63% | [6] |
| Gastric Cancer | Urine | Not Specified | 40% | CEA / CA19-9 | 10% / 10% | [6] |
| Biliary Tract & Pancreatic Cancer | Urine | Not Specified | 25% | CEA / CA19-9 | 13% / 63% | [6] |
Table 1: Sensitivity of this compound in Various Cancer Types Compared to Standard Biomarkers. AUC: Area Under the Curve; CEA: Carcinoembryonic Antigen; CA19-9: Carbohydrate Antigen 19-9; CA15-3: Cancer Antigen 15-3; SCC-Ag: Squamous Cell Carcinoma Antigen.
| Cancer Type | Stage | Sensitivity of DiAcSpm | Comparator Marker | Sensitivity of Comparator | Reference |
| Colorectal Cancer | Stage 0 + I | 60% | CEA / CA19-9 | 10% / 5% | [4] |
| Breast Cancer | Stage I + II | 28% | CEA / CA15-3 | 3% / 0% | [4] |
Table 2: Sensitivity of this compound in Early-Stage Cancers.
Experimental Protocols
Accurate quantification of DiAcSpm is crucial for its clinical validation. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
This compound ELISA Protocol (Urine)
This protocol is based on a competitive ELISA system using polyclonal antibodies against DiAcSpm.[7]
-
Coating: Coat a 96-well microtiter plate with an appropriate concentration of DiAcSpm antigen and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a suitable wash buffer.
-
Blocking: Add 150 µL of blocking solution to each well and incubate for 2 hours at 37°C to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample and Antibody Incubation: Prepare a mixture of the urine sample (or standard) and a fixed concentration of anti-DiAcSpm polyclonal antibody. Add this mixture to the wells and incubate. The free DiAcSpm in the sample will compete with the coated antigen for antibody binding.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. Incubate for a specified time.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Signal Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of DiAcSpm in the sample.
-
Quantification: Determine the concentration of DiAcSpm in the samples by comparing their absorbance to a standard curve generated with known concentrations of DiAcSpm.
This compound LC-MS/MS Protocol (Biological Fluids)
This high-throughput method allows for the precise quantification of DiAcSpm in various biological fluids, including plasma, urine, and saliva.[2]
-
Sample Preparation:
-
To a 96-well plate, add the biological fluid sample.
-
Add a stable isotope-labeled internal standard (e.g., ¹⁵N-labeled DiAcSpm) to each sample for accurate quantification.[8]
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Liquid Chromatography (LC):
-
Inject the prepared sample onto an LC system.
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of two solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate DiAcSpm from other components in the sample.
-
-
Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of DiAcSpm in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.
-
Similarly, monitor the precursor and product ions of the internal standard.
-
-
Data Analysis:
-
Quantify the amount of DiAcSpm in the sample by calculating the ratio of the peak area of the analyte to that of the internal standard.
-
Use a calibration curve constructed with known concentrations of DiAcSpm to determine the absolute concentration in the samples.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to this compound.
References
- 1. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
- 8. Mass spectrometric separation and determination of this compound in the urine of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
N1,N12-Diacetylspermine: A Promising Biomarker for Cancer Staging and Prognosis
N1,N12-diacetylspermine (DAS), a polyamine metabolite, is emerging as a significant biomarker in oncology. Elevated levels of DAS in bodily fluids such as urine and serum have been consistently associated with the presence of various cancers, and critically, its concentration often correlates with the stage of the disease and patient prognosis. This guide provides a comparative analysis of DAS levels across different cancer types and stages, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and leveraging this biomarker.
Correlation with Cancer Stage and Prognosis
Numerous studies have demonstrated a strong positive correlation between DAS levels and the progression of several cancers. In non-small cell lung cancer (NSCLC), higher urinary DAS levels are linked to more advanced pathological stages and are considered an independent poor prognostic indicator.[1] Similarly, for colorectal cancer (CRC), elevated urinary DAS is associated with advanced tumor-node-metastasis (TNM) stage and distant metastasis.[2][3] The utility of DAS as a prognostic marker has also been explored in breast cancer, ovarian cancer, and other malignancies, often showing superior sensitivity compared to established tumor markers, especially in early-stage detection.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the correlation between DAS levels and cancer stage.
Table 1: Urinary this compound Levels in Non-Small Cell Lung Cancer (NSCLC)
| Patient Group | Median DASr (DiAcSpm/cutoff ratio) | P-value (vs. Healthy Controls) | Reference |
| Healthy Volunteers | 0.534 | - | [1] |
| NSCLC Patients | 0.810 | <0.001 | [1] |
| Squamous Cell Carcinoma | 1.18 | 0.039 (vs. Adenocarcinoma) | [1] |
| Adenocarcinoma | 0.756 | - | [1] |
Table 2: Positive Rates of Urinary this compound in Colorectal Cancer (CRC) by Stage
| Cancer Stage | DiAcSpm Positive Rate (%) | CEA Positive Rate (%) | CA19-9 Positive Rate (%) | Reference |
| Stage 0+I | 66.7 | 11.1 | 11.1 | [2] |
| Stage II | 69.2 | 46.9 | 15.7 | [2] |
| Stage III | 69.2 | 38.5 | 20.5 | [2] |
| Stage IV | 69.2 | 78.3 | 56.5 | [2] |
| Overall | 68.1 | 44.2 | 26.5 | [2] |
Table 3: Prognostic Significance of Urinary this compound in NSCLC
| Analysis Type | Parameter | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value | Reference |
| Multivariate Cox Regression | Increased Urinary DASr | 4.652 | 2.092-10.35 | <0.001 | [1] |
Experimental Protocols
The measurement of DAS levels is crucial for its clinical application. Several methods have been developed and validated for the quantification of DAS in biological samples.
1. Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common and relatively high-throughput method for DAS quantification.
-
Principle: A competitive ELISA is typically used, where DAS in the sample competes with a labeled DAS conjugate for binding to a limited amount of anti-DAS antibody coated on a microplate. The amount of bound labeled conjugate is inversely proportional to the concentration of DAS in the sample.
-
Sample Preparation: Urine samples are centrifuged to remove debris and then diluted with an appropriate buffer.
-
Assay Procedure:
-
Diluted samples and standards are added to the antibody-coated microplate wells.
-
Enzyme-labeled DAS is added, and the plate is incubated.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
A standard curve is generated to determine the DAS concentration in the samples.[6][7]
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC provides a more specific and quantitative analysis of DAS.
-
Principle: This method separates DAS from other polyamines and metabolites based on their physicochemical properties as they pass through a chromatography column. Detection is often achieved using fluorescence or mass spectrometry.
-
Sample Preparation: Samples undergo a derivatization step to make the polyamines detectable, followed by extraction and concentration.
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a detector is used.
-
Analysis: The retention time and peak area of the derivatized DAS are compared to those of a known standard to identify and quantify the analyte.[8][9]
3. Colloidal Gold Aggregation Method
This method is suitable for rapid and automated analysis.
-
Principle: This technique is based on the aggregation of gold nanoparticles induced by the interaction with DAS. The change in the optical properties of the colloidal gold solution is measured and correlated with the DAS concentration.
-
Advantages: This method is rapid, convenient, and can be adapted for use on automatic biochemical analyzers.[8][10]
Signaling Pathways and Experimental Workflows
Polyamine Metabolism and DAS Formation
Polyamines are essential for cell proliferation and are often dysregulated in cancer. DAS is a catabolic product of spermine. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) plays a key role in this pathway.
Caption: Polyamine metabolic pathway leading to the formation of this compound.
General Workflow for DAS Biomarker Analysis
The process of analyzing DAS as a cancer biomarker involves several key steps, from sample collection to data interpretation.
Caption: A generalized workflow for the analysis of this compound as a cancer biomarker.
References
- 1. Urinary N1, N12-diacetylspermine is a non-invasive marker for the diagnosis and prognosis of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical usefulness of urinary this compound (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies | MDPI [mdpi.com]
- 5. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of urine this compound as potential tumor marker for urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of N¹,N¹²-diacetylspermine in urine: a novel tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
N1,N12-Diacetylspermine: A Comparative Analysis in Biofluids for Cancer Biomarker Discovery
A comprehensive guide for researchers and drug development professionals on the comparative performance of N1,N12-Diacetylspermine (DAS) as a cancer biomarker across various biofluids. This report details quantitative data, experimental protocols, and key metabolic pathways to support further investigation and application.
This compound (DAS) is a polyamine metabolite that has garnered significant attention as a potential biomarker for various malignancies, including colorectal, breast, lung, and prostate cancers.[1] Elevated levels of DAS have been consistently observed in the biofluids of cancer patients compared to healthy individuals, suggesting its utility in early detection, diagnosis, and prognostic evaluation.[2][3][4] This guide provides a comparative overview of DAS in different biological fluids, its performance against established tumor markers, and detailed methodologies for its quantification.
Quantitative Comparison of this compound in Various Biofluids
The concentration of DAS varies across different biofluids, and its diagnostic sensitivity and specificity as a cancer biomarker can be influenced by the sample type. The following tables summarize key quantitative data from various studies.
Table 1: Urinary this compound Levels in Cancer Patients vs. Healthy Controls
| Cancer Type | Patient Cohort | Control Cohort | DAS Concentration in Patients (median/mean) | DAS Concentration in Controls (median/mean) | Fold Change/Significance | Reference |
| Non-Small Cell Lung Cancer | 260 NSCLC patients | 140 healthy volunteers | 0.810 (DASr) | 0.534 (DASr) | p < 0.001 | [3] |
| Urinary Bladder Cancer | 36 patients with urothelial tumors | 30 patients with benign urological diseases | 171.5 (units not specified) | 143.8 (units not specified) | Not significant (p = 0.64) | [1][5] |
DASr: this compound/cutoff ratio
Table 2: Serum this compound Levels in Cancer Patients vs. Healthy Controls
| Cancer Type | Time of Sample Collection (Prediagnostic) | Patient Cohort | Control Cohort | Area Under the Curve (AUC) | Significance | Reference |
| Non-Small Cell Lung Cancer | 0 to 6 months before diagnosis | 108 patients | 216 matched controls | 0.710 | Elevated by 1.9-fold | [6] |
| Non-Small Cell Lung Cancer | 6 to 12 months before diagnosis | 108 patients | 216 matched controls | 0.610 | - | [6] |
| Triple Negative Breast Cancer | Not specified | TNBC patients | Cancer-free controls | Significantly elevated | - | [7] |
Table 3: Comparison of Diagnostic Sensitivity of Urinary this compound with Other Tumor Markers
| Cancer Type | This compound (DAS) Sensitivity | Carcinoembryonic Antigen (CEA) Sensitivity | CA19-9 Sensitivity | CA15-3 Sensitivity | Reference |
| Colon Cancer (n=248) | 75.8% | 39.5% | 14.1% | - | [2][8] |
| Colon Cancer (Stage 0+I) | 60% | 10% | 5% | - | [2][8] |
| Breast Cancer (n=83) | 60.2% | 37.3% | - | 37.3% | [2][8] |
| Breast Cancer (Stage I+II) | 28% | 3% | - | 0% | [2][8] |
| Colorectal Cancer (n=33) | 69.6% | (Second most sensitive) | (Least sensitive) | - | [9] |
| Breast Cancer (n=28) | 46.4% | Lower than DAS | - | Lower than DAS | [9] |
| Esophageal Cancer (n=9) | 33% | 13% | - | - | [10] |
| Gastric Cancer (n=10) | 40% | 10% | 10% | - | [10] |
| Breast Cancer (n=10) | 20% | 0% | - | 11% | [10] |
Experimental Protocols
Accurate quantification of DAS is crucial for its clinical application. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary this compound
This protocol is based on a competitive ELISA system using polyclonal antibodies against DAS.[4][11]
Materials:
-
ELISA plates (96-well)
-
Polyclonal anti-DAS antibody
-
DAS standard
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Urine samples
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of pure DAS antigen (2 mg/mL) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 150 µL of blocking solution to each well and incubate for 2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competition Reaction: Prepare a mixture of 50 µL of urine sample (or standard) and 50 µL of anti-DAS antibody for each well. Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Addition to Plate: Add 100 µL of the sample/antibody mixture to the corresponding wells of the coated plate and incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) at room temperature.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of DAS in the samples by comparing their absorbance to the standard curve. The lower limit of detection for a described ELISA was 4.53 nM/assay.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Biofluids
This high-throughput method allows for the simultaneous quantification of multiple acetylated polyamines in plasma, urine, and saliva.[12][13]
Sample Preparation:
-
Internal Standard: Add a stable isotope-labeled internal standard (e.g., this compound-d6) to each biofluid sample.
-
Protein Precipitation: For plasma/serum samples, precipitate proteins by adding a solvent like acetonitrile (B52724), followed by centrifugation.
-
Dilution: Dilute urine and saliva samples with an appropriate buffer.
-
Extraction (if necessary): Depending on the matrix, a solid-phase extraction (SPE) step may be employed to clean up the sample and concentrate the analytes.
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar analytes like acetylated polyamines.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. Two MRM transitions are typically monitored for each analyte for confirmation.[12]
-
Linear Range: A typical linear range for DAS quantification can be from 0.0375 to 750 ng/mL.[12]
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and the analytical process is essential for a deeper understanding of DAS as a biomarker.
Caption: Polyamine metabolic pathway highlighting the synthesis of this compound.
The production of DAS is primarily regulated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[14][15][16][17] This enzyme acetylates spermine to N1-acetylspermine, which can be further acetylated to form DAS. The acetylated polyamines are then either excreted from the cell or oxidized by acetylpolyamine oxidase (APAO).[14][16]
Caption: General workflow for the quantification of this compound in biofluids.
Conclusion
This compound demonstrates considerable promise as a non-invasive biomarker for various cancers. Its levels are significantly elevated in the urine and serum of cancer patients, often with higher sensitivity for early-stage disease compared to established markers like CEA and CA19-9.[2][8] While both ELISA and LC-MS/MS are effective for quantification, LC-MS/MS offers higher specificity and the ability to analyze multiple polyamines simultaneously.[12][13] Further research is warranted to standardize analytical methods and establish definitive clinical cutoff values for different cancer types and biofluids. The integration of DAS with other biomarkers may also enhance diagnostic and prognostic accuracy.[18]
References
- 1. Evaluation of urine this compound as potential tumor marker for urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medtrib.cn [file.medtrib.cn]
- 7. mdpi.com [mdpi.com]
- 8. (Open Access) N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers. (2005) | Kyoko Hiramatsu | 79 Citations [scispace.com]
- 9. Evaluating the utility of this compound and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]
- 11. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Spermidine/spermine N1‐acetyltransferase — the turning point in polyamine metabolism | Semantic Scholar [semanticscholar.org]
- 16. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
A Head-to-Head Comparison of N1,N12-Diacetylspermine with CA19-9 and CA15-3 for Cancer Detection and Monitoring
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emerging and Established Biomarkers
In the landscape of cancer diagnostics and monitoring, the quest for biomarkers with high sensitivity and specificity remains a paramount challenge. This guide provides a head-to-head comparison of the emerging biomarker N1,N12-Diacetylspermine (DAS) against two well-established tumor markers, Carbohydrate Antigen 19-9 (CA19-9) and Cancer Antigen 15-3 (CA15-3). This analysis is supported by experimental data to aid researchers and drug development professionals in their evaluation of these critical diagnostic tools.
Executive Summary
This compound (DAS), a polyamine metabolite, has demonstrated significant promise as a urinary biomarker for the early detection of colorectal and breast cancers, often outperforming the traditional serum-based markers CA19-9 and CA15-3 in terms of sensitivity, particularly in early-stage disease.[1][2][3][4] CA19-9 is a mucin-associated sialylated Lewis antigen primarily used in the management of pancreatic cancer, while CA15-3, a soluble form of the MUC1 protein, is a key marker for monitoring breast cancer.[5][6][7] This guide will delve into the quantitative performance, underlying biological pathways, and experimental protocols for each of these biomarkers.
Quantitative Performance Comparison
The diagnostic accuracy of a biomarker is paramount to its clinical utility. The following tables summarize the comparative performance of DAS, CA19-9, and CA15-3 in colorectal and breast cancer, respectively.
Colorectal Cancer: this compound vs. CA19-9
| Performance Metric | This compound (Urinary) | CA19-9 (Serum) |
| Sensitivity (Overall) | 69.6% - 75.8%[1][2][4][8] | 14.1% - 15.6%[1][2][4] |
| Sensitivity (Stage 0+I) | 60% - 66.7%[2][4][8] | 5% - 11.1%[2][4][8] |
| AUC | 0.794[9] | Not consistently high for early detection |
AUC: Area Under the Curve
Breast Cancer: this compound vs. CA15-3
| Performance Metric | This compound (Urinary) | CA15-3 (Serum) |
| Sensitivity (Overall) | 46.4% - 60.2%[1][2][8] | 0% - 37.3%[1][2][8] |
| Sensitivity (Stage I+II) | 28%[2][3] | 0%[2][3] |
| AUC | Data not available for direct comparison | 0.61 (compared to healthy controls)[10] |
AUC: Area Under the Curve
Biological and Signaling Pathways
Understanding the biological context of these biomarkers is crucial for interpreting their clinical significance and for identifying potential therapeutic targets.
This compound (DAS) in Colorectal Cancer
DAS is a product of polyamine metabolism, a pathway frequently dysregulated in cancer. Elevated DAS levels in the urine of colorectal cancer patients are linked to increased cell proliferation.[11][12] One identified mechanism involves the downregulation of microRNA-559 (miR-559), which in turn leads to the upregulation of cystathionine (B15957) β-synthase (CBS), an enzyme implicated in cancer cell proliferation and energy metabolism.[2][11]
CA19-9 in Pancreatic Cancer
CA19-9 is a glycan antigen that, when overexpressed in pancreatic cancer, contributes to disease pathogenesis. It has been shown to hyperactivate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][13] This occurs through the CA19-9-mediated modification of the matricellular protein Fibulin-3 (FBLN3), which increases its interaction with EGFR, leading to downstream activation of the PI3K/AKT and MAPK pathways, promoting cell survival and proliferation.[7][13]
CA15-3 (MUC1) in Breast Cancer
CA15-3 is a soluble form of Mucin 1 (MUC1), a large transmembrane glycoprotein. In breast cancer, MUC1 is overexpressed and aberrantly glycosylated. The cytoplasmic tail of MUC1 can act as a scaffold for various signaling molecules, including Src, and can activate multiple oncogenic pathways.[14][15] MUC1-C, the C-terminal subunit, can interact with EGFR and other receptor tyrosine kinases, leading to the activation of the PI3K/AKT and MEK/ERK pathways.[15] Additionally, MUC1-C can translocate to the nucleus and activate the Wnt/β-catenin signaling pathway, promoting the transcription of genes involved in cell proliferation, such as cyclin D1.[5]
Experimental Protocols
Accurate and reproducible measurement is fundamental to the clinical application of any biomarker. Below are the generalized experimental workflows for the detection of DAS, CA19-9, and CA15-3.
This compound (DAS) - Urinary ELISA
The quantification of DAS in urine is typically performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[16][17]
CA19-9 and CA15-3 - Serum Immunoassay
Serum levels of CA19-9 and CA15-3 are measured using sandwich immunoassays, often in an automated format.[18][19][20] The principle involves capturing the antigen between two antibodies.
Detailed Methodologies
This compound (DAS) ELISA Protocol (Competitive)
-
Plate Coating: Microtiter plates are coated with a DAS-bovine serum albumin (BSA) conjugate and incubated overnight.
-
Blocking: Plates are washed and blocked to prevent non-specific binding.
-
Competitive Reaction: A mixture of the urine sample (or standard) and a specific anti-DAS antibody is added to the wells. The free DAS in the sample competes with the plate-bound DAS-BSA for binding to the antibody.
-
Incubation: The plate is incubated to allow the competitive binding to reach equilibrium.
-
Washing: Unbound antibody and other components are washed away.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary anti-DAS antibody is added.
-
Incubation and Washing: The plate is incubated and then washed to remove unbound secondary antibody.
-
Detection: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of DAS in the sample.
CA19-9 / CA15-3 Immunoassay Protocol (Sandwich)
-
Sample Addition: The patient's serum is added to a microtiter well that is pre-coated with a monoclonal capture antibody specific for CA19-9 or CA15-3.
-
Incubation: The plate is incubated, allowing the antigen in the serum to bind to the capture antibody.
-
Washing: The wells are washed to remove unbound serum components.
-
Detection Antibody: A second monoclonal antibody that recognizes a different epitope on the antigen is added. This antibody is typically conjugated to an enzyme (like HRP) or a chemiluminescent label.
-
Incubation and Washing: The plate is incubated to allow the formation of the "sandwich" complex (capture antibody - antigen - detection antibody) and then washed to remove any unbound detection antibody.
-
Signal Generation: A substrate is added that reacts with the enzyme on the detection antibody to produce a colorimetric or chemiluminescent signal.
-
Measurement: The intensity of the signal is measured and is directly proportional to the concentration of the antigen in the sample.[18][19][20][21][22][23]
Conclusion
This compound is a promising urinary biomarker that demonstrates superior sensitivity for the detection of early-stage colorectal and breast cancers compared to the established serum markers CA19-9 and CA15-3. While CA19-9 and CA15-3 remain valuable tools for monitoring disease progression and response to therapy in specific cancers, their utility in early diagnosis is limited. The distinct biological pathways associated with each of these biomarkers offer valuable insights into the underlying cancer biology and present potential avenues for therapeutic intervention. The choice of biomarker will ultimately depend on the specific clinical context, with DAS showing potential as a non-invasive screening tool and CA19-9 and CA15-3 retaining their roles in the management of established disease. Further large-scale validation studies are warranted to fully establish the clinical utility of DAS in routine cancer screening and diagnosis.
References
- 1. Evaluating the utility of this compound and N1,N8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MUC1-C Oncoprotein as a Target in Breast Cancer; Activation of Signaling Pathways and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MUC1 Affects EGFR Trafficking and Signaling in Breast Cancer Cells [arizona.aws.openrepository.com]
- 7. The Glycan CA19-9 Promotes Pancreatitis and Pancreatic Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical usefulness of urinary this compound (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Comparison of the diagnostic accuracy of CA27.29 and CA15.3 in primary breast cancer. | Semantic Scholar [semanticscholar.org]
- 11. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MUC1-mediated motility in breast cancer: a review highlighting the role of the MUC1/ICAM-1/Src signaling triad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MUC1-C oncoprotein as a target in breast cancer: activation of signaling pathways and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Establishment of an ELISA system of this compound in human urine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a sensitive and accurate enzyme-linked immunosorbent assay (ELISA) system that can replace HPLC analysis for the determination of this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sceti.co.jp [sceti.co.jp]
- 19. weldonbiotech.com [weldonbiotech.com]
- 20. novamedline.com [novamedline.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Use of CA15-3 for screening breast cancer: An antibody-lectin sandwich assay for detecting glycosylation of CA15-3 in sera - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal Procedures for N1,N12-Diacetylspermine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of N1,N12-Diacetylspermine, a diacetylated derivative of the endogenous polyamine spermine. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is necessary to maintain a safe laboratory environment.
Chemical and Safety Data
The following table summarizes the key quantitative safety and physical properties of this compound hydrochloride.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Form | Crystalline solid | [2] |
| Storage Temperature | -20°C | [2] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [2] |
| Solubility in DMSO | Approx. 0.2 mg/mL | [2] |
| Storage Class | 11 - Combustible Solids | [3] |
Experimental Protocols: Disposal of this compound
The following step-by-step procedure should be followed for the proper disposal of this compound. This protocol is designed to ensure safety and compliance with general laboratory waste guidelines.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses
-
Lab coat
-
Nitrile gloves
Step 2: Assess the Nature of the Waste Determine if the this compound waste is in solid form or dissolved in a solvent.
-
Solid Waste: Unused or expired this compound in its original solid form.
-
Liquid Waste: this compound dissolved in aqueous buffers or organic solvents (e.g., DMSO).
Step 3: Disposal of Solid this compound Waste
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is "Non-Hazardous Waste for Disposal."
-
Segregation: Although not classified as hazardous, it is good practice to segregate chemical waste from general laboratory trash to avoid accidental misuse or misidentification.
-
Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of non-hazardous chemical solids. Some institutions may permit disposal in the regular trash, while others may have a designated collection stream for non-hazardous chemical waste.
Step 4: Disposal of Liquid this compound Waste
The disposal method for liquid waste containing this compound depends on the solvent used.
-
Aqueous Solutions (e.g., dissolved in PBS):
-
Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 8.0.
-
Dilution: For small quantities, the neutralized aqueous solution can likely be disposed of down the sanitary sewer with copious amounts of water. However, always verify this with your local EHS guidelines, as regulations can vary.
-
Large Quantities: For larger volumes, consult your EHS office for guidance. They may require collection and disposal through a designated chemical waste stream.
-
-
Organic Solvent Solutions (e.g., dissolved in DMSO):
-
Do Not Dispose Down the Drain: Organic solvents should never be disposed of down the sanitary sewer.
-
Containerization: Collect the this compound/DMSO solution in a designated hazardous waste container for flammable organic solvents.
-
Labeling: Clearly label the container with all its contents, including "this compound" and "DMSO," and attach a hazardous waste tag as required by your institution.
-
Storage and Pickup: Store the container in a designated satellite accumulation area and arrange for pickup by your institution's hazardous waste management service.
-
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling N1,N12-Diacetylspermine
For Immediate Implementation: This document outlines crucial safety protocols and logistical plans for the handling and disposal of N1,N12-Diacetylspermine, a diacetylated derivative of spermine (B22157) utilized in various biochemical applications.[1] Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
While some safety data sheets (SDS) may classify this compound as non-hazardous under the Globally Harmonized System (GHS), other sources categorize it as a material to be considered hazardous until more information is available.[2] Therefore, a cautious approach is warranted, and the following personal protective equipment (PPE) and handling procedures are recommended. It is the user's responsibility to establish appropriate handling and personal protection methods based on the specific conditions of use.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes & Face | Safety Goggles and Face Shield | Safety goggles are the minimum requirement.[3] A face shield must be worn over safety goggles, especially when there is a risk of splashes, such as when preparing solutions or handling larger quantities.[3] |
| Hands | Disposable Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection.[3] Gloves should be inspected for any signs of degradation or perforation before use. Contaminated gloves must be removed immediately and disposed of as hazardous waste. Hands should be washed thoroughly after removing gloves. |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat is mandatory to protect against skin contact.[4] Lab coats should not be worn outside of the designated laboratory area.[4] |
| Respiratory | Not generally required | In situations where aerosols may be generated or when handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide details the complete workflow for handling this compound, from receiving to disposal, ensuring safety at every stage.
Pre-Experiment Preparations
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for handling solid and dissolved chemical compounds should be available in the immediate vicinity.
Handling and Experimental Procedures
-
Weighing: this compound is supplied as a crystalline solid.[2] Weighing of the powder should be performed in a fume hood to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound hydrochloride is soluble in DMSO and aqueous buffers like PBS (pH 7.2).[2]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.
Waste Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this material down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
